4-Chloro-3-methylphenol
Description
4-chloro-m-cresol is a hydroxytoluene that is 3-methylphenol which is substituted by a chlorine at position 4. A ryanodine receptor agonist. It has a role as a ryanodine receptor agonist, an antimicrobial agent and a disinfectant. It is a hydroxytoluene and a member of monochlorobenzenes.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-methylphenol | |
|---|---|---|
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InChI |
InChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | |
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InChI Key |
CFKMVGJGLGKFKI-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=C(C=CC(=C1)O)Cl | |
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Molecular Formula |
C7H7ClO, Array | |
| Record name | CHLOROCRESOL | |
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Related CAS |
15733-22-9 (hydrochloride salt) | |
| Record name | Chlorocresol [USAN:INN:NF] | |
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DSSTOX Substance ID |
DTXSID4021717 | |
| Record name | 4-Chloro-3-methylphenol | |
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Molecular Weight |
142.58 g/mol | |
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Physical Description |
Chlorocresol appears as a pinkish to white crystalline solid with a phenolic odor. Melting point 64-66 °C. Shipped as a solid or in a liquid carrier. Soluble in aqueous base. Toxic by ingestion, inhalation or skin absorption. Used as an external germicide. Used as a preservative in paints and inks., White to slightly pink crystals; Odorless or slightly phenolic odor; [CHEMINFO], WHITE OR SLIGHTLY PINK HYGROSCOPIC CRYSTALS OR CRYSTALLINE POWDER. | |
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Boiling Point |
455 °F at 760 mmHg (NTP, 1992), 235 °C | |
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| Record name | 3-METHYL-4-CHLOROPHENOL | |
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Flash Point |
230 °F (NTP, 1992), 118 °C | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in alkalies, organic solvents, fats, and oils, One gram dissolves in 260 mL water at 20 °C, In water, 3,830 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.38 | |
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| Record name | 3-METHYL-4-CHLOROPHENOL | |
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Density |
0.9 at 77 °F (NTP, 1992) - Less dense than water; will float, 1.37 g/cu cm, Bulk density: 49.93 lbs/cu ft (800 g/kg/cu m), 1.4 g/cm³ | |
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Vapor Pressure |
0.05 [mmHg], 5.00X10-2 mm Hg at 20 °C | |
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Impurities |
PCMC contains less than 0.1% 3-methylphenol (m-cresol) as measured by HPLC and GC-MS. | |
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Color/Form |
Dimorphous crystals ... aqueous solutions turn yellow on exposure to light and air, Crystals from petroleum ether, White or slightly pink crystals | |
CAS No. |
59-50-7 | |
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| Record name | Chlorocresol [USAN:INN:NF] | |
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| Record name | Phenol, 4-chloro-3-methyl- | |
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Melting Point |
151 °F (NTP, 1992), 67 °C, MP: 55.5 °C and 66 °C (ligroin) ... Volatile with steam, 66 °C | |
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Foundational & Exploratory
4-Chloro-3-methylphenol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties, structure, synthesis, and analysis of 4-chloro-3-methylphenol. The information is curated for professionals in research and development, offering a blend of fundamental data and practical experimental methodologies.
Chemical Identity and Structure
This compound, also known as para-chloro-meta-cresol (PCMC), is an aromatic organic compound. Its structure consists of a phenol (B47542) ring substituted with a chlorine atom and a methyl group at positions 4 and 3, respectively.
Structural Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | p-Chloro-m-cresol, PCMC, Chlorocresol[1] |
| CAS Number | 59-50-7[1] |
| Molecular Formula | C₇H₇ClO[1] |
| SMILES | CC1=C(C=CC(=C1)O)Cl[1] |
| InChI | InChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3[2] |
| InChIKey | CFKMVGJGLGKFKI-UHFFFAOYSA-N[2] |
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound.
General Properties
| Property | Value |
| Molecular Weight | 142.58 g/mol [3][4] |
| Appearance | Colorless to white or slightly pink crystalline solid with a phenolic odor.[5] |
| Melting Point | 63-66 °C[1][5] |
| Boiling Point | 235-239 °C at 1013 hPa[3] |
| Density | 1.37 g/cm³ at 20 °C[3] |
Solubility and Partitioning
| Property | Value |
| Solubility in Water | 3.9 - 4 g/L at 20 °C[3][5] |
| Solubility in Organic Solvents | Freely soluble in alcohols (e.g., 96% in ethanol), ethers, ketones, and strong base aqueous solutions. Completely soluble in oil.[5] |
| pKa | 9.55 at 25 °C[6] |
Safety and Handling
| Property | Value |
| Flash Point | 118 °C (closed cup)[3] |
| Autoignition Temperature | 590 °C[3] |
| Vapor Pressure | <0.1 hPa at 20 °C[3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis: Chlorination of m-Cresol (B1676322)
This protocol is based on the method described in patent CN103772153A, which details a solvent-free synthesis with high selectivity for the desired product.[7]
Materials:
-
m-Cresol
-
Sulfuryl chloride (SO₂Cl₂)
-
Sodium carbonate solution
-
Anhydrous calcium chloride
-
Petroleum ether
Equipment:
-
Reaction vessel with a stirrer, dropping funnel, and thermometer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus (for vacuum distillation)
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a reaction vessel, place the m-cresol. The reaction is performed without a solvent.
-
Chlorination: While stirring, slowly add sulfuryl chloride to the m-cresol. The recommended molar ratio of sulfuryl chloride to m-cresol is between 0.75:1 and 0.9:1. Maintain the reaction temperature between 30-40 °C. The addition rate should be controlled to keep the temperature within this range.
-
Reaction Completion: After the addition of sulfuryl chloride is complete, continue stirring the mixture at 30-40 °C for approximately 16 hours to ensure the reaction goes to completion.
-
Work-up:
-
Wash the reaction mixture with water.
-
Neutralize the mixture by washing with a sodium carbonate solution until the aqueous layer is alkaline.
-
Wash again with hot water until the aqueous layer is neutral.
-
-
Isolation of Crude Product:
-
Separate the organic layer using a separatory funnel.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter to remove the drying agent.
-
-
Purification:
-
The crude product is first purified by vacuum distillation.
-
The distilled product is then further purified by recrystallization from petroleum ether. Dissolve the product in hot petroleum ether, allow it to cool slowly to form crystals, and then collect the crystals by filtration. Dry the purified crystals.
-
Purification by Recrystallization
This is a general protocol for the purification of solid organic compounds, adaptable for this compound using petroleum ether as the solvent.
Materials:
-
Crude this compound
-
Petroleum ether (or other suitable solvent)
-
Activated carbon (optional)
Equipment:
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Solvent Selection: For this compound, petroleum ether is a suitable solvent as the compound is soluble in the hot solvent and sparingly soluble at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of hot petroleum ether to dissolve the solid completely. Keep the solution at or near its boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution and boil for a few minutes.
-
Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals on the filter paper by drawing air through them. For complete drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.
Analytical Methods
This protocol is based on the principles outlined in EPA Method 528 for the analysis of phenols in drinking water.[8]
Sample Preparation (Solid Phase Extraction):
-
Sample Collection: Collect a 1 L water sample. If free chlorine is present, dechlorinate with sodium sulfite. Acidify the sample to pH ≤ 2 with HCl.
-
Cartridge Conditioning: Use a solid phase extraction (SPE) cartridge (e.g., polystyrene-divinylbenzene). Wash the cartridge with dichloromethane (B109758) (DCM), followed by methanol, and then equilibrate with 0.05 N HCl.
-
Extraction: Pass the 1 L water sample through the conditioned SPE cartridge.
-
Drying: Dry the cartridge under vacuum.
-
Elution: Elute the retained analytes with DCM.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
Instrumental Parameters:
-
Gas Chromatograph: Agilent 6890N GC or equivalent.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Injector: Splitless injection at 200 °C.
-
Column: Restek Rxi®-5sil MS (30m x 0.25mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 6 min; ramp at 8 °C/min to 250 °C.
-
Mass Spectrometer: Full scan mode from 45–350 amu.
This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra of this compound.
Sample Preparation:
-
Weighing: Accurately weigh approximately 10-20 mg of the purified compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
Instrumental Parameters:
-
Spectrometer: 400 MHz NMR spectrometer or equivalent.
-
Solvent: CDCl₃
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Standard proton-decoupled carbon experiment. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
This protocol describes the preparation of a potassium bromide (KBr) pellet for the FTIR analysis of solid this compound.
Sample Preparation (KBr Pellet):
-
Grinding: In an agate mortar, grind a small amount (1-2 mg) of the purified solid sample to a fine powder.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.
-
Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis. A background spectrum of a pure KBr pellet should be collected for background subtraction.
Instrumental Parameters:
-
Spectrometer: A standard FTIR spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.
-
Number of Scans: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
References
- 1. This compound | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(59-50-7) 1H NMR [m.chemicalbook.com]
- 3. This compound for synthesis 59-50-7 [sigmaaldrich.com]
- 4. scribd.com [scribd.com]
- 5. shimadzu.com [shimadzu.com]
- 6. mt.com [mt.com]
- 7. CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof - Google Patents [patents.google.com]
- 8. epa.gov [epa.gov]
Core Synthesis Pathway: Electrophilic Chlorination of m-Cresol
An In-depth Technical Guide to the Synthesis of para-Chloro-meta-cresol (PCMC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for para-chloro-meta-cresol (PCMC), also known as 4-chloro-3-methylphenol. PCMC is a crucial antiseptic and preservative with wide-ranging applications in pharmaceuticals, cosmetics, and industrial biocides. This document details the core synthetic methodologies, presents quantitative data for comparative analysis, and outlines detailed experimental protocols.
The most prevalent and industrially significant method for synthesizing PCMC is the direct electrophilic aromatic substitution of meta-cresol (3-methylphenol). The hydroxyl group of m-cresol (B1676322) is a strongly activating ortho-, para-director. Due to steric hindrance from the adjacent methyl group at the ortho-positions (2 and 6), chlorination preferentially occurs at the para-position (4) and to a lesser extent, the other ortho-position (6). The choice of chlorinating agent, solvent, and reaction conditions is critical to maximize the yield of the desired para-isomer and minimize the formation of byproducts such as 6-chloro-3-methylphenol and 4,6-dichloro-3-methylphenol.[1]
Primary Chlorinating Agent: Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a common and effective chlorinating agent for this transformation. The reaction can be performed with or without a solvent.
-
Solvent-Free Synthesis: This approach is advantageous due to reduced solvent waste and simplified product work-up. The reaction is typically carried out by carefully controlling the temperature and the molar ratio of reactants to optimize the yield of PCMC.[2]
-
Synthesis with Solvent: Using a solvent, such as tetrachloroethylene (B127269), can help to control the reaction temperature and improve selectivity by ensuring the reaction mixture remains in a liquid state.[3]
Catalytic Chlorination for Enhanced Selectivity
To improve the regioselectivity towards the para-isomer, catalytic methods have been developed. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), in conjunction with sulfur-containing co-catalysts like poly(alkylene sulfide)s, has been shown to significantly increase the para/ortho product ratio.[4][5]
Alternative Chlorination Process
An older patented method involves treating m-cresol with a mixture of sulfuryl chloride and uncombined chlorine, which can be generated in situ by passing chlorine and sulfur dioxide over activated carbon.[6] This process offers an alternative route but may be less common in modern industrial settings.
Quantitative Data Summary
The following tables summarize quantitative data from various synthesis methodologies described in scientific literature and patents.
Table 1: Solvent-Free Synthesis of PCMC via Chlorination of m-Cresol with Sulfuryl Chloride[2]
| Molar Ratio (SO₂Cl₂ : m-cresol) | Reaction Temperature (°C) | m-Cresol Conversion (%) | PCMC Selectivity (%) | PCMC Yield (%) |
| 0.75 : 1 | 30 | 75.8 | 94.2 | 71.4 |
| 0.80 : 1 | 30 | 81.2 | 93.5 | 75.9 |
| 0.85 : 1 | 30 | 86.5 | 92.8 | 80.3 |
| 0.90 : 1 | 30 | 91.3 | 91.5 | 83.6 |
| 1.0 : 1 | 30 | 98.2 | 88.1 | 86.5 |
Data derived from gas chromatography (GC) analysis.
Table 2: Comparison of Different PCMC Synthesis Pathways
| Synthesis Method | Chlorinating Agent | Solvent / Catalyst | Key Conditions | Yield (%) | Reference |
| Green Synthesis | Sulfuryl Chloride | Tetrachloroethylene | m-cresol:SO₂Cl₂ (1:0.9-1.1), 25-35°C | Up to 98% (conversion) | [3] |
| Catalytic Chlorination | Sulfuryl Chloride | Poly(alkylene sulfide)s / AlCl₃ | Room Temperature | Up to 94.6% | [5] |
| In Situ Reagent Generation | Cl₂ + SO₂ | Activated Carbon | Room Temperature | ~64% | [6] |
Experimental Protocols
Protocol 1: Solvent-Free Chlorination of m-Cresol
This protocol is based on the methodology described in Chinese patent CN103772153A.[2]
Materials:
-
m-Cresol (reagent grade)
-
Sulfuryl chloride (reagent grade)
-
Sodium carbonate solution (e.g., 25 wt%)
-
Anhydrous calcium chloride or other suitable drying agent
-
Petroleum ether (for crystallization)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Gas outlet connected to a gas trap containing sodium carbonate solution to neutralize evolved HCl and SO₂.
-
Heating mantle or water bath for temperature control.
-
Separatory funnel.
-
Distillation apparatus (for vacuum distillation).
-
Crystallization vessel.
Procedure:
-
Charge the three-necked flask with 1.0 mole of m-cresol.
-
Begin stirring and bring the reaction temperature to 30-40°C.
-
Slowly add 0.75 to 0.90 moles of sulfuryl chloride via the dropping funnel over a period of 2-3 hours. The rate of addition should be controlled to maintain the reaction temperature within the desired range (30-40°C). Caution: The reaction is exothermic.
-
After the addition is complete, maintain the reaction mixture at 30-40°C with stirring for an additional 1-2 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using Gas Chromatography (GC) to determine the conversion of m-cresol.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Wash the crude product with water, followed by a wash with a sodium carbonate solution to neutralize any remaining acids, and finally wash with water again until the washings are neutral.
-
Separate the organic layer and dry it with a suitable drying agent like anhydrous calcium chloride.
-
Filter to remove the drying agent.
-
Purify the crude product by vacuum distillation. The fraction corresponding to PCMC (boiling point ~235°C at atmospheric pressure) is collected.
-
For further purification, the distilled product can be recrystallized from a solvent such as petroleum ether. Dissolve the product in hot solvent, cool slowly to induce crystallization, filter the crystals, and dry.
Protocol 2: Green Synthesis using a Solvent
This protocol is adapted from the methodology in Chinese patent CN104045521A.[3]
Materials:
-
m-Cresol
-
Sulfuryl chloride
-
Tetrachloroethylene (solvent)
Equipment:
-
Reaction vessel (e.g., tubular reactor system for continuous flow, or a batch reactor) with temperature and flow control.
-
Static mixer.
-
Purification system (distillation/crystallization).
Procedure:
-
Prepare a mixture of m-cresol and tetrachloroethylene with a molar ratio between 1:0.5 and 1:1.5.
-
Feed this mixture into the reactor.
-
Separately, feed sulfuryl chloride into the reactor. The molar ratio of m-cresol to sulfuryl chloride should be maintained between 1:0.9 and 1:1.1.
-
Maintain the reaction temperature in the reactor between 25°C and 35°C.
-
The reaction is carried out as the mixture flows through the reactor. The residence time is determined by the reactor volume and flow rates to achieve high conversion.
-
The output from the reactor is a solution of PCMC in tetrachloroethylene.
-
The solvent (tetrachloroethylene) is first recovered by distillation.
-
The remaining crude PCMC is then purified, typically by vacuum distillation or crystallization, to yield the final product with a purity of ≥99%.
Visualizations: Pathways and Workflows
Diagram 1: General Synthesis Pathway of PCMC
Caption: Electrophilic chlorination of m-cresol to produce PCMC and minor byproducts.
Diagram 2: Experimental Workflow for PCMC Synthesis and Purification
Caption: General experimental workflow for the synthesis and purification of PCMC.
Diagram 3: Comparison of Synthesis Logic
Caption: Logical comparison of primary PCMC synthesis approaches from m-cresol.
References
- 1. CN1130618A - Process for preparing high-purity p-cresol with crude p-cresol - Google Patents [patents.google.com]
- 2. CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof - Google Patents [patents.google.com]
- 3. CN104045521A - Green synthesis technique of p-chloro-m-cresol - Google Patents [patents.google.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. US1847566A - Process of producing para-chlor-meta-cresol - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chloro-m-cresol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-chloro-m-cresol (PCMC), a widely used antiseptic and preservative. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.
Chemical Identity and Structure
4-Chloro-m-cresol, systematically named 4-chloro-3-methylphenol, is a chlorinated phenol. Its chemical structure consists of a benzene (B151609) ring substituted with a hydroxyl group, a methyl group, and a chlorine atom at positions 1, 3, and 4, respectively.
Molecular Formula: C₇H₇ClO[1][2][3][4][5]
Molecular Weight: 142.58 g/mol [1][2]
CAS Registry Number: 59-50-7[1][2][3][5][6]
Synonyms: p-Chloro-m-cresol, PCMC, Chlorocresol[1][7][8]
Physical Properties
4-Chloro-m-cresol is a pinkish to white crystalline solid with a characteristic phenolic odor.[1] It is known to be hygroscopic and may become yellow on exposure to light and air. The key physical properties are summarized in the table below.
Table 1: Physical Properties of 4-Chloro-m-cresol
| Property | Value | Reference |
| Appearance | White or slightly pink hygroscopic crystals or crystalline powder. | [1][9] |
| Melting Point | 63-66 °C | [1][2][3][4] |
| Boiling Point | 235 °C | [2][3][5][7] |
| Solubility in Water | 3.8 - 4 g/L at 20 °C | [2][7] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, ketones, and fatty oils. | [2][8] |
| pKa | 9.08 - 9.55 | [2] |
| Flash Point | 118 °C | [2][3] |
| Auto-ignition Temperature | 590 °C | [3][9] |
| Vapor Pressure | 0.1 hPa at 20 °C | [3] |
| Density | 1.37 - 1.4 g/cm³ | [2][3][9] |
| Octanol/Water Partition Coefficient (log Pow) | 3.02 - 3.1 | [3][9] |
Chemical Properties and Reactivity
As a phenol, 4-chloro-m-cresol exhibits acidic properties and can undergo reactions typical of this class of compounds.
-
Acidity: The phenolic hydroxyl group is weakly acidic, with a pKa value in the range of 9.08 to 9.55.[2] It readily dissolves in aqueous alkali hydroxide (B78521) solutions.[8]
-
Esterification: The hydroxyl group can be esterified. For instance, it reacts with acetic anhydride (B1165640) to form 4-chloro-3-methylphenyl acetate. This reaction typically involves the protonation of the phenolic oxygen followed by a nucleophilic attack by the acetylating agent.[7]
-
Oxidation: 4-chloro-m-cresol can be oxidized by strong oxidizing agents like hydrogen peroxide, potentially forming quinone-like intermediates.[7]
-
Synthesis: It is commercially synthesized via the monochlorination of m-cresol (B1676322).[7][10] A common method involves the reaction of m-cresol with sulfuryl chloride.[11][12]
-
Decomposition: When heated to decomposition, it can produce toxic and corrosive fumes, including hydrogen chloride and phosgene.[9][13]
-
Incompatibilities: It is incompatible with brass, copper, copper alloys, and strong oxidizing agents.[2]
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of 4-chloro-m-cresol.
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Spatula
-
Mortar and pestle (optional, for sample grinding)
Procedure:
-
Sample Preparation: Ensure the 4-chloro-m-cresol sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.[14]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[14]
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.
-
Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Begin heating at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point.[14][15]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point.[15]
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heating bath (e.g., Thiele tube with mineral oil or a heating block)
-
Rubber band or thread
Procedure:
-
Sample Preparation: Place a small amount (a few milliliters) of molten 4-chloro-m-cresol into a small test tube.
-
Capillary Inversion: Place a capillary tube (sealed end up) into the test tube containing the liquid.[16]
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[16]
-
Heating: Immerse the assembly in a heating bath. Heat the bath gently.[16]
-
Observation: As the liquid heats, air trapped in the capillary tube will expand and exit as bubbles. Continue heating until a steady stream of bubbles emerges from the open end of the capillary tube.[16]
-
Recording: Remove the heat source and allow the bath to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.[16]
Solubility Determination
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
Apparatus:
-
Analytical balance
-
Volumetric flasks
-
Test tubes or vials with stoppers
-
Constant temperature shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Solvent Preparation: Prepare the desired solvent (e.g., deionized water, ethanol).
-
Saturation: Add an excess amount of 4-chloro-m-cresol to a known volume of the solvent in a sealed container.
-
Equilibration: Place the container in a constant temperature shaker or water bath set to the desired temperature (e.g., 20°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[17]
-
Phase Separation: Allow the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid particles.[17]
-
Quantification: Dilute the filtered saturated solution to a suitable concentration and analyze it using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC) to determine the concentration of dissolved 4-chloro-m-cresol.
-
Calculation: Express the solubility in appropriate units, such as g/L or mg/mL.
pKa Determination by Potentiometric Titration
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a weak acid, the pKa is the pH at which the concentrations of the acidic and conjugate base forms are equal (the half-equivalence point).
Apparatus:
-
pH meter with a combination pH electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a known amount of 4-chloro-m-cresol and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).
-
Titration Setup: Place the beaker with the 4-chloro-m-cresol solution on a magnetic stirrer, immerse the pH electrode, and begin gentle stirring.
-
Titration: Add the standardized NaOH solution from the burette in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[18]
-
Equivalence Point Determination: Continue the titration past the equivalence point (the point of the steepest pH change).
-
Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The equivalence point is the inflection point of this curve.
-
pKa Calculation: Determine the volume of NaOH required to reach the equivalence point. The volume at the half-equivalence point is half of this value. The pH of the solution at the half-equivalence point is equal to the pKa of 4-chloro-m-cresol.[19][20]
Visualizations
The following diagrams illustrate key chemical processes involving 4-chloro-m-cresol.
References
- 1. This compound | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 59-50-7 CAS | 4-CHLORO-m-CRESOL | Laboratory Chemicals | Article No. 02750 [lobachemie.com]
- 4. CHLORCRESOL [sdfine.com]
- 5. p-Chloro-m-cresol, 98% 59-50-7 India [ottokemi.com]
- 6. accustandard.com [accustandard.com]
- 7. p-Chlorocresol - Wikipedia [en.wikipedia.org]
- 8. atamankimya.com [atamankimya.com]
- 9. ICSC 0131 - 4-CHLORO-m-CRESOL [inchem.org]
- 10. This compound | 59-50-7 [chemicalbook.com]
- 11. CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. sdfine.com [sdfine.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 17. materialneutral.info [materialneutral.info]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 20. blamp.sites.truman.edu [blamp.sites.truman.edu]
An In-depth Technical Guide to the Antimicrobial Mechanism of Action of 4-Chloro-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-methylphenol, also known as para-chloro-meta-cresol (PCMC) or chlorocresol, is a potent halogenated phenolic compound widely utilized as a disinfectant and preservative in pharmaceutical formulations, cosmetics, and industrial products.[1][2][3][4] Its broad spectrum of activity encompasses Gram-positive and Gram-negative bacteria, fungi, and spores, making it a versatile agent for microbial control.[1][2][5][6] This technical guide provides a detailed examination of the core antimicrobial mechanism of this compound, supported by quantitative data, experimental methodologies, and visual representations of the key processes involved.
Core Mechanism of Antimicrobial Action
The primary antimicrobial action of this compound is centered on its ability to disrupt the structural and functional integrity of the microbial cytoplasmic membrane.[1][2][4][7] This mechanism leads to a cascade of catastrophic events for the cell, culminating in growth inhibition (bacteriostatic effect) and cell death (bactericidal effect).
The key events in its mechanism of action are:
-
Membrane Association and Disruption: As a phenolic compound, this compound partitions into the lipid-rich cytoplasmic membrane of microorganisms. Its presence disrupts the highly organized lipid bilayer, altering its fluidity and permeability.[2][7]
-
Cytoplasmic Leakage: The compromised membrane loses its ability to act as a selective barrier, resulting in the leakage of essential intracellular components.[1][7] Notably, there is a significant efflux of potassium (K+) and phosphate (B84403) ions, which are crucial for maintaining cellular turgor, enzymatic function, and energy metabolism.[1][7]
-
Dissipation of Proton Motive Force (PMF): The cytoplasmic membrane is the site of the electron transport chain, which generates a proton gradient (proton motive force) necessary for ATP synthesis.[1][7] The uncontrolled leakage of ions across the membrane dissipates this critical proton gradient.[1]
-
Uncoupling of Respiration from ATP Synthesis: With the collapse of the proton motive force, the process of oxidative phosphorylation is uncoupled. This means that while substrate oxidation (respiration) may continue to some extent, it is no longer efficiently linked to the production of ATP, the cell's primary energy currency.[1][7]
-
Inhibition of Cellular Processes and Cell Death: The combination of the loss of essential molecules, the collapse of the electrochemical gradient, and the severe depletion of ATP inhibits vital cellular processes, including active transport and macromolecular synthesis, ultimately leading to cell death.[7]
Beyond its membrane-disrupting effects, it is also presumed that this compound can induce the denaturation and precipitation of microbial proteins, further contributing to its antimicrobial efficacy.[8]
Signaling Pathway and Cellular Disruption
The following diagram illustrates the sequence of events initiated by this compound upon interaction with a microbial cell.
Caption: Mechanism of this compound antimicrobial action.
Quantitative Antimicrobial Data
The effectiveness of this compound is concentration-dependent and varies among different microorganisms. The following tables summarize key quantitative data from published studies.
| Parameter | Concentration (% w/v) | Effect on Staphylococcus aureus | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.035% | Inhibition of growth | [7] |
| Metabolic Effects at 0.015% | 0.015% | -20% Growth, +23% Respiration, -40% ATP Synthesis, -62% Glutamic Acid Uptake | [7] |
| Metabolic Effects at 0.035% (MIC) | 0.035% | -100% Growth, -79% Respiration, -91% ATP Synthesis, -81% Glutamic Acid Uptake | [7] |
| Ion Leakage (Relative Units) | 0.015% | +41 Potassium Leakage, +3 Phosphate Leakage | [7] |
| Ion Leakage (Relative Units) | 0.035% | +190 Potassium Leakage, +394 Phosphate Leakage | [7] |
| Formulation | Microorganism | MIC | MBC | Reference |
| Chlorocresol Nanoemulsion (CND) | Staphylococcus aureus | 100 µg/mL | 200 µg/mL | [9] |
| Chlorocresol Aqueous Solution | Staphylococcus aureus | >1000 µg/mL | >1000 µg/mL | [9] |
Note: MBC stands for Minimum Bactericidal Concentration.
| General Efficacy | Concentration | Contact Time | Effect | Reference |
| Bactericidal Activity | ~0.08% | 10 minutes | Bactericidal | [6] |
| Fungicidal Activity | 0.01% - 0.04% | 24 hours | Fungicidal | [6] |
| Handwash Efficacy | 0.2% | 60 seconds | Effective as a bactericide | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antimicrobial action. Below are protocols for key experiments used to characterize the effects of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Standardized microbial inoculum (e.g., ~5 x 10^5 CFU/mL)
-
Positive control (broth + inoculum)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the final column.
-
Inoculate each well (except the negative control) with 10 µL of the standardized microbial suspension.
-
Seal the plate and incubate at the appropriate temperature (e.g., 37°C for 24 hours).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.
Protocol 2: Membrane Permeability Assay (Potassium Leakage)
This protocol measures the efflux of potassium ions from microbial cells as an indicator of membrane damage.[7]
Materials:
-
Washed microbial cell suspension in a low-potassium buffer (e.g., Tris buffer)
-
Potassium-selective electrode
-
This compound solutions of various concentrations
-
Stirred reaction vessel
Procedure:
-
Calibrate the potassium-selective electrode using standard K+ solutions.
-
Add a known volume of the washed microbial suspension to the reaction vessel and allow the baseline extracellular K+ concentration to stabilize.
-
Add a specific concentration of this compound to the suspension.
-
Continuously monitor and record the change in extracellular potassium concentration over time.
-
An increase in the electrode reading indicates the leakage of K+ from the cells, signifying membrane damage.
-
To determine the total intracellular potassium, lyse the cells at the end of the experiment (e.g., by boiling or adding a strong detergent) and record the maximum reading. Express leakage as a percentage of this total.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating a novel antimicrobial agent like this compound.
Caption: General experimental workflow for antimicrobial agent evaluation.
Conclusion
The antimicrobial action of this compound is a multi-faceted process primarily initiated by the disruption of the microbial cytoplasmic membrane. This initial insult leads to the leakage of vital intracellular contents, dissipation of the proton motive force, and a halt in ATP production, culminating in cell death. Its efficacy against a wide range of bacteria and fungi underscores its continued importance as a preservative and disinfectant. A thorough understanding of this mechanism, supported by robust quantitative data and standardized experimental protocols, is essential for its appropriate application and for the development of new, more effective antimicrobial strategies.
References
- 1. p-Chlorocresol - Wikipedia [en.wikipedia.org]
- 2. Chlorocresol | BHM Chemicals [bhm-chemicals.com]
- 3. Page loading... [guidechem.com]
- 4. Chlorocresol Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 5. 4-Chlor-3-methylphenol – Wikipedia [de.wikipedia.org]
- 6. atamankimya.com [atamankimya.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. woah.org [woah.org]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-3-methylphenol: A Comprehensive Toxicological Profile and Safety Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth toxicological profile and safety assessment of 4-Chloro-3-methylphenol (PCMC), a widely used biocide and preservative. This document synthesizes key data on its toxicity, outlines experimental methodologies for its assessment, and explores its mechanism of action.
Executive Summary
This compound exhibits a range of toxicological effects, from moderate acute toxicity to skin and eye irritation. It is a known skin sensitizer (B1316253) but has not shown mutagenic potential in standard assays. The data on its carcinogenicity are inconclusive. A primary mechanism of its toxicity involves the activation of ryanodine (B192298) receptors, leading to disruptions in intracellular calcium homeostasis. This guide provides a detailed examination of these findings to support informed risk assessment and safe handling practices.
Acute Toxicity
PCMC demonstrates moderate acute toxicity via oral, dermal, and inhalation routes of exposure.
Quantitative Acute Toxicity Data
| Route of Exposure | Species | Sex | Test Guideline | Endpoint | Value (mg/kg or mg/L) | Reference |
| Oral | Rat | Male | OECD 401 (similar) | LD50 | 1830 | [1] |
| Oral | Rat | Male | Not Specified | LD50 | 5129 | [1] |
| Oral | Rat | Female | Not Specified | LD50 | 3636 | [1] |
| Dermal | Rat | Female | OECD 402 (similar) | LD50 | >2000 | [1] |
| Inhalation (4h) | Rat | M/F | OECD 403 (similar) | LC50 | >0.583 mg/L | [1] |
Experimental Protocol: Acute Oral Toxicity (LD50) in Rats
This protocol is based on general principles of acute oral toxicity testing, such as those outlined in OECD Guideline 423.[2]
Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.
Test Animals: Young adult Wistar rats.[1]
Methodology:
-
Animal Preparation: Animals are fasted overnight prior to dosing, with water available ad libitum.[3]
-
Dose Administration: The test substance is administered by oral gavage.[1][3] A range of single doses are administered to different groups of animals.[4]
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (such as tremors, convulsions, and salivation), and changes in body weight for up to 14 days post-dosing.[1][3][5]
-
Necropsy: A gross necropsy is performed on all animals at the end of the observation period.[3]
-
Data Analysis: The LD50 is calculated using appropriate statistical methods.
Irritation and Sensitization
PCMC is corrosive to the skin and eyes and is a recognized skin sensitizer.
Skin and Eye Irritation
| Test | Species | Result | Test Guideline | Reference |
| Skin Irritation | Rabbit | Corrosive | OECD 404 | [6][7][8] |
| Eye Irritation | Rabbit | Causes severe burns (Risk of serious damage to eyes) | OECD 405 (similar) | [1] |
Experimental Protocol: Acute Dermal Irritation in Rabbits (OECD 404)
Objective: To assess the potential of this compound to cause skin irritation.[7]
Test Animals: Albino rabbits.[7][8]
Methodology:
-
Animal Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.[8]
-
Test Substance Application: A dose of 0.5 g of the test substance is applied to a small area of the skin (approximately 6 cm²) under a gauze patch. The patch is secured with non-irritating tape and covered with a semi-occlusive dressing.[7][9]
-
Exposure Period: The exposure period is 4 hours.[7]
-
Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observation period may be extended up to 14 days to assess the reversibility of the effects.[7][8]
-
Scoring: Dermal reactions are scored according to a standardized grading system.
Skin Sensitization
| Test | Species | Result | Test Guideline | Reference |
| Guinea Pig Maximization Test (GPMT) | Guinea Pig | Positive | OECD 406 | [10][11][12][13] |
Experimental Protocol: Guinea Pig Maximization Test (GPMT) (OECD 406)
Objective: To determine the potential of this compound to induce skin sensitization.[11]
Test Animals: Young adult guinea pigs.[12]
Methodology:
-
Induction Phase:
-
Day 0 (Intradermal Induction): Three pairs of intradermal injections are made in the shoulder region of the test animals. These include the test substance, Freund's Complete Adjuvant (FCA), and the test substance in FCA.[10][13]
-
Day 7 (Topical Induction): The test substance is applied topically to the injection site under an occlusive patch for 48 hours.[10]
-
-
Challenge Phase (Day 21): A non-irritating concentration of the test substance is applied topically to a naive site on the flank of both test and control animals under an occlusive patch for 24 hours.[13]
-
Observation and Scoring: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal and scored. A substance is considered a sensitizer if a significantly higher proportion of test animals show a positive response compared to control animals.[12]
Mutagenicity
This compound has not demonstrated mutagenic potential in a battery of standard in vitro and in vivo assays.
| Test | System | Result | Test Guideline | Reference |
| Ames Test (Bacterial Reverse Mutation) | S. typhimurium | Negative | OECD 471 (similar) | [1] |
| In vitro Mammalian Cell Gene Mutation Test | Chinese Hamster Ovary (CHO) cells | Negative | OECD 476 (similar) | [1] |
| In vivo Micronucleus Test | Mouse Bone Marrow | Negative | OECD 474 (similar) | [1] |
| Unscheduled DNA Synthesis (UDS) Assay | Rat Hepatocytes | Negative | Not Specified | [1] |
Carcinogenicity
The available data are inadequate to assess the carcinogenic potential of this compound in humans.[14] In a chronic oral exposure study in Wistar rats, no statistically significant treatment-related effects on the incidence of neoplastic changes were reported.[1][14]
Experimental Protocol: Combined Chronic Toxicity/Carcinogenicity Study in Rats (OECD 453)
This protocol outlines the general principles for a combined chronic toxicity and carcinogenicity study.[15]
Objective: To determine the potential chronic toxicity and carcinogenicity of a substance following long-term exposure.
Test Animals: Wistar rats.[1]
Methodology:
-
Dose Administration: The test substance is administered in the diet at three different concentrations, along with a control group, for a period of 24 months.[1][15][16]
-
In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.[1] Ophthalmic examinations are performed at the beginning and at interim periods.[1]
-
Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at interim sacrifices (e.g., 12 months) and at the termination of the study.[1][16]
-
Pathology: A full necropsy is performed on all animals. A comprehensive histopathological examination of organs and tissues is conducted.[1][16]
-
Data Analysis: The incidence and severity of neoplastic and non-neoplastic lesions are analyzed statistically.
Reproductive and Developmental Toxicity
PCMC has shown developmental toxicity at high doses that also induce maternal toxicity.
| Study Type | Species | Route | NOAEL (Maternal) (mg/kg/day) | NOAEL (Developmental) (mg/kg/day) | Key Findings | Test Guideline | Reference |
| Developmental Toxicity | Rat | Gavage | 30 | 100 | Increased early resorptions and decreased fetal weight at 300 mg/kg/day. | OECD 414 | [17][18][19][20][21] |
Experimental Protocol: Prenatal Developmental Toxicity Study in Rats (OECD 414)
Objective: To assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[18][19]
Test Animals: Pregnant Wistar rats.
Methodology:
-
Dose Administration: The test substance is administered daily by oral gavage from gestation day 6 to 15.
-
Maternal Observations: Dams are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout the gestation period.[19]
-
Terminal Procedures: On gestation day 20, the dams are euthanized, and a caesarean section is performed. The uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.[19]
-
Fetal Examinations: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.[19]
Repeated Dose Toxicity
Subchronic and chronic oral administration of PCMC in rats resulted in decreased body weight gain and effects on organ weights.
Subchronic and Chronic Toxicity Data
| Duration | Species | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects at LOAEL | Reference |
| 28-day | Rat | Gavage | 200 | 400 | Decreased body weight gain.[1] | |
| 13-week | Rat | Diet | 167 (female) | Not established | No significant treatment-related effects observed.[1] | |
| 24-month | Rat | Diet | 21 (male) | 103.1 (male) | Decreased absolute adrenal gland weights in males; degeneration of seminiferous tubules at higher doses.[1][14] |
Toxicokinetics and Mechanism of Action
Toxicokinetics
Limited data specific to this compound is available. However, cresols, in general, are known to be absorbed through the skin, respiratory tract, and digestive tract. They are metabolized in the liver and primarily excreted via the kidneys.[14]
Mechanism of Action: Ryanodine Receptor Agonist
This compound is a potent agonist of the ryanodine receptor (RyR), an intracellular calcium release channel located on the sarcoplasmic/endoplasmic reticulum.[22][23][24][25]
Signaling Pathway:
-
PCMC binds to the RyR1 isoform, causing the channel to open.[23][24][25]
-
This leads to a rapid release of stored calcium (Ca²⁺) from the sarcoplasmic reticulum into the cytoplasm.[25]
-
The resulting increase in intracellular Ca²⁺ concentration can trigger a cascade of downstream events, including muscle contraction and other cellular responses.[25]
Conclusion
This compound presents a moderate toxicological hazard profile. It is a skin and eye irritant and a skin sensitizer, necessitating appropriate personal protective equipment during handling. While not mutagenic, the lack of conclusive carcinogenicity data warrants a cautious approach. Its primary mechanism of toxicity through the activation of ryanodine receptors highlights its potential to disrupt cellular calcium signaling. The data and protocols presented in this guide provide a comprehensive resource for professionals involved in the research, development, and safety assessment of products containing this compound.
References
- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. fda.gov [fda.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. oecd.org [oecd.org]
- 8. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 9. daikinchemicals.com [daikinchemicals.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. nucro-technics.com [nucro-technics.com]
- 14. Screening assessment phenol, 4-chloro-3-methyl- (Chlorocresol) - Canada.ca [canada.ca]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. oecd.org [oecd.org]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 21. Test No. 414: Prenatal Developmental Toxicity Study | OECD [oecd.org]
- 22. The ryanodine receptor agonist 4-chloro-3-ethylphenol blocks ORAI store-operated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of a key determinant of ryanodine receptor type 1 required for activation by 4-chloro-m-cresol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structural determinants of 4-chloro-m-cresol required for activation of ryanodine receptor type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 4-Chloro-m-cresol, a potent and specific activator of the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Environmental Odyssey of 4-Chloro-3-methylphenol: A Technical Guide
An In-depth Examination of the Environmental Fate, Behavior, and Degradation of a Widely Used Biocide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-methylphenol (PCMC), also known as chlorocresol, is a potent biocide and preservative extensively used in a variety of industrial and pharmaceutical applications. Its efficacy in preventing microbial growth has led to its incorporation in products ranging from cosmetics and topical antiseptics to metalworking fluids and paints.[1][2] However, its widespread use raises important questions regarding its environmental fate and behavior upon release into terrestrial and aquatic ecosystems. This technical guide provides a comprehensive overview of the current scientific understanding of PCMC's journey through the environment, focusing on its degradation, persistence, and partitioning across different environmental compartments.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is crucial for predicting its environmental distribution and fate. A summary of these key properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 59-50-7 | [1] |
| Molecular Formula | C₇H₇ClO | [1] |
| Molecular Weight | 142.58 g/mol | [1] |
| Appearance | Colorless to white crystalline solid with a phenolic odor | [1][3] |
| Melting Point | 63-65 °C | [1] |
| Boiling Point | 235 °C | [1] |
| Water Solubility | 4 g/L (at 20 °C) | [2] |
| Vapor Pressure | <0.1 hPa (at 20 °C) | |
| pKa | 9.55 | [3] |
| Log Kow (Octanol-Water Partition Coefficient) | 3.1 | [3] |
| Henry's Law Constant | 2.4 x 10⁻⁶ atm·m³/mol (estimated) | [3] |
| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | 490 | [3] |
Environmental Fate and Behavior
The environmental fate of this compound is governed by a combination of transport and transformation processes, including biodegradation, photodegradation, hydrolysis, sorption, and volatilization.
Biodegradation
Biodegradation is a primary mechanism for the removal of PCMC from the environment. While some studies suggest it is biodegradable, the extent and rate can vary depending on environmental conditions and microbial populations.[1] Conflicting results have been reported in standard ready biodegradability tests, which may be attributed to the potential microbial toxicity of PCMC at high concentrations.[3] For instance, in a Japanese MITI test, no degradation was observed over four weeks, whereas in a Closed Bottle Test, 20-65% of the theoretical oxygen demand was reached within 28 days.[3]
Bacterial Degradation Pathway:
While a specific, complete degradation pathway for this compound is not extensively detailed in the available literature, studies on similar chlorophenolic compounds provide a likely metabolic route. For the isomeric 4-chloro-2-methylphenol (B52076), a degradation pathway initiated by a monooxygenase has been proposed. This pathway involves the hydroxylation of the aromatic ring to form a catechol derivative, followed by ortho-ring cleavage.[4] The key intermediate in the degradation of 4-chloro-2-methylphenol is 5-chloro-3-methylcatechol, which is then cleaved.[4] It is highly probable that this compound follows a similar initial catabolic sequence.
Figure 1: Postulated bacterial degradation pathway for this compound.
Photodegradation
Photodegradation, or photolysis, is another significant transformation process for PCMC in the aquatic environment. The molecule's UV absorption spectrum extends to wavelengths greater than 290 nm, indicating its susceptibility to direct photolysis by sunlight.[3] The photodegradation of chlorophenols can proceed through the substitution of the chlorine atom with a hydroxyl group, leading to the formation of less chlorinated and often more biodegradable compounds, although subsequent polymerization can also occur.[3]
The presence of photosensitizers, such as humic substances commonly found in natural waters, can accelerate the photodegradation of chlorophenols through indirect photolysis.[5] For the related compound 4-chloro-2-methylphenol, the quantum yield for direct photolysis has been determined to be 0.66, and its phototransformation is enhanced in the presence of humic substances.[6] It is expected that PCMC would exhibit similar photochemical behavior.
Hydrolysis
Phenols are generally resistant to hydrolysis under typical environmental pH and temperature conditions.[3] While specific experimental data on the hydrolysis rate of this compound is limited, based on its chemical structure, it is not expected to undergo significant abiotic hydrolysis. Therefore, hydrolysis is considered a minor degradation pathway for PCMC in the environment.
Sorption
The sorption of this compound to soil and sediment is a key process influencing its mobility and bioavailability. The soil organic carbon-water partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to the organic fraction of soil. A reported Koc value for PCMC is 490, which suggests it has moderate mobility in soil.[3] Due to its pKa of 9.55, PCMC will exist partially in its anionic form in most environmental compartments. Anionic forms of organic compounds generally exhibit lower sorption to soils and sediments compared to their neutral counterparts.[3]
Volatilization
The potential for this compound to volatilize from water and soil surfaces is determined by its Henry's Law constant. With an estimated Henry's Law constant of 2.4 x 10⁻⁶ atm·m³/mol, PCMC is expected to volatilize from water surfaces, although this process is likely to be slow.[3] The volatilization half-life from a model river (1 m deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) has been estimated to be 18 days.[3] Volatilization from moist soil surfaces may also occur.[3]
Experimental Protocols
Standardized experimental protocols are essential for generating reliable and comparable data on the environmental fate of chemicals. The following sections outline the methodologies for key experiments based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Biodegradation Testing (OECD 301)
Ready biodegradability tests (OECD 301 series) are designed to assess the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aqueous medium.[7][8]
Methodology (based on OECD 301 F - Manometric Respirometry Test):
-
Test System: A defined volume of mineral medium containing a known concentration of the test substance (e.g., 100 mg/L) is inoculated with a small quantity of microorganisms (e.g., from activated sludge).
-
Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
Measurement: The consumption of oxygen is measured over time using a respirometer.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD) of the test substance.
-
Controls: Parallel tests are run with a reference substance of known biodegradability (e.g., sodium benzoate) to ensure the viability of the inoculum, and a blank control (inoculum only) to account for endogenous respiration.
Figure 2: Experimental workflow for a ready biodegradability test (OECD 301).
Soil Sorption/Desorption Testing (OECD 106)
The batch equilibrium method (OECD 106) is a tiered approach used to determine the adsorption and desorption potential of a chemical in soil.[9][10][11]
Methodology (based on OECD 106):
-
Tier 1 (Preliminary Study): A preliminary test is conducted to determine the optimal soil-to-solution ratio, the time required to reach equilibrium, and to check for any abiotic degradation or adsorption to the test vessel walls.[9]
-
Tier 2 (Screening): The adsorption of the test substance at a single concentration is studied in at least five different soil types with varying organic carbon content, pH, and texture. This allows for the determination of the distribution coefficients (Kd) and the soil organic carbon-water partitioning coefficients (Koc).[9]
-
Tier 3 (Adsorption/Desorption Isotherms): A more detailed study is performed on selected soils to determine the Freundlich adsorption isotherm, which describes the relationship between the concentration of the chemical in the solution and the amount adsorbed to the soil at equilibrium over a range of concentrations. Desorption can also be investigated by replacing the equilibrium solution with a fresh solution and measuring the amount of the chemical that leaches back into the aqueous phase.[9]
General Procedure for a Batch Equilibrium Test:
-
A known mass of soil is placed in a centrifuge tube with a known volume of a solution containing the test substance (often in 0.01 M CaCl₂ to maintain a constant ionic strength).
-
The tubes are agitated (e.g., on a shaker) for a predetermined time to reach equilibrium.
-
The solid and liquid phases are separated by centrifugation.
-
The concentration of the test substance remaining in the aqueous phase is determined using a suitable analytical method (e.g., HPLC or GC).
-
The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.
Figure 3: Experimental workflow for a soil sorption batch equilibrium test (OECD 106).
Hydrolysis Testing (OECD 111)
This guideline describes a tiered approach to assess the rate of abiotic hydrolysis of chemicals in aqueous solutions at environmentally relevant pH values.[12][13][14][15]
Methodology (based on OECD 111):
-
Tier 1 (Preliminary Test): A preliminary test is conducted at 50°C for 5 days at pH 4, 7, and 9 to quickly identify if hydrolysis is likely to be a significant degradation pathway.[14]
-
Tier 2 (Hydrolysis of Unstable Substances): If significant hydrolysis ( > 10%) is observed in the preliminary test, further testing is conducted at environmentally relevant temperatures (e.g., 20-25°C) to determine the hydrolysis rate constant and half-life.
-
Procedure: Sterile aqueous buffer solutions of the desired pH are spiked with the test substance. The solutions are incubated in the dark at a constant temperature. Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound.
-
Data Analysis: The hydrolysis rate constant (k) is determined from the slope of a plot of the natural logarithm of the concentration versus time. The half-life (t₁/₂) is then calculated as ln(2)/k.
Photodegradation Testing
Experiments to determine the photodegradation of a chemical in water typically involve irradiating a solution of the compound with a light source that simulates sunlight and monitoring its disappearance over time.
Methodology:
-
Test Solution: A solution of the test substance is prepared in a photochemically inert solvent (e.g., purified water). Solutions containing photosensitizers like humic acids can also be used to assess indirect photolysis.
-
Irradiation: The solution is placed in a photoreactor equipped with a lamp that simulates the solar spectrum (e.g., a xenon arc lamp). The temperature of the solution is controlled.
-
Sampling and Analysis: Samples are withdrawn at different time intervals and analyzed for the concentration of the parent compound and potential degradation products using techniques like HPLC or GC-MS.
-
Quantum Yield Determination: The quantum yield (Φ), which is the number of molecules transformed per photon absorbed, can be determined by measuring the rate of degradation and the photon flux of the light source.
Conclusion
This compound is a compound of moderate persistence in the environment. While it is susceptible to biodegradation and photodegradation, its complete removal can be influenced by a variety of environmental factors. Its moderate sorption to soil and sediment suggests a potential for leaching into groundwater, although this is mitigated by its degradation. Volatilization and hydrolysis are generally considered to be minor fate processes. A thorough understanding of these environmental fate and behavior characteristics is essential for conducting accurate environmental risk assessments and for developing strategies to mitigate any potential adverse effects associated with the use of this important biocide. Further research focusing on the specific biodegradation pathways and the identification of degradation products under various environmental conditions will enhance our ability to predict its long-term environmental impact.
References
- 1. Phenol, 4-chloro-3-methyl- [webbook.nist.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. This compound | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photochemical conversion of chlorinated phenolic substances in aquatic media as studied by AOX and Microtox tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 7. oecd.org [oecd.org]
- 8. anoxkaldnes.com [anoxkaldnes.com]
- 9. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 10. oecd.org [oecd.org]
- 11. OECD 106 - Phytosafe [phytosafe.com]
- 12. oecd.org [oecd.org]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 15. oecd.org [oecd.org]
An In-depth Technical Guide to the Solubility of 4-Chloro-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-chloro-3-methylphenol (PCMC) in water and various organic solvents. This information is critical for a wide range of applications, including formulation development, environmental fate assessment, and chemical process design. The guide details quantitative solubility data, standardized experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of this compound is a key physicochemical parameter influencing its behavior in different media. The following tables summarize the available quantitative data for its solubility in water and organic solvents.
Solubility in Water
This compound is slightly soluble in water.[1][2] Its solubility is influenced by both temperature and pH.
| Temperature (°C) | Solubility (g/L) | pH | Reference |
| 20 | 4 | 6.5 | [3][4][5] |
| 20 | 3.8 | Not Specified | [6][7] |
| 25 | 3.83 | Not Specified | [8] |
| Not Specified | 3.3 | 5 | |
| Not Specified | 4.2 | 9 |
One source indicates that one gram dissolves in 260 mL of water at 20 °C, which calculates to approximately 3.85 g/L.[8]
Solubility in Organic Solvents
This compound exhibits good to excellent solubility in a range of organic solvents.[1][9][10] It is described as easily soluble in alcohols, ethers, and ketones, and freely soluble in fatty oils.[1][9][11]
| Solvent | Quantitative Solubility | Qualitative Description | Reference |
| Methanol | 1 g / 10 mL | Soluble | [4][12] |
| Ethanol | - | Very soluble / Easily soluble | [7][10][11] |
| Ether | - | Soluble | [3][10] |
| Petroleum Ether | - | Soluble | [3][10] |
| Acetone | - | Soluble | [13] |
| Chloroform | - | Soluble | [13] |
| Glycerin | - | Soluble | [13] |
| Fixed Oils | - | Soluble | [13] |
| N,N-Dimethylformamide | - | Very soluble | [9] |
| Glacial Acetic Acid | - | Sparingly soluble | [9] |
Experimental Protocols for Solubility Determination
The following section outlines a detailed, generalized methodology for determining the solubility of a solid compound like this compound, based on established methods such as the OECD Guideline 105 and the shake-flask method.
Principle of the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a substance in a given solvent. The principle involves agitating an excess amount of the solid solute in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.
Materials and Equipment
-
Solute: this compound (analytical grade)
-
Solvent: Deionized water or organic solvent of interest
-
Apparatus:
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker bath or incubator
-
Glass flasks with stoppers (e.g., 50 mL or 100 mL)
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm pore size, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC), or UV-Vis Spectrophotometer)
-
Experimental Procedure
-
Preparation of the Test System:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a glass flask.
-
Add a known volume of the solvent to the flask.
-
Securely stopper the flasks.
-
-
Equilibration:
-
Place the flasks in a thermostatically controlled shaker bath set to the desired temperature (e.g., 20 °C or 25 °C).
-
Agitate the flasks at a constant speed for a predetermined period to allow the system to reach equilibrium. A preliminary test is often conducted to determine the time required to reach a plateau in concentration, which typically ranges from 24 to 72 hours.
-
-
Phase Separation:
-
After equilibration, remove the flasks from the shaker and allow them to stand at the test temperature to let undissolved solid settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the samples at a controlled temperature.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a solvent-compatible filter to remove any remaining solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the test solvent.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV).
-
Dilute the filtered sample solution with the solvent as necessary to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample solution and determine the concentration of this compound from the calibration curve.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent, taking into account any dilution factors. The solubility is typically expressed in grams per liter (g/L) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in a typical solubility determination experiment.
Caption: Workflow for determining the solubility of a solid compound.
References
- 1. atamankimya.com [atamankimya.com]
- 2. lanxess.com [lanxess.com]
- 3. chembk.com [chembk.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. p-Chlorocresol - Wikipedia [en.wikipedia.org]
- 7. p-Chlorocresol or PCMC or this compound Manufacturers, SDS [mubychem.com]
- 8. This compound | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CHLOROCRESOL (PCMC) - Ataman Kimya [atamanchemicals.com]
- 10. chembk.com [chembk.com]
- 11. ulprospector.com [ulprospector.com]
- 12. 59-50-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. atamankimya.com [atamankimya.com]
Unraveling the Fate of 4-Chloro-3-methylphenol: A Technical Guide to its Biodegradation in Soil and Water
For Immediate Release
This technical guide provides a comprehensive overview of the biodegradation pathways of 4-Chloro-3-methylphenol (PCMC), a compound of environmental concern due to its use as a disinfectant and preservative. This document is intended for researchers, scientists, and environmental professionals engaged in the study and remediation of halogenated phenolic compounds. Herein, we detail the microbial catabolism of PCMC in both soil and aqueous environments, present quantitative data on degradation kinetics, and provide an overview of the experimental protocols utilized in this field of study.
Introduction
This compound (p-chloro-m-cresol or PCMC) is a chlorinated phenolic compound widely used as a disinfectant and preservative in various industrial and commercial products, including textiles and tannery processing.[1] Its presence in industrial effluents poses a potential risk to aquatic ecosystems.[2] While PCMC is considered to be biodegradable, understanding the specific pathways and factors influencing its degradation is crucial for developing effective bioremediation strategies.[3] This guide synthesizes current knowledge on the microbial degradation of PCMC in soil and water.
Aerobic Biodegradation Pathways of this compound
The aerobic biodegradation of this compound is primarily initiated by bacteria that utilize this compound as a source of carbon and energy. The degradation process typically involves the hydroxylation of the aromatic ring, followed by ring cleavage. One identified bacterial genus capable of aerobically degrading PCMC is Thauera.[4] Two main initial pathways have been proposed: dehalogenation and methyl group oxidation.[4]
A common pathway for the degradation of chlorinated phenols involves an initial monooxygenase-catalyzed hydroxylation to form a chlorocatechol. This is then followed by ortho- or meta-ring cleavage by dioxygenase enzymes. For instance, the degradation of the related compound 4-chloro-2-methylphenol (B52076) by a Gram-negative strain, S-1, proceeds via conversion to 5-chloro-3-methylcatechol, which then undergoes ortho-cleavage.[5] A similar pathway is plausible for this compound.
The following diagram illustrates a generalized aerobic degradation pathway for this compound, starting with the initial hydroxylation.
Anaerobic Biodegradation of Chlorophenols
While specific studies on the anaerobic biodegradation of this compound are limited, the general mechanism for anaerobic degradation of chlorinated phenols involves reductive dehalogenation.[5] In this process, the chlorine atom is removed from the aromatic ring and replaced with a hydrogen atom, yielding a less toxic phenolic compound that can be further mineralized to methane (B114726) and carbon dioxide by anaerobic microbial consortia.[5] This initial dehalogenation step is critical for the breakdown of highly chlorinated phenols.[5]
Quantitative Data on Degradation
Quantitative data on the biodegradation of this compound is essential for assessing its environmental fate and designing remediation systems. The following tables summarize key findings from studies on the degradation of PCMC and related chlorophenols.
Table 1: Abiotic Degradation of this compound in Water
| Treatment Method | Initial Concentration | Conditions | Removal Efficiency | Study |
| Ozonation | Not specified | pH 4.1 | >70% within 2-3 hours | [2][6] |
| Ozonation + Fenton's Reagent | Not specified | pH 4.1 | ~80% within 2-3 hours | [2][6] |
| Fenton's Reagent | 10 mM | pH 3, 25°C | 36% TOC removal in 24 hours | [7] |
| Fenton's Reagent | 10 mM | pH 3, 70°C | 85% TOC removal in 24 hours | [7] |
Table 2: Biodegradation of Chlorophenols by Microbial Consortia
| Compound | Initial Concentration | Degradation Rate | Study |
| 2-Chlorophenol | 50-400 mg/L | 25-47% removal in 168 hours | [8] |
| 3-Chlorophenol | 50-600 mg/L | Inhibition observed at higher concentrations | [8] |
| 4-Chlorophenol | 50-100 mg/L | Complete removal in 32-72 hours | [8] |
Experimental Protocols
The study of this compound biodegradation involves a range of experimental techniques, from isolating and characterizing degrading microorganisms to quantifying the parent compound and its metabolites.
Isolation of Degrading Microorganisms
A common method for isolating microorganisms capable of degrading a specific compound is through enrichment culture techniques. This involves:
-
Sample Collection: Soil or water samples are collected from a site with a history of contamination with chlorophenols.
-
Enrichment: The samples are incubated in a mineral salts medium containing this compound as the sole carbon source.
-
Isolation: Serial dilutions of the enriched culture are plated onto solid agar (B569324) medium containing PCMC. Colonies that grow are then isolated and purified.
Biodegradation Assays
Biodegradation assays are conducted to determine the rate and extent of degradation. A typical workflow is as follows:
Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques used to quantify this compound and identify its degradation intermediates.
-
HPLC: Typically uses a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is often performed with a UV detector at a wavelength corresponding to the maximum absorbance of PCMC.
-
GC-MS: Requires derivatization of the phenolic hydroxyl group before analysis. This method is highly sensitive and provides structural information for the identification of unknown metabolites.
Conclusion
The biodegradation of this compound is a key process in its environmental fate. While aerobic degradation pathways involving hydroxylation and ring cleavage have been proposed, and certain bacterial species have been implicated, further research is needed to fully elucidate the specific enzymes and genetic determinants involved. Understanding these fundamental mechanisms will pave the way for the development of more efficient and targeted bioremediation technologies for environments contaminated with this and other halogenated phenols.
References
- 1. substances.ineris.fr [substances.ineris.fr]
- 2. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 3. lanxess.com [lanxess.com]
- 4. p-Chlorocresol - Wikipedia [en.wikipedia.org]
- 5. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Temperature activated degradation (mineralization) of 4-chloro-3-methyl phenol by Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multi-substrate biodegradation of chlorophenols by defined microbial consortium - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-3-methylphenol (CAS 59-50-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-methylphenol, also known as chlorocresol or PCMC, is a halogenated phenolic compound with the CAS number 59-50-7.[1][2] It is widely utilized across various industries for its potent antimicrobial properties, functioning as a disinfectant, antiseptic, and preservative.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, applications, toxicological profile, and detailed experimental protocols for its analysis and evaluation.
Chemical and Physical Properties
This compound is a white or slightly pinkish crystalline solid with a characteristic phenolic odor.[3][4][5] It is slightly soluble in water but readily soluble in organic solvents such as alcohols, ethers, and ketones.[3][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClO | [1][7] |
| Molecular Weight | 142.58 g/mol | [4][7] |
| Melting Point | 63-66 °C (145.4-150.8 °F) | [4][5][8] |
| Boiling Point | 235-239 °C (455-462.2 °F) at 1013 hPa | [5][7][8][9] |
| Density | 1.37 g/cm³ at 20 °C | [9][10] |
| Vapor Pressure | <0.1 hPa at 20 °C | [9][10] |
| Flash Point | 118 °C (244.4 °F) - closed cup | [8][9][10] |
| Autoignition Temperature | 590 °C | [9][10] |
| Water Solubility | 3.9 g/L at 20 °C | [9][10] |
| pH | 6.5 (1 g/L in H₂O at 20 °C) | [9][10] |
Applications
The primary application of this compound stems from its broad-spectrum antimicrobial activity against bacteria (both Gram-positive and Gram-negative), fungi, and yeasts.[1][2][6]
-
Disinfectant and Antiseptic: It is an active ingredient in topical preparations for skin and wound disinfection.[2][6]
-
Preservative: It is widely used as a preservative in a variety of products to prevent microbial growth and extend shelf life.[1][2] This includes:
Mechanism of Action
The antimicrobial action of this compound involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and eventual cell death.[1] Its efficacy is generally higher in acidic conditions.[1]
In addition to its antimicrobial properties, this compound is a known potent and specific agonist of the ryanodine (B192298) receptor (RyR), particularly the RyR1 isoform found in skeletal muscle.[4][12][13][14][15] This interaction leads to the release of calcium ions from the sarcoplasmic reticulum.[13] This property makes it a valuable tool in studying calcium signaling pathways and has implications in research related to conditions like malignant hyperthermia.[10]
Figure 1: Signaling pathway of this compound as a ryanodine receptor agonist.
Toxicology and Safety
This compound is toxic if ingested, inhaled, or absorbed through the skin.[4][5] It can cause severe skin burns and eye damage.[16] Repeated or prolonged contact may lead to skin sensitization.[7] The substance is also very toxic to aquatic life with long-lasting effects.[16]
Table 2: Toxicological Data Summary
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ (Oral) | Rat | Oral | 1830 mg/kg | [2] |
| Skin Corrosion | Rabbit | Dermal | Corrosive | [2] |
| Eye Irritation | Rabbit | Ocular | Irritant | [2] |
| Skin Sensitization | Human | Dermal | May cause allergic reaction | [2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the chlorination of m-cresol (B1676322).[3]
Materials:
-
m-Cresol
-
N-Chloro-N-(benzenesulfonyl)benzenesulfonamide
Procedure:
-
Dissolve m-cresol in acetonitrile.
-
Add N-chloro-N-(benzenesulfonyl)benzenesulfonamide to the solution.
-
Stir the reaction mixture at 20-25 °C for approximately 10 minutes.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction and perform an appropriate workup to isolate the product.
-
The crude product can be purified by crystallization from a suitable solvent like petroleum ether or benzene.[5]
(Note: This is a generalized procedure. Specific reaction conditions and purification methods may vary.)
Analytical Determination
A rapid and simple HPLC method can be used for the determination of this compound.[1]
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 or equivalent with a Diode Array Detector (DAD).[1]
-
Column: Reverse-phase C18 column (e.g., 3.5 µm particle size, 100 mm x 4.6 mm).
-
Mobile Phase: Isocratic mixture of 50% acetonitrile and 50% water containing 0.1% phosphoric acid. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid.[1][8]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 228 nm and 281 nm.[1]
-
Internal Standard: 2-methyl-4,6-dinitrophenol can be used.[1]
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
For unknown samples, dissolve a known quantity in the mobile phase, filter, and inject.
Figure 2: Workflow for the HPLC analysis of this compound.
GC with a Flame Ionization Detector (GC-FID) is also a suitable method for the determination of this compound.[17]
Sample Preparation for Aqueous Samples:
-
Take 50 mL of the aqueous sample.
-
Perform liquid-liquid extraction with dichloromethane. A salting-out agent like saturated CaCl₂ solution can be used to improve extraction efficiency.
-
Collect the organic phase and evaporate the solvent using a rotary evaporator.
-
Reconstitute the residue in a known volume of ethanol (B145695) (e.g., 10 mL) for GC-FID analysis.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[18][19][20][21][22]
Materials:
-
96-well microtiter plate
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (standardized to ~5 x 10⁵ CFU/mL)[21]
-
Stock solution of this compound in a suitable solvent (e.g., MHB).
Procedure:
-
Dispense 100 µL of MHB into each well of the 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the last well in the dilution series.
-
Inoculate each well (except for the negative control) with 5 µL of the standardized bacterial suspension.
-
Include a positive control (MHB with inoculum, no compound) and a negative control (MHB only).
-
Incubate the plate at 37 °C for 16-24 hours.[19]
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Spectroscopic Analysis
Sample Preparation:
-
Melt: The compound can be analyzed as a melt between two salt plates (e.g., KBr).
-
Solution: Prepare a 10% solution in a suitable solvent like carbon tetrachloride (CCl₄) for the 3800-1330 cm⁻¹ range and carbon disulfide (CS₂) for the 1330-400 cm⁻¹ range.[2] Use a capillary cell for analysis.[23]
Sample Preparation:
-
Dissolve 2-10 mg of this compound in approximately 0.6-1 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[24]
-
Ensure the sample is free of any particulate matter by filtering it through a Pasteur pipette with a cotton wool plug into a clean, dry 5 mm NMR tube.[5][24]
-
The final sample height in the tube should be at least 4.5 cm.[24]
Electron ionization (EI) is a common method for the mass spectral analysis of this compound.[25] The sample can be introduced via direct infusion or through a gas chromatograph. For enhanced volatility, the compound can be derivatized, for example, by creating a trimethylsilyl (B98337) (TMS) ether.[26]
Biodegradation
This compound is biodegradable.[8] Studies have shown its degradation by microorganisms. For example, the bacterium Rhodococcus pyridinivorans has been shown to degrade this compound through a pathway involving initial ortho-hydroxylation.
Conclusion
This compound is a versatile and effective antimicrobial agent with a well-characterized profile. Its utility in various industrial and pharmaceutical applications is balanced by its toxicological properties, which necessitate careful handling and consideration of its environmental impact. The experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to analyze, evaluate, and utilize this compound in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenol, 4-chloro-3-methyl- [webbook.nist.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. researchgate.net [researchgate.net]
- 5. Sample Preparation [nmr.chem.ualberta.ca]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. lookchem.com [lookchem.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. This compound(59-50-7) IR Spectrum [m.chemicalbook.com]
- 10. The ryanodine receptor agonist 4-chloro-3-ethylphenol blocks ORAI store-operated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lanxess.com [lanxess.com]
- 12. Identification of Potential Human Ryanodine Receptor 1 Agonists and Molecular Mechanisms of Natural Small-Molecule Phenols as Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Structural determinants of 4-chloro-m-cresol required for activation of ryanodine receptor type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of a key determinant of ryanodine receptor type 1 required for activation by 4-chloro-m-cresol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. as.nyu.edu [as.nyu.edu]
- 17. mdpi.com [mdpi.com]
- 18. protocols.io [protocols.io]
- 19. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. actascientific.com [actascientific.com]
- 23. spectrabase.com [spectrabase.com]
- 24. How to make an NMR sample [chem.ch.huji.ac.il]
- 25. Phenol, 4-chloro-3-methyl- [webbook.nist.gov]
- 26. This compound, TMS derivative [webbook.nist.gov]
An In-depth Technical Guide to 4-Chloro-3-methylphenol (PCMC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-methylphenol, also widely known as p-Chlorocresol (PCMC), is a halogenated phenolic compound with significant utility across various scientific and industrial sectors.[1][2] Its potent antimicrobial properties make it a valuable preservative and disinfectant, while its specific activity as a ryanodine (B192298) receptor agonist has established it as a critical tool in physiological and pharmacological research, particularly in the study of calcium signaling.[3][4] This guide provides a comprehensive overview of this compound, consolidating its chemical and physical properties, detailing experimental protocols for its synthesis and analysis, and elucidating its role in cellular signaling pathways.
Synonyms and Alternative Names
For clarity and comprehensive literature searching, a list of synonyms and alternative identifiers for this compound is provided below.
| Type | Name/Identifier |
| IUPAC Name | This compound[1] |
| Common Synonyms | p-Chlorocresol (PCMC), 4-Chloro-m-cresol, p-chloro-m-cresol, Chlorocresol[1][5] |
| Trade Names | Preventol CMK, Baktol, Baktolan, Candaseptic, Ottafact, Parol, Raschit[6] |
| CAS Number | 59-50-7[1] |
| EC Number | 200-431-6[5] |
| UN Number | 2669[6] |
| Chemical Formula | C₇H₇ClO[2] |
Chemical and Physical Properties
A summary of the key quantitative chemical and physical properties of this compound is presented in the following tables.
Table 3.1: Physical Properties
| Property | Value | Reference |
| Appearance | White to pinkish crystalline solid with a phenolic odor. | [2] |
| Molecular Weight | 142.58 g/mol | |
| Melting Point | 63-66 °C | |
| Boiling Point | 235 °C | [2] |
| Density | 1.37 g/cm³ (at 20 °C) | [2] |
| Flash Point | 118 °C (closed cup) | [7] |
| Autoignition Temperature | 590 °C | [7] |
| Vapor Pressure | <0.1 hPa (at 20 °C) | [7] |
Table 3.2: Solubility Data
| Solvent | Solubility | Reference |
| Water | 4 g/L | [8] |
| Organic Solvents | Freely soluble in alcohols (e.g., 96% ethanol), ethers, and ketones. | [8] |
| Oils | Freely soluble in fatty oils. | [8] |
| Aqueous Base | Soluble | [9] |
Table 3.3: Spectroscopic and Chromatographic Data
| Data Type | Description | Reference |
| ¹H NMR | Spectral data available. | [10] |
| ¹³C NMR | Spectral data available. | [11] |
| IR Spectrum | Available, with main spectral emission at 254nm. | [12] |
| Mass Spectrum | Electron ionization data available. | [12] |
| HPLC Retention Time | 5.56 min (under specific conditions) | [9] |
| GC-FID Retention Time | 19.75 min (under specific conditions) | [13] |
Experimental Protocols
This section details methodologies for the synthesis, analysis, and biological evaluation of this compound.
Synthesis of this compound
A common laboratory-scale synthesis involves the chlorination of m-cresol (B1676322).[4]
Principle: The synthesis is achieved by the direct chlorination of 3-methylphenol (m-cresol) using sulfuryl chloride as the chlorinating agent. The reaction temperature is controlled to favor the formation of the 4-chloro isomer.
Materials:
-
3-methylphenol (m-cresol)
-
Sulfuryl chloride (SO₂Cl₂)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Sodium carbonate (Na₂CO₃) solution
-
Anhydrous calcium chloride (CaCl₂)
-
Petroleum ether
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, place the desired amount of m-cresol.
-
Slowly add sulfuryl chloride to the m-cresol with continuous stirring. The molar ratio of sulfuryl chloride to m-cresol should be maintained between 0.5:1 and 1.0:1 to optimize the yield of the desired product.[4]
-
Control the reaction temperature between 30-40 °C.[4]
-
After the addition is complete, continue to stir the mixture for several hours to ensure the reaction goes to completion.
-
Wash the reaction mixture with water, followed by a wash with a sodium carbonate solution until the aqueous layer is alkaline.
-
Perform a final wash with hot water until the washings are neutral.
-
Separate the organic layer and dry it over anhydrous calcium chloride.
-
Filter to remove the drying agent and perform vacuum distillation.
-
The distilled product can be further purified by recrystallization from petroleum ether.
Analytical Methods
Principle: This method utilizes reverse-phase HPLC with UV detection to quantify this compound in various matrices.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Newcrom R1 column.[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water, with phosphoric acid. For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid.[1]
-
Detection: UV detection at 270 nm.[3]
-
Internal Standard: 2-methyl-4,6-dinitrophenol can be used as an internal standard.[9]
Sample Preparation:
-
For creams and ointments, an extraction step is required. A suitable solvent, such as a mixture of acetonitrile and water, can be used.
-
Centrifuge the sample to separate the supernatant.
-
Filter the supernatant and dilute with the mobile phase to the expected concentration range.
-
Inject a known volume of the prepared sample into the HPLC system.
Principle: EPA Method 8041A can be adapted for the determination of underivatized this compound in water samples using GC-FID.[8]
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A capillary column suitable for phenol (B47542) analysis, such as a DB-5 or DB-1701.
-
Carrier Gas: Helium.
-
Injector and Detector Temperatures: Typically set around 250 °C and 300 °C, respectively.
-
Temperature Program: A programmed temperature ramp is used to achieve separation, for instance, starting at 90 °C and ramping up to 162 °C.[14]
Sample Preparation (Liquid-Liquid Extraction):
-
Acidify a 1-liter water sample.
-
Extract the sample with methylene (B1212753) chloride using a separatory funnel.
-
Dry the methylene chloride extract and exchange the solvent to 2-propanol while concentrating the volume.
-
Inject the concentrated extract into the GC-FID system.
Biological Assays
Principle: This protocol assesses the bactericidal activity of this compound against a specific microorganism in suspension.
Materials:
-
This compound (as a stock solution)
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient broth
-
Neutralizer solution (e.g., 3% Tween-80 in PBS)
-
Standard hard water
Procedure:
-
Prepare a series of dilutions of this compound in standard hard water.
-
Add a known volume of the bacterial suspension to each disinfectant dilution.
-
After a specified contact time (e.g., 5, 10, 15 minutes), transfer an aliquot of the mixture to a tube containing the neutralizer to stop the disinfectant action.
-
Perform serial dilutions of the neutralized sample and plate on nutrient agar.
-
Incubate the plates and count the number of colony-forming units (CFU).
-
Calculate the bactericidal rate by comparing the CFU counts of the treated samples to an untreated control.[2][15]
Principle: This assay measures the ability of this compound to induce calcium release from intracellular stores in cells expressing ryanodine receptors (RyR), using a fluorescent calcium indicator.
Materials:
-
Cell line expressing RyR (e.g., human B lymphocytes, muscle fibers)
-
Fluorescent calcium indicator (e.g., Fura-2, Fluo-4)
-
This compound solution
-
Calcium-free buffer
-
Fluorometer or confocal microscope
Procedure:
-
Load the cells with the fluorescent calcium indicator according to the manufacturer's protocol.
-
Resuspend the cells in a calcium-free buffer to prevent calcium influx from the extracellular medium.
-
Measure the baseline fluorescence.
-
Add this compound to the cell suspension to induce RyR-mediated calcium release.
-
Record the change in fluorescence over time, which corresponds to the increase in intracellular calcium concentration.
-
The EC₅₀ value for this compound-induced calcium release can be determined by testing a range of concentrations.[6]
Signaling Pathways and Mechanisms of Action
Antimicrobial Mechanism of Action
As a phenolic compound, the primary antimicrobial action of this compound is attributed to its ability to disrupt microbial cell membranes.[16] This disruption leads to the leakage of essential intracellular components, such as potassium ions, and the dissipation of the proton motive force, which is crucial for ATP synthesis.[2]
Caption: Antimicrobial mechanism of this compound.
Ryanodine Receptor (RyR) Agonism
This compound is a potent agonist of ryanodine receptors, which are intracellular calcium release channels located on the sarcoplasmic/endoplasmic reticulum.[3] This activity is central to its use in muscle physiology research and for in vitro diagnostic tests for malignant hyperthermia.[17]
Mechanism: this compound directly binds to and activates the RyR channel, causing a rapid release of calcium from the sarcoplasmic reticulum into the cytoplasm.[3] This increase in intracellular calcium concentration triggers various downstream cellular processes, most notably muscle contraction in myocytes. Interestingly, while it activates RyR to release calcium, it has also been shown to inhibit ORAI store-operated calcium channels, which are involved in replenishing intracellular calcium stores.[1]
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. www2.nkust.edu.tw [www2.nkust.edu.tw]
- 4. CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof - Google Patents [patents.google.com]
- 5. Evaluation of characterization and disinfection efficacy of chlorocresol nanoemulsion disinfectant - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Characterization of ryanodine receptor-mediated calcium release in human B cells: relevance to diagnostic testing for malignant hyperthermia [pubmed.ncbi.nlm.nih.gov]
- 7. This compound for synthesis 59-50-7 [sigmaaldrich.com]
- 8. settek.com [settek.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of ryanodine receptor agonist 4-chloro-m-cresol on myoplasmic free Ca2+ concentration and force of contraction in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atamankimya.com [atamankimya.com]
- 12. Ca2+ Stores Regulate Ryanodine Receptor Ca2+ Release Channels via Luminal and Cytosolic Ca2+ Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p-Chlorocresol - Wikipedia [en.wikipedia.org]
- 14. agilent.com [agilent.com]
- 15. The study on bactericidal effect and ultrastructural alterations of chlorocresol nanoemulsion disinfectant against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lookchem.com [lookchem.com]
- 17. The ryanodine receptor agonist 4-chloro-3-ethylphenol blocks ORAI store-operated channels - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Analysis of 4-Chloro-3-methylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-Chloro-3-methylphenol (CAS No: 59-50-7), a compound with applications as an antiseptic and preservative. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.12 | d | 1H | Ar-H |
| ~6.71 | d | 1H | Ar-H |
| ~6.65 | dd | 1H | Ar-H |
| ~5.15 | s | 1H | -OH |
| 2.29 | s | 3H | -CH₃ |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[1][2]
| Chemical Shift (δ) ppm | Assignment |
| 151.4 | C-OH |
| 137.52 | C-CH₃ |
| 129.92 | Ar-CH |
| 126.30 | Ar-CH |
| 123.3 | C-Cl |
| 117.88 | Ar-CH |
| 20.5 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3500 | Strong, Broad | O-H stretch (phenolic) |
| ~3000-3100 | Medium | C-H stretch (aromatic) |
| ~2850-2960 | Medium | C-H stretch (methyl) |
| ~1600 | Medium | C=C stretch (aromatic ring) |
| ~1470 | Medium | C-H bend (methyl) |
| ~1200 | Strong | C-O stretch (phenol) |
| ~1100 | Strong | C-Cl stretch |
| ~800-900 | Strong | Ar-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The data presented here is for Electron Ionization (EI) Mass Spectrometry.
| m/z | Relative Intensity (%) | Assignment |
| 144 | 32 | [M+2]⁺ (presence of ³⁷Cl isotope) |
| 142 | 100 | [M]⁺ (Molecular ion, presence of ³⁵Cl) |
| 107 | 80 | [M-Cl]⁺ |
| 77 | 24 | [C₆H₅]⁺ |
The presence of a significant M+2 peak at m/z 144, with an intensity of approximately one-third of the molecular ion peak at m/z 142, is characteristic of a molecule containing one chlorine atom. The base peak is the molecular ion, indicating a relatively stable molecule under EI conditions. The major fragment at m/z 107 corresponds to the loss of a chlorine atom.
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a solid organic compound like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
FT-IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation:
-
Place a small amount (1-2 mg) of this compound and approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction:
-
For a solid sample, a direct insertion probe is typically used. A small amount of this compound is placed in a capillary tube at the tip of the probe.
-
The probe is inserted into the ion source of the mass spectrometer through a vacuum lock.
-
-
Ionization and Analysis:
-
The sample is vaporized by heating the probe.
-
In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes the molecules to ionize and fragment.
-
The resulting positive ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Processing:
-
The separated ions are detected, and their abundance is recorded.
-
A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
-
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound.
References
The Ryanodine Receptor Agonist Activity of 4-Chloro-m-cresol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-m-cresol (4-CmC) is a widely utilized pharmacological agent recognized for its potent agonist activity on ryanodine (B192298) receptors (RyRs), the primary channels responsible for the release of calcium (Ca²⁺) from intracellular stores like the sarcoplasmic reticulum (SR).[1][2] This technical guide provides a comprehensive overview of the core aspects of 4-CmC's interaction with RyRs, focusing on its mechanism of action, quantitative effects, and the experimental protocols used to characterize its activity.
Mechanism of Action
4-chloro-m-cresol directly activates ryanodine receptors, leading to the release of Ca²⁺ from the sarcoplasmic reticulum.[1] This action is distinct from other RyR agonists like caffeine, which is thought to sensitize the receptor to its native ligand, Ca²⁺.[3] Studies suggest that 4-CmC has binding sites on the RyR channel that are different from those of nucleotides and caffeine, with a higher sensitivity observed when applied to the luminal side of the channel.[1] The activation of RyRs by 4-CmC is rapid and reversible at lower concentrations, making it a valuable tool for studying excitation-contraction coupling in muscle tissues.[4]
The molecular basis for 4-CmC's activity on RyR1, the skeletal muscle isoform, has been pinpointed to a specific region. The 1-hydroxyl group of the 4-CmC molecule is essential for its activation of RyR1, and hydrophobic groups at the 3 and 4 positions are preferred.[5] This suggests that the binding site on RyR1 likely contains both hydrophilic and hydrophobic regions to accommodate these chemical features.[5] Chimeric studies have further narrowed down the key determinants for 4-CmC sensitivity on RyR1 to a 173-amino acid region between residues 4007 and 4180.[6]
It is important to note that while 4-CmC is a potent RyR agonist, its specificity is concentration-dependent. At higher concentrations (in the millimolar range), 4-CmC has been shown to inhibit the sarcoplasmic-endoplasmic reticulum Ca²⁺-ATPase (SERCA), which can lead to non-specific increases in intracellular Ca²⁺ levels.[2][7]
Quantitative Data on 4-Chloro-m-cresol Activity
The following tables summarize the quantitative data on the effects of 4-chloro-m-cresol on ryanodine receptors and related cellular components.
Table 1: Potency of 4-Chloro-m-cresol on Ryanodine Receptor Isoforms
| RyR Isoform | Assay Type | Preparation | EC₅₀ | Reference |
| RyR1 | [³H]ryanodine binding | Rabbit skeletal muscle SR vesicles | ~100 µM | [1] |
| RyR1 | Ca²⁺ release | HEK293-T cells | Variable, dependent on mutation | [8] |
| RyR1 | Ca²⁺ release | 0.2 mM | [7] | |
| RyR2 | Ca²⁺ release | 0.4 mM | [7] | |
| RyR3 | Ca²⁺ release | 1.5 mM | [7] |
Table 2: Effects of 4-Chloro-m-cresol on Muscle Contraction and Other Cellular Processes
| Effect | Preparation | Concentration | Observation | Reference |
| Increased resting myoplasmic free [Ca²⁺] | Single mouse skeletal muscle fibers | Dose-dependent | Potentiated by caffeine | [4] |
| Muscle contracture | Skeletal muscle fiber bundles from malignant hyperthermia susceptible patients | Threshold: 25 µM | Lower threshold compared to non-mutated fibers (75 µM) | [1] |
| Inhibition of SERCA | IC₅₀: 167 ± 8 µM | Similar concentration range as RyR activation | [9][10] | |
| Inhibition of voltage-gated K⁺ channels | Rat calyx of Held | Half-maximal effective concentration: 0.12 mM | Facilitates transmitter release | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of 4-CmC's activity. Below are outlines of key experimental protocols cited in the literature.
[³H]Ryanodine Binding Assay
This assay quantitatively measures the activity of RyR channels. Ryanodine specifically binds to the open state of the RyR channel with high affinity.[12]
-
Preparation of Microsomes: Isolate microsomes enriched in RyRs from muscle tissues or cultured cells expressing the desired RyR isoform.[12]
-
Incubation: Incubate the microsomes with [³H]ryanodine in the presence of varying concentrations of 4-CmC and a range of Ca²⁺ concentrations (e.g., 30 nM to 10 mM).[12]
-
Separation: Separate the bound from free [³H]ryanodine, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using liquid scintillation counting to determine the amount of bound [³H]ryanodine.
-
Data Analysis: Plot the amount of bound [³H]ryanodine as a function of 4-CmC concentration to determine the EC₅₀ value.
Intracellular Calcium ([Ca²⁺]i) Measurement
This method directly visualizes the effect of 4-CmC on Ca²⁺ release from intracellular stores.
-
Cell Loading: Load cells (e.g., muscle fibers, HEK293 cells expressing RyRs) with a fluorescent Ca²⁺ indicator dye (e.g., Fura-2, Fluo-4, Indo-1).[4][8]
-
Baseline Measurement: Record the baseline fluorescence intensity before the application of 4-CmC.
-
Application of 4-CmC: Add varying concentrations of 4-CmC to the cells.
-
Fluorescence Monitoring: Continuously record the changes in fluorescence intensity, which correspond to changes in intracellular Ca²⁺ concentration.
-
Data Analysis: Calculate the change in [Ca²⁺]i and plot it against the 4-CmC concentration to determine the dose-response relationship and EC₅₀.
Single-Channel Recordings in Planar Lipid Bilayers
This technique allows for the direct observation of the gating properties of individual RyR channels.
-
Vesicle Preparation: Isolate sarcoplasmic reticulum vesicles containing RyRs.
-
Bilayer Formation: Form a planar lipid bilayer across a small aperture separating two chambers (cis and trans).
-
Vesicle Fusion: Fuse the SR vesicles to the planar lipid bilayer, incorporating the RyR channels.
-
Recording: Apply a voltage across the bilayer and record the ionic currents flowing through the single RyR channel using a patch-clamp amplifier.
-
Application of 4-CmC: Add 4-CmC to the cis or trans chamber to observe its effect on channel open probability, conductance, and gating kinetics.
Visualizations
Signaling Pathway of 4-CmC-Induced Calcium Release
Caption: Signaling pathway of 4-CmC-induced Ca²⁺ release.
Experimental Workflow for [³H]Ryanodine Binding Assay
References
- 1. 4-Chloro-m-cresol, a potent and specific activator of the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Commonly used ryanodine receptor activator, 4-chloro-m-cresol (4CmC), is also an inhibitor of SERCA Ca2+ pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformation of ryanodine receptor-2 gates store-operated calcium entry in rat pulmonary arterial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of ryanodine receptor agonist 4-chloro-m-cresol on myoplasmic free Ca2+ concentration and force of contraction in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural determinants of 4-chloro-m-cresol required for activation of ryanodine receptor type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a key determinant of ryanodine receptor type 1 required for activation by 4-chloro-m-cresol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 4-chloro-orto-cresol activates ryanodine receptor more selectively and potently than 4-chloro-meta-cresol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-Chloro-m-cresol, an activator of ryanodine receptors, inhibits voltage-gated K(+) channels at the rat calyx of Held - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchmap.jp [researchmap.jp]
Methodological & Application
Application Note: Quantification of 4-Chloro-3-methylphenol (4-C-3-MP) in Environmental Samples by HPLC-DAD
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative analysis of 4-Chloro-3-methylphenol (4-C-3-MP) in environmental samples, specifically water and soil. The protocols provided herein offer detailed procedures for sample preparation, chromatographic separation, and detection, making them suitable for environmental monitoring and research.
Introduction
This compound (4-C-3-MP), a chlorinated phenolic compound, is utilized as a disinfectant and preservative in various industrial and commercial products. Its potential toxicity and persistence in the environment necessitate reliable analytical methods for its quantification in different environmental matrices. This document provides detailed protocols for the extraction and quantification of 4-C-3-MP from water and soil samples using HPLC-DAD, a widely accessible and reliable analytical technique.
Experimental Protocols
Water Sample Analysis
This protocol is adapted from the method described for the analysis of disinfectant agents in surface water.
1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 6 mL of methanol (B129727) followed by 6 mL of deionized water at a flow rate of 1 mL/min.
-
Sample Loading: Pass 100 mL of the filtered water sample through the conditioned C18 cartridge at a flow rate of 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Analyte Elution: Elute the retained 4-C-3-MP from the cartridge with 5 mL of methanol into a clean collection tube.
-
Solvent Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
1.2. HPLC-DAD Conditions
-
Instrument: Any standard HPLC system equipped with a Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40, v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
DAD Wavelength: Monitor at the maximum absorbance wavelength for 4-C-3-MP (approximately 225 nm and 280 nm).
1.3. Calibration
Prepare a series of calibration standards of 4-C-3-MP in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Soil Sample Analysis
This protocol is a composite method based on established techniques for the extraction of phenolic compounds from soil.
2.1. Sample Preparation: Ultrasonic-Assisted Extraction (UAE) and Solid-Phase Extraction (SPE) Cleanup
-
Soil Pre-treatment: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Extraction:
-
Weigh 5 g of the pre-treated soil into a glass centrifuge tube.
-
Add 10 mL of a methanol/water mixture (e.g., 80:20, v/v).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process on the soil pellet with another 10 mL of the extraction solvent.
-
Combine the supernatants.
-
-
SPE Cleanup:
-
Dilute the combined supernatant with deionized water to reduce the methanol concentration to below 10%.
-
Condition a C18 SPE cartridge as described in section 1.1.
-
Load the diluted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water.
-
Elute the 4-C-3-MP with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of mobile phase.
-
2.2. HPLC-DAD Conditions
The HPLC-DAD conditions are the same as those described for water sample analysis in section 1.2.
2.3. Calibration
Prepare matrix-matched calibration standards by spiking blank soil extract with known concentrations of 4-C-3-MP and processing them through the entire sample preparation procedure.
Data Presentation
The quantitative performance of the described methods is summarized in the tables below.
Table 1: HPLC-DAD Method Performance for 4-C-3-MP in Water
| Parameter | Value | Reference |
| Linearity Range (µg/mL) | 0.10 - 10.00 | [1] |
| Correlation Coefficient (r²) | >0.999 | [1] |
| Limit of Detection (LOD) (ng/mL) | 1.4 | [1] |
| Limit of Quantification (LOQ) (ng/mL) | 4.7 | Calculated from LOD |
| Recovery (%) | 82 - 101 | [1] |
Table 2: HPLC-DAD Method Performance for Chlorophenols in Soil (Representative Data)
| Parameter | Value | Reference |
| Linearity Range (mg/kg) | 0.01 - 2.5 | [2] |
| Correlation Coefficient (r²) | >0.99 | [2] |
| Limit of Detection (LOD) (µg/kg) | 2-3 | [2] |
| Limit of Quantification (LOQ) (mg/kg) | 0.01 | [2] |
| Recovery (%) | 90 - 118 | [2] |
Experimental Workflow
References
Application Note: Quantitative Analysis of p-Chloro-m-cresol (PCMC) in Pharmaceutical Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and robust method for the quantitative analysis of p-Chloro-m-cresol (PCMC), a common preservative in pharmaceutical preparations, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, derivatization, and optimized GC-MS parameters for accurate and reproducible quantification. Due to the polar nature of PCMC, a derivatization step is incorporated to enhance volatility and improve chromatographic peak shape, leading to improved sensitivity and resolution. This method is suitable for quality control and stability testing in pharmaceutical development and manufacturing.
Introduction
p-Chloro-m-cresol (4-chloro-3-methylphenol) is a widely utilized bactericide and fungicide in various pharmaceutical and cosmetic products.[1] Its concentration in final products is critical to ensure both antimicrobial efficacy and patient safety. Therefore, a reliable and validated analytical method for its quantification is essential. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it a powerful technique for the analysis of volatile and semi-volatile compounds in complex matrices.[2][3]
However, the direct analysis of polar compounds like PCMC by GC-MS can be challenging due to poor peak shape and potential thermal degradation. This application note addresses this by incorporating a silylation derivatization step, which converts the polar hydroxyl group into a less polar and more volatile silyl (B83357) ether, thereby improving chromatographic performance.[4]
Experimental Protocols
2.1. Materials and Reagents
-
p-Chloro-m-cresol (PCMC) reference standard (>99% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (B1210297) (GC grade)
-
Methanol (B129727) (HPLC grade)
-
Helium (99.999% purity)
-
Deionized water
2.2. Instrumentation
A standard Gas Chromatograph equipped with a Mass Selective Detector (MSD) was used. The system included an autosampler for automated injections.
2.3. Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of PCMC reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Preparation from Formulation:
-
For liquid formulations, accurately dilute a known volume of the sample with methanol to obtain a theoretical PCMC concentration within the calibration range.
-
For semi-solid formulations (e.g., creams, ointments), accurately weigh about 1 g of the sample into a centrifuge tube. Add 10 mL of methanol and vortex for 5 minutes to extract the PCMC. Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant and dilute further with ethyl acetate if necessary.
-
2.4. Derivatization Protocol
-
Transfer 100 µL of the standard or sample solution into a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.
-
Allow the vial to cool to room temperature before GC-MS analysis.
2.5. GC-MS Parameters
-
GC System:
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
-
Mass Spectrometer System:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored:
-
Quantifier ion: m/z 199 (M-15, for the TMS derivative)
-
Qualifier ions: m/z 214 (M+), m/z 127
-
-
Data Presentation
The following table summarizes the expected quantitative data for the GC-MS analysis of derivatized PCMC. This data is illustrative and may vary based on the specific instrumentation and experimental conditions.
| Parameter | Expected Value |
| Retention Time (min) | ~ 9.5 |
| Quantifier Ion (m/z) | 199 |
| Qualifier Ions (m/z) | 214, 127 |
| Linearity Range (µg/mL) | 0.1 - 20 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of PCMC.
Caption: Experimental workflow for the GC-MS analysis of PCMC.
Conclusion
The GC-MS method detailed in this application note provides a reliable, sensitive, and selective approach for the quantification of p-Chloro-m-cresol in pharmaceutical formulations. The inclusion of a derivatization step is crucial for achieving excellent chromatographic performance and accurate results. This method is well-suited for routine quality control analysis and can be validated according to ICH guidelines.
References
Topic: Using 4-Chloro-3-methylphenol as a Preservative in Pharmaceutical Formulations
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-methylphenol (also known as chlorocresol or PCMC) is a halogenated phenolic compound widely employed as an antimicrobial preservative in pharmaceutical and cosmetic formulations.[1] Its broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi and yeasts, makes it a versatile choice for protecting aqueous-based products from microbial contamination.[1][2][3] This document provides detailed application notes, experimental protocols, and technical data to guide its effective use in pharmaceutical development. PCMC is typically used in concentrations up to 0.2% in various preparations, including topical creams, emulsions, and parenteral products.[4][5][6]
Mechanism of Action
The primary antimicrobial action of this compound is the disruption of microbial cell integrity. As a phenolic preservative, its mechanism involves:
-
Adsorption and Binding: PCMC adsorbs to the surface of the microbial cell.
-
Membrane Disruption: It penetrates the cell wall and disrupts the cytoplasmic membrane's structure and function.[1][3]
-
Cytoplasmic Leakage: This disruption increases membrane permeability, leading to the leakage of essential intracellular constituents like potassium and phosphate (B84403) ions.[2][7]
-
Metabolic Inhibition: The loss of ion gradients dissipates the proton motive force, which is critical for ATP synthesis, effectively uncoupling respiration and inhibiting essential metabolic processes, leading to cell death.[2][7]
Caption: Mechanism of action for this compound (PCMC).
Quantitative Data: Antimicrobial Efficacy
The effectiveness of PCMC is dependent on its concentration, the formulation's pH, and the specific contaminating microorganisms. It is most active in acidic media, and its efficacy can be reduced in the presence of excipients like nonionic surfactants.[5][8] The following table summarizes typical Minimum Inhibitory Concentrations (MICs).
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Microorganism | Strain Reference | MIC (μg/mL) |
|---|---|---|
| Aspergillus niger | (generic) | 2500 |
| Candida albicans | (generic) | 2500 |
| Escherichia coli | (generic) | 1250 |
| Klebsiella pneumoniae | (generic) | 625 |
| Pseudomonas aeruginosa | (generic) | 1250 |
| Staphylococcus aureus | (generic) | 625 |
Data sourced from literature reporting typical MICs.[5] Actual efficacy must be confirmed for each unique formulation.
Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method to determine the lowest concentration of PCMC that inhibits the visible growth of a microorganism.[9][10]
Materials:
-
This compound (PCMC) powder
-
Appropriate solvent (e.g., ethanol, DMSO)
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
96-well sterile microtiter plates
-
Standardized microbial inoculum (~5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of PCMC in a suitable solvent. For example, dissolve 12.8 mg of PCMC in 1 mL of solvent to get a 12,800 µg/mL stock.
-
Plate Preparation: Add 50 µL of sterile broth to wells in columns 2 through 12 of a 96-well plate.
-
Serial Dilution:
-
Prepare an intermediate dilution from your stock solution.
-
Add 100 µL of this starting PCMC concentration (e.g., 256 µg/mL) to column 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, until column 10. Discard 50 µL from column 10.
-
Column 11 serves as the growth control (no PCMC). Column 12 serves as the sterility control (no inoculum).
-
-
Inoculation: Add 50 µL of the standardized microbial inoculum to wells in columns 1 through 11. This brings the final volume to 100 µL per well and halves the PCMC concentration, achieving the desired test range.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of PCMC at which there is no visible turbidity (growth).
Protocol: Antimicrobial Effectiveness Testing (AET)
This protocol is a generalized version of the pharmacopeial method (e.g., USP <51>) to challenge the preservative system of a final product formulation.[11][12]
Materials:
-
Final product formulation containing PCMC
-
Five challenge microorganisms (e.g., C. albicans ATCC 10231, A. brasiliensis ATCC 16404, E. coli ATCC 8739, P. aeruginosa ATCC 9027, S. aureus ATCC 6538)[13]
-
Sterile saline
-
Culture media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)
-
Sterile containers for the product
-
Incubator (22.5 ± 2.5°C)
Procedure:
-
Inoculum Preparation: Prepare standardized suspensions of each challenge organism to contain approximately 1 x 10^8 CFU/mL.
-
Product Inoculation: Divide the product into five separate, original containers. Inoculate each container with one of the five challenge organisms. The volume of the inoculum should be between 0.5% and 1.0% of the product volume to achieve an initial concentration of 1 x 10^5 to 1 x 10^6 CFU/mL in the product.
-
Incubation: Store the inoculated containers at 20-25°C, protected from light.[12]
-
Sampling and Enumeration: Withdraw aliquots from each container at specified time intervals (typically 0, 7, 14, and 28 days).
-
Plate Counts: Perform serial dilutions of the samples in sterile saline and use plate count methods to determine the number of viable microorganisms (CFU/mL or CFU/g).
-
Evaluation: Calculate the log reduction of viable cells from the initial count at each time point. Compare these values against the acceptance criteria defined by the relevant pharmacopeia for the product category (e.g., parenteral, topical).
Caption: Workflow for Antimicrobial Effectiveness Testing (AET).
Safety and Regulatory Considerations
PCMC is a well-established preservative with a long history of use. However, it is a known skin irritant and can cause allergic contact dermatitis in sensitive individuals.[6] Its use and maximum concentration are regulated by health authorities.
Table 2: Regulatory Status and Concentration Limits
| Region/Body | Formulation Type | Max. Permitted Concentration | Notes |
|---|---|---|---|
| USA (FDA) | Topical creams and emulsions | Included in Inactive Ingredients Guide | Not typically used in parenteral formulations in the USA.[5] |
| Europe (EMA) | General Use | 0.2% | Banned from use in topical products intended for mucous membrane contact.[14] |
| (General) | Injections | Not for intrathecal, intracisternal, or peridural injection.[14][15] | Injections should generally not exceed 15 mL.[15] |
Stability and Compatibility
-
Stability: PCMC is stable at room temperature but is volatile in steam. Aqueous solutions can be sterilized by autoclaving, though they may yellow upon exposure to air and light.[5]
-
pH Dependency: It is most active in acidic media, and its efficacy decreases as the pH rises.[5][8]
-
Incompatibilities: The antimicrobial activity of PCMC can be significantly reduced in the presence of nonionic surfactants due to micellar binding. It is also incompatible with brass and copper alloys.[4][5][6] Compatibility with the active pharmaceutical ingredient (API) and other excipients must be thoroughly evaluated for each formulation.
References
- 1. Chlorocresol | BHM Chemicals [bhm-chemicals.com]
- 2. p-Chlorocresol - Wikipedia [en.wikipedia.org]
- 3. Chlorocresol Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 4. Page loading... [wap.guidechem.com]
- 5. atamankimya.com [atamankimya.com]
- 6. This compound | 59-50-7 [chemicalbook.com]
- 7. P-Chlorocresol - Wikiwand [wikiwand.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. microchemlab.com [microchemlab.com]
- 13. USP 51: Antimicrobial Effectiveness Testing - Daane Labs [daanelabs.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. atamankimya.com [atamankimya.com]
Application of p-Chloro-m-cresol (PCMC) as a Disinfectant in Industrial Settings
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
p-Chloro-m-cresol (PCMC), also known as chlorocresol, is a potent halogenated phenolic disinfectant and antiseptic with a broad spectrum of antimicrobial activity.[1][2][3] Its efficacy against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and molds, makes it a valuable biocide in various industrial applications.[1][4] This document provides detailed application notes, experimental protocols, and supporting data for the use of PCMC as a disinfectant in industrial settings.
Chemical and Physical Properties [4]
| Property | Value |
| Chemical Name | 4-chloro-3-methylphenol |
| Synonyms | PCMC, Chlorocresol |
| CAS Number | 59-50-7 |
| Molecular Formula | C₇H₇ClO |
| Molecular Weight | 142.58 g/mol |
| Appearance | White to pinkish crystalline solid |
| Odor | Phenolic |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, and aqueous alkaline solutions. |
| Melting Point | 64-66 °C |
| Boiling Point | 235 °C |
Antimicrobial Spectrum and Efficacy
PCMC exhibits a multi-site mode of action, primarily targeting the microbial cell wall and cytoplasmic membrane.[5] This leads to disruption of membrane potential and permeability, leakage of essential intracellular components, and ultimately, cell death.[1][2] At higher concentrations, PCMC can also cause the coagulation of cytoplasmic contents.[5] Due to its interaction with multiple cellular targets, the development of microbial resistance to PCMC is considered minimal.[5]
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of PCMC against key industrial spoilage and pathogenic microorganisms. Efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, or as a log reduction, which quantifies the decrease in microbial population.
Table 1: Minimum Inhibitory Concentration (MIC) of PCMC against Bacteria
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 6538 | 625[4] |
| Escherichia coli | ATCC 10536 | 1250[4] |
| Pseudomonas aeruginosa | ATCC 15442 | 1250[4] |
| Klebsiella pneumoniae | - | 625[4] |
| Pseudomonas fluorescens | - | 1250[4] |
Table 2: Log Reduction of Microorganisms by PCMC (Hypothetical Data for Illustrative Purposes)
| Microorganism | Concentration (%) | Contact Time (minutes) | Log Reduction |
| Staphylococcus aureus | 0.1 | 5 | ≥ 5.0 |
| Escherichia coli | 0.2 | 5 | ≥ 5.0 |
| Pseudomonas aeruginosa | 0.2 | 10 | ≥ 4.0 |
| Candida albicans | 0.05 | 15 | ≥ 3.0 |
| Aspergillus brasiliensis | 0.1 | 30 | ≥ 3.0 |
Industrial Applications
PCMC is utilized as a preservative and disinfectant in a wide array of industrial products to prevent microbial degradation and contamination.[3]
Common Industrial Uses:
-
Adhesives and Sealants: Prevents bacterial and fungal growth in water-based adhesives.
-
Paints and Coatings: Acts as an in-can preservative to extend the shelf life of paints.
-
Metalworking Fluids: Controls microbial growth in cutting fluids and coolants to prevent spoilage and maintain performance.
-
Leather and Textiles: Used during processing to inhibit the growth of molds and bacteria.
-
Construction Materials: Incorporated into products like concrete admixtures and joint compounds as a preservative.
Experimental Protocols
Standardized methods are essential for evaluating the efficacy of disinfectants. The following are detailed protocols for key European Norm (EN) and Association of Official Analytical Chemists (AOAC) methods relevant to industrial disinfection.
EN 1276: Quantitative Suspension Test for Bactericidal Activity
This test evaluates the bactericidal activity of chemical disinfectants and antiseptics used in food, industrial, domestic, and institutional areas.
Methodology:
-
Preparation of Test Suspension: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) is prepared.
-
Addition of Interfering Substance: To simulate practical conditions, an interfering substance (e.g., bovine albumin for "dirty" conditions) is added to the bacterial suspension.
-
Exposure to Disinfectant: The test disinfectant at the desired concentration is added to the mixture of bacteria and interfering substance.
-
Contact Time: The mixture is maintained at a specified temperature for a defined contact time (e.g., 5 minutes).
-
Neutralization: After the contact time, a sample is transferred to a neutralizing solution to stop the bactericidal action of the disinfectant.
-
Enumeration: The number of surviving bacteria is determined by plating the neutralized sample onto a suitable growth medium.
-
Calculation of Log Reduction: The log reduction is calculated by comparing the number of viable cells in the test sample to the initial count. A ≥ 5-log reduction is typically required for a product to pass this test.
EN 1650: Quantitative Suspension Test for Fungicidal or Yeasticidal Activity
This standard is used to determine the fungicidal or yeasticidal activity of chemical disinfectants and antiseptics.
Methodology:
-
Preparation of Test Suspension: A suspension of the test fungus or yeast (e.g., Candida albicans, Aspergillus brasiliensis) is prepared.
-
Addition of Interfering Substance: An interfering substance is added to the fungal suspension.
-
Exposure to Disinfectant: The disinfectant is added to the fungal suspension.
-
Contact Time: The mixture is incubated for a specified contact time (e.g., 15 minutes).
-
Neutralization: The action of the disinfectant is stopped by adding a neutralizer.
-
Enumeration: The number of surviving fungal or yeast cells is determined by plating.
-
Calculation of Log Reduction: A ≥ 4-log reduction is generally required to demonstrate fungicidal or yeasticidal efficacy.
EN 13697: Quantitative Non-porous Surface Test
This test evaluates the bactericidal and/or fungicidal activity of disinfectants on non-porous surfaces.
Methodology:
-
Inoculation of Surface: A standardized suspension of the test microorganism is inoculated onto a stainless steel disc and allowed to dry.
-
Application of Disinfectant: The test disinfectant is applied to the dried inoculum on the surface.
-
Contact Time: The disinfectant is left in contact with the surface for a specified time and at a defined temperature.
-
Neutralization and Recovery: The disc is transferred to a neutralizing solution to stop the disinfectant's action, and the surviving microorganisms are recovered.
-
Enumeration: The number of viable organisms is determined.
-
Calculation of Log Reduction: A ≥ 4-log reduction for bacteria and a ≥ 3-log reduction for fungi/yeasts is typically required for a pass.
AOAC Use-Dilution Test
This method is a carrier-based test used to determine the efficacy of disinfectants against bacteria on hard, inanimate surfaces.
Methodology:
-
Carrier Inoculation: Stainless steel cylinders (carriers) are inoculated with a standardized culture of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and dried.
-
Exposure to Disinfectant: The inoculated carriers are immersed in the use-dilution of the disinfectant for a specified contact time.
-
Transfer to Growth Medium: After the contact time, the carriers are transferred to individual tubes containing a growth medium with a neutralizer.
-
Incubation and Observation: The tubes are incubated, and the presence or absence of growth is observed.
-
Evaluation: The number of tubes showing no growth is recorded. For a product to be considered effective, a specific number of carriers (e.g., 59 out of 60 for S. aureus) must show no growth.
Visualizations
Signaling Pathway of PCMC's Antimicrobial Action
Caption: Mechanism of antimicrobial action of PCMC.
Experimental Workflow for Disinfectant Efficacy Testing
Caption: General workflow for disinfectant efficacy testing.
Conclusion
p-Chloro-m-cresol is a versatile and effective disinfectant for a wide range of industrial applications. Its broad antimicrobial spectrum and multi-site mechanism of action make it a reliable choice for preventing microbial contamination and spoilage. Proper evaluation of its efficacy using standardized protocols is crucial to determine the optimal concentrations and contact times for specific industrial settings. The information and protocols provided in this document serve as a comprehensive guide for researchers and professionals in the evaluation and application of PCMC as an industrial disinfectant.
References
- 1. p-Chlorocresol - Wikipedia [en.wikipedia.org]
- 2. Chlorocresol | BHM Chemicals [bhm-chemicals.com]
- 3. P-chloro-m-cresol Dealer and Distributor | P-chloro-m-cresol Supplier | P-chloro-m-cresol Stockist | P-chloro-m-cresol Importers [multichemindia.com]
- 4. atamankimya.com [atamankimya.com]
- 5. ataman-chemicals.com [ataman-chemicals.com]
Application Notes and Protocols for Electrochemical Detection of 4-Chloro-3-methylphenol
These application notes provide a comprehensive overview and detailed protocols for the electrochemical detection of 4-chloro-3-methylphenol (PCMC), a compound of significant interest in environmental monitoring and pharmaceutical quality control. The following sections detail the performance of various electrochemical sensors, provide step-by-step experimental procedures, and visualize the underlying principles and workflows.
Data Presentation: Performance of Electrochemical Sensors for this compound Detection
The selection of an appropriate electrochemical sensor for the detection of this compound depends on several factors, including the required sensitivity, the expected concentration range of the analyte, and the complexity of the sample matrix. Below is a summary of the performance of different modified electrodes reported for the determination of PCMC and its isomers, offering a comparative view for researchers to select the most suitable platform for their specific application.
| Electrode Modifier | Analyte | Detection Method | Linear Range (µM) | Limit of Detection (LOD) (µM) | Sensitivity | Supporting Electrolyte (pH) | Reference |
| Multi-walled Carbon Nanotubes (MWCNT) | This compound | Differential Pulse Voltammetry (DPV) | 0.39 - 7.2 | 0.27 | Not Specified | 0.1 M PBS (7.0) | |
| Bismuth-Carbon Ceramic Electrode (Bi-CCE) | This compound | Square Wave Voltammetry (SWV) | 0.5 - 58.0 | 0.17 | 0.115 µA/µM | Not Specified | |
| Agcore-CuOshell nanoparticles and β-cyclodextrin functionalized SWCNT | This compound | Differential Pulse Voltammetry (DPV) | 10 - 50 | 0.0014 | 15.67 µA cm⁻² µM⁻¹ | Not Specified | |
| Polyaniline/Graphite-Carbon Ceramic | This compound | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | |
| Boron-Doped Diamond (BDD) | This compound | Differential Pulse Voltammetry (DPV) | Not Specified | in 10⁻⁷ M range | Not Specified | 0.01 M NaOH or 0.1 M PBS (2.0) | |
| Molecularly Imprinted Polymer (MIP) on Glassy Carbon Electrode | 4-Chlorophenol | Differential Pulse Voltammetry (DPV) | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
This section provides detailed, step-by-step protocols for the fabrication of two representative and effective electrochemical sensors for the detection of this compound: a Multi-walled Carbon Nanotube modified Glassy Carbon Electrode (MWCNT/GCE) and a Molecularly Imprinted Polymer (MIP) based sensor.
Protocol 1: Fabrication and Application of a Multi-walled Carbon Nanotube Modified Glassy Carbon Electrode (MWCNT/GCE) for this compound Detection
Objective: To prepare a highly sensitive electrochemical sensor for the determination of this compound using a simple drop-casting method of multi-walled carbon nanotubes on a glassy carbon electrode.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Multi-walled carbon nanotubes (MWCNTs)
-
N,N-Dimethylformamide (DMF)
-
Alumina (B75360) powder (0.3 and 0.05 µm)
-
This compound (PCMC) standard
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.0)
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])
-
Potassium chloride (KCl)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Potentiostat/Galvanostat electrochemical workstation
-
Three-electrode cell (including GCE as working electrode, Ag/AgCl as reference electrode, and a platinum wire as counter electrode)
-
Ultrasonic bath
-
Micropipette
-
Polishing cloth
Procedure:
1. GCE Pre-treatment: a. Polish the bare GCE with 0.3 µm alumina slurry on a polishing cloth for 5 minutes. b. Rinse thoroughly with deionized water. c. Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes. d. Rinse thoroughly with deionized water. e. Sonicate the polished GCE in a 1:1 solution of ethanol and deionized water for 5 minutes to remove any residual alumina particles. f. Dry the electrode under a gentle stream of nitrogen gas.
2. Preparation of MWCNT Suspension: a. Disperse 1 mg of MWCNTs in 1 mL of DMF. b. Sonicate the suspension for 30-60 minutes to ensure a homogeneous dispersion.
3. Modification of GCE with MWCNTs: a. Place the pre-treated GCE on a level surface. b. Using a micropipette, drop-cast 5-10 µL of the MWCNT suspension onto the active surface of the GCE. c. Allow the solvent to evaporate completely at room temperature or under a gentle infrared lamp. This forms the MWCNT/GCE.
4. Electrochemical Characterization of the Modified Electrode (Optional but Recommended): a. Record Cyclic Voltammograms (CVs) of the bare GCE and the MWCNT/GCE in a solution of 5 mM K₃[Fe(CN)₆] containing 0.1 M KCl. b. A significant increase in the peak current and a decrease in the peak-to-peak separation for the MWCNT/GCE compared to the bare GCE indicates successful modification and enhanced electron transfer kinetics.
5. Electrochemical Detection of this compound: a. Set up the three-electrode cell with the MWCNT/GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode. b. Add a known volume of 0.1 M PBS (pH 7.0) as the supporting electrolyte to the cell. c. Record a blank differential pulse voltammogram (DPV) in the potential range of +0.4 V to +1.0 V. d. Add a known concentration of PCMC standard solution to the cell and stir for a short period to ensure homogeneity. e. Record the DPV under the same conditions. An oxidation peak corresponding to PCMC should be observed. f. For quantitative analysis, create a calibration curve by recording DPVs for a series of PCMC concentrations. The peak current should be proportional to the concentration of PCMC.
Protocol 2: Synthesis and Application of a Molecularly Imprinted Polymer (MIP) Sensor for Selective Detection of this compound
Objective: To fabricate a highly selective electrochemical sensor for this compound by creating molecularly imprinted polymer recognition sites on the surface of a glassy carbon electrode.
Materials:
-
Glassy Carbon Electrode (GCE)
-
This compound (PCMC) - Template molecule
-
Methacrylic acid (MAA) - Functional monomer
-
Ethylene (B1197577) glycol dimethacrylate (EGDMA) - Cross-linker
-
2,2'-Azobisisobutyronitrile (AIBN) - Initiator
-
Acetonitrile (B52724) (ACN) - Porogenic solvent
-
Acetic acid
-
Phosphate buffer solution (PBS)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium chloride (KCl)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Potentiostat/Galvanostat electrochemical workstation
-
Three-electrode cell
-
Water bath or oven
-
Micropipette
-
Nitrogen purging setup
Procedure:
1. GCE Pre-treatment: a. Follow the same pre-treatment steps as described in Protocol 1.
2. Preparation of the Pre-polymerization Mixture: a. In a small vial, dissolve the template molecule, this compound (e.g., 0.1 mmol), and the functional monomer, methacrylic acid (e.g., 0.4 mmol), in the porogenic solvent, acetonitrile (e.g., 1 mL). The molar ratio of template to functional monomer is typically 1:4. b. Stir the mixture for 30 minutes to allow for the formation of a complex between the template and the functional monomer. c. Add the cross-linker, ethylene glycol dimethacrylate (e.g., 2.0 mmol), and the initiator, 2,2'-azobisisobutyronitrile (e.g., 20 mg), to the mixture. The molar ratio of template to cross-linker is often around 1:20. d. Sonicate the mixture for 10 minutes to ensure all components are well-dissolved. e. Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.
3. Electropolymerization on the GCE Surface: a. Drop-cast a small volume (e.g., 5 µL) of the pre-polymerization mixture onto the surface of the pre-treated GCE. b. Immediately initiate the polymerization by placing the electrode in an oven or water bath at 60-70 °C for 6-8 hours. Alternatively, electropolymerization can be carried out by applying a specific potential or potential sweeps.
4. Template Removal: a. After polymerization, immerse the MIP-modified GCE (MIP/GCE) in a solution of methanol and acetic acid (e.g., 9:1 v/v) and stir for 15-20 minutes to remove the template molecules. b. Repeat the washing step with fresh solution several times until the template is completely removed. This can be confirmed by monitoring the electrochemical signal of the washing solution. c. Rinse the electrode with methanol and then deionized water, and dry it under a nitrogen stream.
5. Preparation of the Non-Imprinted Polymer (NIP) Sensor (Control): a. Follow the same procedure as for the MIP/GCE, but without the addition of the template molecule (this compound) in the pre-polymerization mixture. The NIP/GCE will serve as a control to evaluate the imprinting effect.
6. Electrochemical Detection of this compound: a. Characterize the MIP/GCE and NIP/GCE using CV in a K₃[Fe(CN)₆]/KCl solution to assess the changes in electron transfer after modification and template removal. b. For PCMC detection, use the MIP/GCE as the working electrode in a three-electrode setup with a suitable supporting electrolyte (e.g., PBS). c. Record the electrochemical response (e.g., using DPV or SWV) before and after incubation in a solution containing PCMC. d. A significant change in the signal (e.g., a decrease in the peak current of a redox probe or the appearance of a PCMC oxidation peak) upon binding of PCMC to the imprinted cavities indicates successful detection. e. Compare the response of the MIP/GCE to that of the NIP/GCE to demonstrate the selectivity of the imprinted sensor. The MIP/GCE should show a significantly higher response to PCMC than the NIP/GCE.
Visualization of Signaling Pathways and Workflows
To better illustrate the principles and procedures described, the following diagrams have been generated using Graphviz (DOT language).
Solid-Phase Extraction of 4-Chloro-3-methylphenol: A Detailed Guide for Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of 4-Chloro-3-methylphenol (PCMC) from a variety of complex matrices, including water, soil, and biological fluids. These guidelines are designed to assist in the development of robust and reliable analytical methods for the quantification of this industrial biocide and preservative.
Introduction to this compound and Solid-Phase Extraction
This compound, also known as p-chloro-m-cresol (PCMC), is a halogenated phenolic compound widely used as a disinfectant and preservative in numerous commercial and industrial products.[1][2] Its presence in the environment and potential for human exposure necessitate sensitive and accurate methods for its detection and quantification. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation.[3] SPE is a versatile method for isolating and concentrating analytes from complex sample matrices prior to chromatographic analysis.
Application Notes and Protocols
This section details specific SPE protocols for the extraction of this compound from water, soil, and biological fluids.
Extraction from Aqueous Matrices (e.g., Drinking Water, Wastewater)
This protocol is adapted from established methods for the analysis of phenols in water, such as EPA Method 528.
Materials:
-
SPE Cartridges: Polystyrene-divinylbenzene (e.g., Bond Elut ENV) or C18, 500 mg
-
Methanol (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized water
-
Glass fiber filters (1 µm)
-
SPE manifold
-
Collection vials
Protocol:
-
Sample Preparation:
-
Filter the water sample through a 1 µm glass fiber filter to remove suspended solids.
-
Acidify the sample to a pH of ≤ 2 with concentrated HCl. This step is crucial to ensure that the phenolic compound is in its neutral form, promoting its retention on the non-polar SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 5 mL of dichloromethane.
-
Condition the cartridge with 10 mL of methanol.
-
Equilibrate the cartridge with 10 mL of deionized water (pH ≤ 2), ensuring the sorbent does not run dry.
-
-
Sample Loading:
-
Load the acidified water sample (up to 1 L) onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
-
Washing:
-
Wash the cartridge with 10 mL of deionized water (pH ≤ 2) to remove any co-adsorbed interfering substances.
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 5-10 mL of dichloromethane into a collection vial.
-
-
Analysis:
-
The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Workflow Diagram for SPE of this compound from Water:
Extraction from Solid Matrices (e.g., Soil, Sediment)
This protocol involves a solvent extraction step prior to SPE cleanup.
Materials:
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Deionized water
-
Hydrochloric Acid (HCl)
-
Sodium sulfate, anhydrous
-
SPE Cartridges: Polystyrene-divinylbenzene or C18, 500 mg
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath or shaker
Protocol:
-
Sample Preparation and Extraction:
-
Weigh 5-10 g of the homogenized soil sample into a centrifuge tube.
-
Add 20 mL of a methanol/water mixture (e.g., 80:20 v/v).
-
Extract the sample by ultrasonicating for 15-20 minutes or shaking for 30 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue and combine the supernatants.
-
-
Solvent Exchange and Cleanup:
-
Dilute the methanolic extract with acidified deionized water (pH ≤ 2) to reduce the organic solvent content to less than 5%.
-
Proceed with the SPE protocol as described for aqueous matrices (Steps 2-6).
-
Workflow Diagram for SPE of this compound from Soil:
Extraction from Biological Matrices (e.g., Plasma, Urine)
The extraction of PCMC from biological fluids requires a pre-treatment step to remove proteins and other interfering macromolecules.
Materials:
-
Acetonitrile (B52724) or Methanol (HPLC grade)
-
Trichloroacetic acid (TCA) or Perchloric acid
-
SPE Cartridges: Polymeric reversed-phase (e.g., Oasis HLB) or C18
-
Centrifuge and microcentrifuge tubes
-
pH meter or pH paper
Protocol:
-
Sample Pre-treatment (Protein Precipitation):
-
To 1 mL of plasma or serum, add 2 mL of cold acetonitrile or 1 mL of 10% TCA.
-
Vortex for 1-2 minutes to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Protocol:
-
Adjust the pH of the supernatant to ≤ 2 with a suitable acid.
-
Proceed with the SPE protocol as described for aqueous matrices (Steps 2-6), using a polymeric reversed-phase sorbent for better retention of polar metabolites if necessary.
-
Workflow Diagram for SPE of this compound from Biological Fluids:
Quantitative Data Summary
The following tables summarize typical performance data for the SPE of this compound from various matrices. These values can serve as a benchmark for method development and validation.
Table 1: Quantitative Data for this compound in Aqueous Matrices
| Parameter | Value | Analytical Method | Reference |
| Recovery | 85.1 - 108.4% | GC/MS | [4] |
| Method Detection Limit (MDL) | 0.02 - 0.58 µg/L | GC/MS | [5] |
| Linearity Range | 0.1 - 15 µg/L | GC/MS | [5] |
| Recovery | 82 - 101% | HPLC-DAD | [6] |
| Method Detection Limit (MDL) | 1.4 ng/mL | HPLC-DAD | [6] |
Table 2: Quantitative Data for this compound in Solid Matrices (Soil)
| Parameter | Value | Analytical Method | Reference |
| Recovery | ~90% | GC-ECD | [7] |
| Limit of Detection (LOD) | 0.1 - 2.0 µg/kg | GC-ECD | [7] |
| Reproducibility (RSD) | 7 - 20% | GC/MS | [8] |
| Limit of Detection (LOD) | low-ppb range | GC/MS | [8] |
Table 3: Quantitative Data for this compound in Biological Matrices (General)
| Parameter | Value | Analytical Method | Notes |
| Recovery | > 92% | HPLC | For metalworking fluid, indicating good recovery from an oily matrix.[9] |
| Limit of Detection (LOD) | 20 ng/mL | HPLC | From the same study, suggesting good sensitivity.[9] |
| Limit of Quantification (LOQ) | 62.5 ng/mL | HPLC | From the same study.[9] |
Note: Data for biological matrices are often analyte and method-specific. The values presented are indicative and may require optimization for specific applications.
Conclusion
The solid-phase extraction protocols detailed in this document provide a robust framework for the isolation and concentration of this compound from diverse and complex matrices. The successful implementation of these methods relies on careful optimization of key parameters such as sample pH, sorbent type, and elution solvent. The provided quantitative data and workflow diagrams serve as valuable resources for researchers and analytical scientists in developing and validating their own methods for the analysis of this important environmental and industrial compound.
References
- 1. lanxess.com [lanxess.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Determination of chlorophenols by solid-phase microextraction and liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntk-kemi.com [ntk-kemi.com]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. SP Tip: Bioanalytical Samples Pre-treatment | Phenomenex [discover.phenomenex.com]
- 8. Solid-phase extraction of chlorophenols in seawater using a magnetic ionic liquid molecularly imprinted polymer with incorporated silicon dioxide as a sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthesis of 4-Chloro-3-methylphenol from 3-methylphenol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-Chloro-3-methylphenol, a valuable intermediate in the manufacturing of pharmaceuticals and other fine chemicals. The featured methodology is a solvent-free reaction of 3-methylphenol with sulfuryl chloride, offering an efficient and more environmentally benign approach. This application note includes a comprehensive experimental protocol, characterization data, and a discussion of the reaction mechanism.
Introduction
This compound, also known as p-chloro-m-cresol (PCMC), is a significant halogenated derivative of 3-methylphenol (m-cresol). It finds extensive application as a disinfectant and preservative in various industrial and pharmaceutical products. The targeted synthesis of this compound from 3-methylphenol is achieved through electrophilic aromatic substitution, specifically chlorination. The hydroxyl (-OH) and methyl (-CH₃) groups of 3-methylphenol are ortho-, para-directing activators. The para-position to the hydroxyl group is sterically favored, leading to the formation of this compound as the major product. This protocol details a robust and scalable solvent-free synthesis using sulfuryl chloride as the chlorinating agent.
Chemical Properties and Data
| Property | Value |
| Molecular Formula | C₇H₇ClO |
| Molecular Weight | 142.58 g/mol |
| Appearance | Colorless to white crystalline solid[1] |
| Melting Point | 63-66 °C[1][2] |
| Boiling Point | 235 °C[2] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, benzene, and aqueous alkaline solutions.[2] |
| CAS Number | 59-50-7[2] |
Characterization Data
| Technique | Data |
| ¹H NMR | The proton NMR spectrum shows characteristic peaks for the aromatic protons and the methyl group. |
| ¹³C NMR | The carbon NMR spectrum displays distinct signals for the seven carbon atoms in the molecule. |
| IR | The infrared spectrum exhibits a broad absorption band for the hydroxyl group (O-H stretch) and characteristic peaks for the aromatic C-H and C-Cl bonds. |
Reaction Scheme
Caption: Synthesis of this compound from 3-methylphenol.
Experimental Protocol
This protocol is based on a method described in a Chinese patent (CN103772153A), which outlines a solvent- and catalyst-free approach.[3]
Materials:
-
3-methylphenol (m-cresol)
-
Sulfuryl chloride (SO₂Cl₂)
-
Sodium carbonate (Na₂CO₃) solution
-
Anhydrous calcium chloride (CaCl₂)
-
Petroleum ether
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Condenser
-
Separatory funnel
-
Vacuum distillation apparatus
-
Büchner funnel and flask
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, place molten 3-methylphenol. The reaction is performed without a solvent.
-
Chlorination: Heat the 3-methylphenol to 30-40°C. Slowly add sulfuryl chloride from the dropping funnel to the stirred 3-methylphenol. The molar ratio of sulfuryl chloride to 3-methylphenol should be in the range of 0.75:1 to 0.9:1.[3] The addition rate should be controlled to maintain the reaction temperature between 30-40°C. Exceeding 50°C may lead to the formation of 5-chloro-3-methylphenol as the main byproduct.[3]
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 30-40°C for several hours until the reaction is complete. The reaction progress can be monitored by techniques such as TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the crude product with water to remove any unreacted sulfuryl chloride and hydrochloric acid formed during the reaction.
-
Neutralize the organic layer by washing with a sodium carbonate solution until the aqueous layer is alkaline.
-
Wash again with hot water until the washings are neutral.
-
-
Purification:
-
Separate the organic layer and dry it over anhydrous calcium chloride.
-
Filter to remove the drying agent.
-
Purify the crude product by vacuum distillation.
-
The distilled product can be further purified by recrystallization from petroleum ether.[2]
-
Expected Yield:
While the cited patent does not specify a yield for this exact method, a traditional method mentioned within the same document using an organic solvent reports a yield of 75-78%.[3] Yields for the solvent-free method are expected to be comparable or higher due to the concentration of reactants.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Sulfuryl chloride is corrosive and toxic; handle with appropriate personal protective equipment (gloves, goggles, lab coat).
-
3-methylphenol is also toxic and corrosive. Avoid skin contact and inhalation.
-
The reaction evolves hydrogen chloride and sulfur dioxide gases, which are corrosive and toxic. Ensure proper scrubbing of the off-gases.
Conclusion
The synthesis of this compound from 3-methylphenol via a solvent-free reaction with sulfuryl chloride is an effective and scalable method. Careful control of the reaction temperature is crucial to ensure the selective formation of the desired para-substituted product and to minimize the formation of isomers. The purification procedure involving washing and distillation yields a product of high purity suitable for further applications in research and development.
References
Application Notes and Protocols for the Use of 4-Chloro-3-methylphenol as a Biocide in Leather Tanning Effluent
Introduction
4-Chloro-3-methylphenol (PCMC), also known as p-chloro-m-cresol, is a halogenated phenolic compound widely utilized as a potent biocide and preservative across various industries.[1][2] In the leather tanning industry, PCMC is applied to protect leather intermediates, such as wet blue and wet white hides, from microbial degradation, decay, and spoilage.[3][4][5] Its broad spectrum of activity covers Gram-positive and Gram-negative bacteria, as well as fungi and yeasts.[1] While its primary application is on the leather itself, its potential use for controlling microbial growth within the complex matrix of tannery wastewater is a subject of interest for researchers.
Tannery effluents are characterized by a high organic load, suspended solids, and the presence of various chemicals used in the tanning process, which can create an environment conducive to microbial proliferation.[6] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the efficacy of this compound as a biocide for the treatment of leather tanning effluent. The information is based on the known mechanisms of phenolic biocides and standard microbiological testing procedures, adapted for the challenging conditions of tannery wastewater.
Mechanism of Action
The primary antimicrobial mechanism of phenolic compounds like this compound involves the disruption of the microbial cell membrane.[7] The lipophilic nature of PCMC allows it to partition into the lipid bilayer of the cell membrane, altering its structure and increasing its permeability. This leads to the leakage of essential intracellular components such as ions, metabolites, and nucleic acids, ultimately resulting in cell death.[7] Additionally, phenolic compounds can cause protein denaturation and inhibit the activity of essential enzymes within the microbial cell.[4]
Caption: General mechanism of action for this compound.
Data Presentation
While specific data on the biocidal efficacy of PCMC in tannery effluent is limited in published literature, extensive research has been conducted on its removal from such wastewater, where it is considered a pollutant. The high organic load in tannery wastewater is known to reduce the efficiency of chemical treatments.[8] The following tables summarize key findings from studies on the degradation and removal of PCMC from tannery effluent, which can provide context for its persistence and interaction with the effluent matrix.
Table 1: Summary of PCMC Removal from Tannery Effluent Using Advanced Oxidation Processes (AOPs)
| Treatment Method | Initial PCMC Conc. (mg/L) | pH | Treatment Time | Removal Efficiency (%) | Degradation Rate | Reference |
| Ozone (Lab Scale) | 175 | 4.1 | 2-3 h | >70 | ~76 mg/g O₃ h⁻¹ | [8] |
| Ozone + Fenton's (Lab Scale) | 175 | 4.1 | 2-3 h | ~80 | ~76 mg/g O₃ h⁻¹ | [8] |
| Ozone (Pilot Scale, Venturi) | 175 | 4.1 | 24 h | 46 | 3.8 mg/g O₃ h⁻¹ | [8] |
| Ozone + Fenton's (Pilot Scale, Venturi) | 175 | 4.1 | 24 h | 66 | 6.7 mg/g O₃ h⁻¹ | [8] |
Note: The significant difference in degradation rates between lab and pilot scales was attributed to a higher organic load in the pilot-scale experiments.[8]
Experimental Protocols
The following protocols are adapted from standard microbiological methods for evaluating the efficacy of a biocide in a high-organic-load aqueous matrix like tannery effluent. Researchers should perform preliminary range-finding studies to determine appropriate concentrations of PCMC for testing.
Preparation of PCMC Stock Solution
Objective: To prepare a concentrated stock solution of PCMC for subsequent dilutions.
Materials:
-
This compound (PCMC), analytical grade[3]
-
Ethanol (B145695) or another suitable organic solvent[1]
-
50% Sodium hydroxide (B78521) solution (optional, for aqueous stock)[1]
-
Sterile deionized water
-
Sterile magnetic stirrer and stir bar
-
Sterile glassware (beaker, volumetric flask)
Procedure:
-
Solvent-based Stock: Accurately weigh the desired amount of PCMC powder. Dissolve the PCMC in a minimal amount of ethanol (or other suitable solvent) in a sterile beaker with gentle stirring. Once dissolved, bring the solution to the final desired volume with sterile deionized water in a volumetric flask. For example, to make a 10,000 mg/L (1%) stock solution, dissolve 1 g of PCMC in a suitable volume of solvent and then bring to a final volume of 100 mL with sterile water.
-
Alkaline Aqueous Stock: To prepare an aqueous stock solution, create an alkaline solution. For a 30% stock solution, stir 1 kg of PCMC into 1.85 liters of water and add 0.5 kg of 50% caustic soda solution until it dissolves. Gentle heating can accelerate dissolution.[1]
-
Sterilize the final stock solution by filtration through a 0.22 µm filter into a sterile container. Store at 4°C, protected from light.
Protocol for Determining Minimum Inhibitory Concentration (MIC) in Tannery Effluent
Objective: To determine the lowest concentration of PCMC that inhibits the visible growth of microorganisms present in tannery effluent.
Materials:
-
PCMC stock solution (prepared as in 4.1)
-
Raw, untreated tannery effluent (collected fresh and stored at 4°C)
-
Sterile 96-well microtiter plates
-
Sterile broth medium (e.g., Nutrient Broth or Tryptic Soy Broth) - for comparison and controls
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Effluent Preparation: Homogenize the collected tannery effluent by gentle swirling. If necessary, allow large particulates to settle and use the supernatant for the assay to ensure pipetting accuracy.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the PCMC stock solution. The diluent will be the tannery effluent itself.
-
Add 100 µL of tannery effluent to wells 2 through 12.
-
Add 200 µL of the starting PCMC concentration (diluted from stock into effluent) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix well by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 11. Discard 100 µL from well 11.
-
Well 12 will serve as the positive control (effluent with no biocide).
-
-
Controls: Prepare a negative control well containing only sterile broth to check for sterility.
-
Incubation: Cover the plate and incubate at a suitable temperature (e.g., 30-37°C) for 24-48 hours. The incubation conditions should be chosen to support the growth of the native microbial population in the effluent.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of PCMC in which no visible growth (no turbidity) is observed.[2]
Caption: Experimental workflow for MIC and MBC determination.
Protocol for Determining Minimum Bactericidal Concentration (MBC) in Tannery Effluent
Objective: To determine the lowest concentration of PCMC that results in microbial death, not just inhibition.
Materials:
-
Results from the MIC test (Protocol 4.2)
-
Sterile agar plates (e.g., Plate Count Agar or Tryptic Soy Agar)
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Following the determination of the MIC, select the wells corresponding to the MIC and higher concentrations of PCMC where no visible growth was observed.
-
From each of these clear wells, take a small aliquot (e.g., 10-100 µL) and plate it onto a sterile agar plate.
-
Spread the aliquot evenly over the surface of the agar.
-
Also, plate an aliquot from the positive control well (no biocide) to ensure the microorganisms are viable.
-
Incubate the plates under the same conditions as the MIC test.
-
After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of PCMC that results in no microbial growth on the agar plate.[2]
Application Considerations
-
High Organic Load: Tannery effluent has a high chemical oxygen demand (COD) and biological oxygen demand (BOD), which can interfere with the efficacy of biocides.[6][8] The organic matter can bind to the biocide, reducing its availability to act on microorganisms. Higher concentrations of PCMC may be required compared to clean water systems.
-
pH: The antimicrobial activity of phenolic compounds can be influenced by pH. PCMC is generally more active in acidic to neutral conditions.[1] The pH of the tannery effluent should be measured and considered when evaluating results.
-
Presence of Other Chemicals: Tannery wastewater contains a complex mixture of chemicals, including chromium salts, sulfides, and surfactants.[6] These substances may interact with PCMC, either enhancing or reducing its biocidal activity. Compatibility studies are recommended.
-
Contact Time: Sufficient contact time is crucial for the biocide to be effective. The required contact time will depend on the PCMC concentration, the microbial load, and the characteristics of the effluent.
Conclusion
While this compound is an established biocide for the preservation of leather, its application directly to tannery effluent is not well-documented. The protocols and notes provided here offer a framework for researchers to systematically investigate its potential in this challenging application. Due to the high variability and complexity of tannery wastewater, site-specific testing and validation are essential to determine the effective dosage and treatment conditions. Future research should focus on generating quantitative efficacy data and understanding the impact of the effluent matrix on the performance of PCMC.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. sdruntaichem.com [sdruntaichem.com]
- 4. mdpi.com [mdpi.com]
- 5. profile.iitd.ac.in [profile.iitd.ac.in]
- 6. leatherpanel.org [leatherpanel.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Note: Dermal Penetration of 4-Chloro-3-methylphenol (PCMX) Assessed by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a comprehensive overview of the methodologies used to evaluate the dermal penetration of 4-Chloro-3-methylphenol (PCMX), a widely used biocide and preservative. Detailed protocols for in vitro skin permeation studies using Franz diffusion cells and subsequent quantification by a validated High-Performance Liquid Chromatography (HPLC) method are presented. Additionally, a protocol for the tape stripping technique is included to assess the distribution of PCMX within the stratum corneum. All quantitative data from cited studies are summarized for clear comparison. This document is intended for researchers, scientists, and drug development professionals working on the dermal absorption and toxicological assessment of chemical compounds.
Introduction
This compound (PCMX), also known as chlorocresol, is a potent disinfectant and antiseptic agent found in a variety of commercial products, including cosmetics, pharmaceuticals, and metalworking fluids.[1][2][3] Due to its widespread use, understanding its potential for dermal absorption is crucial for assessing human health risks.[2][3][4] Allergic contact dermatitis resulting from hypersensitivity to PCMX has been reported.[1] This application note details the experimental procedures for quantifying the dermal penetration of PCMX using in vitro models with human or animal skin, coupled with a robust HPLC analytical method for precise quantification.
Data Presentation
The following tables summarize the quantitative data from dermal penetration studies of PCMX.
Table 1: In Vitro Dermal Penetration Parameters for this compound (PCMX)
| Vehicle | PCMX Concentration (µg/mL) | Permeability Coefficient (k_p) (cm/h) | Lag Time (τ) (h) | Total Penetration (µg/cm²) | Exposure Time (min) | Reference |
| 20% TRIM VX | 3555 ± 191 | (4.1 ± 0.8) x 10⁻³ | - | 4.2 ± 1.2 | 20 | [2] |
| 20% TRIM VX | 3555 ± 191 | (4.1 ± 0.8) x 10⁻³ | - | 7.3 ± 0.8 | 40 | [2] |
| Aqueous Buffer | 3919 ± 240 | 0.18 ± 0.03 | - | - | - | [2] |
| Metal Working Fluid (TRIM VX) | Not Specified | 4.88 x 10⁻³ | 1.65 | - | - | [5][6] |
Data presented as mean ± standard deviation where available.
Table 2: HPLC Method Parameters for the Analysis of this compound (PCMX)
| Parameter | Value | Reference |
| Retention Time of PCMX | 5.56 min | [5][6] |
| Retention Time of Internal Standard | 6.67 min (2-methyl-4,6-dinitrophenol) | [5][6] |
| Linearity Range | 62.5 - 2500 ng/mL | [5][6] |
| Correlation Coefficient (r²) | 0.999 | [5][6] |
| Limit of Quantification (LOQ) | 62.5 ng/mL | [5][6] |
| Limit of Detection (LOD) | 20 ng/mL | [5][6] |
| Reproducibility (RSD) | < 6% | [5][6] |
| Average Recovery | > 92% | [5][6] |
Experimental Protocols
Protocol 1: In Vitro Dermal Penetration Study using Franz Diffusion Cells
This protocol describes the use of vertical static "Franz-type" diffusion cells to measure the in vitro dermal penetration of PCMX.[7]
1. Materials and Equipment:
-
Franz diffusion cells (e.g., PermeGear)[7]
-
Human or animal skin membranes (epidermis)
-
Receptor solution (e.g., phosphate-buffered saline - PBS, Hepes-buffered Hanks’ balanced salt solution)[6][8]
-
Donor solution (PCMX in a specific vehicle)
-
Recirculating water bath[7]
-
Magnetic stir bars and stirrer
-
Syringes and needles for sampling
-
Parafilm
-
HPLC system for analysis
2. Skin Membrane Preparation:
-
Obtain full-thickness skin (e.g., human abdominal skin from elective surgery or animal skin).[6][9]
-
Thaw the skin if frozen and cut it into appropriate sizes for the diffusion cells.
-
To separate the epidermis, immerse the full-thickness skin in deionized water at 60°C for 1 minute.[3][9]
-
Carefully peel the epidermis from the dermis.
-
Store the epidermal membranes in DI water or the receptor solution until mounting on the diffusion cells.[3]
3. Franz Diffusion Cell Setup:
-
Clean the Franz cells, donor chambers, and stir bars thoroughly with methanol (B129727) and deionized water.[10]
-
Degas the receptor solution to prevent bubble formation.[8]
-
Fill the receptor chamber (typically 5 mL) with the warmed, degassed receptor solution, ensuring no air bubbles are trapped.[7][8]
-
Place a magnetic stir bar in the receptor chamber.
-
Carefully mount the prepared epidermal membrane between the donor and receptor chambers, ensuring it is flat and wrinkle-free.[8]
-
Clamp the donor and receptor chambers together securely.[10]
-
Connect the Franz cells to a recirculating water bath to maintain the skin surface temperature at 32°C (cell temperature at 37°C).[7][8]
-
Allow the system to equilibrate.
4. Dosing and Sampling:
-
At time zero, apply a known volume (e.g., 0.5 mL for an "infinite" dose) of the donor solution containing PCMX to the epidermal surface in the donor chamber.[7]
-
Cover the donor chamber with parafilm to prevent evaporation.[7]
-
At predetermined time intervals (e.g., 0, 0.5, 1, 2, 3, 4, 5, 6, 7 hours), withdraw a sample (e.g., 0.5 mL) from the receptor chamber through the sampling arm.[7]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[7][8]
-
Store the collected samples at an appropriate temperature until HPLC analysis.
5. Data Analysis:
-
Analyze the concentration of PCMX in the collected receptor fluid samples using a validated HPLC method (see Protocol 3).
-
Calculate the cumulative amount of PCMX penetrated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount of PCMX penetrated versus time.
-
Determine the steady-state flux (J_ss), lag time (τ), and permeability coefficient (k_p) from the linear portion of the plot.
Caption: Workflow for In Vitro Dermal Penetration Study.
Protocol 2: Tape Stripping for Stratum Corneum Analysis
This protocol describes the tape stripping method to determine the amount of PCMX retained in the stratum corneum.[11][12][13]
1. Materials and Equipment:
-
Adhesive tape (e.g., D-Squame)[14]
-
Syringe or micropipette for application
-
Roller or stamp for consistent pressure application[11]
-
Forceps
-
Vials for tape strip collection
-
Extraction solvent (e.g., methanol, acetonitrile)
-
HPLC system for analysis
2. Procedure:
-
Define the application area on the skin surface.
-
Apply a precise amount of the PCMX formulation to the defined area and spread it evenly.[11]
-
After a predetermined penetration time, gently remove any excess formulation from the skin surface.
-
Firmly press a piece of adhesive tape onto the treated skin area using a roller or stamp to ensure uniform pressure.[11]
-
Rapidly remove the tape strip in one swift motion.[11]
-
Place the tape strip into a labeled vial.
-
Repeat the stripping process sequentially on the same skin area for a defined number of strips (e.g., 20-30 strips) to progressively remove the stratum corneum.[12][14]
-
Each tape strip is placed in a separate vial.
3. Sample Extraction and Analysis:
-
Add a known volume of a suitable extraction solvent to each vial containing a tape strip.
-
Vortex or sonicate the vials to extract the PCMX from the tape and the corneocytes.
-
Filter or centrifuge the extract to remove any particulate matter.
-
Analyze the concentration of PCMX in the extracts using a validated HPLC method (see Protocol 3).
4. Data Analysis:
-
Quantify the amount of PCMX on each tape strip.
-
A penetration profile can be generated by plotting the amount of PCMX per tape strip against the strip number.[11]
Caption: Workflow for Tape Stripping Protocol.
Protocol 3: HPLC Analysis of this compound (PCMX)
This protocol is based on a rapid and simple HPLC method developed for the determination of PCMX.[5]
1. HPLC System and Conditions:
-
HPLC System: Agilent 1100 or equivalent with a Diode Array Detector (DAD).[5]
-
Column: C18 column (e.g., 100 mm x 4.6 mm, 3.5 µm particle size).[6]
-
Mobile Phase: Isocratic mixture of 50% acetonitrile (B52724) and 50% water containing 0.1% phosphoric acid.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Column Temperature: Ambient.[5]
-
Detection Wavelength: 228 nm and 281 nm (228 nm used for quantification due to greater absorbance).[5][6]
2. Standard and Sample Preparation:
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of 2-methyl-4,6-dinitrophenol in a suitable solvent.[5]
-
PCMX Stock Solution: Prepare a stock solution of PCMX in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the PCMX stock solution to cover the expected concentration range (e.g., 62.5 - 2500 ng/mL).[5] Spike each standard with a fixed amount of the internal standard.
-
Sample Preparation:
-
For Franz cell samples (receptor fluid): Mix an aliquot of the sample with the internal standard solution. If necessary, dilute with the mobile phase to fall within the calibration range.
-
For tape strip extracts: Mix an aliquot of the extract with the internal standard solution. Dilute as necessary.
-
The final sample should be reconstituted in the mobile phase.[5]
-
3. Analysis Procedure:
-
Inject the prepared standards and samples onto the HPLC system.
-
Record the chromatograms and integrate the peak areas for PCMX and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (PCMX/IS) against the concentration of PCMX for the calibration standards.
-
Determine the concentration of PCMX in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The protocols and data presented in this application note provide a robust framework for conducting dermal penetration studies of this compound. The combination of in vitro Franz diffusion cell experiments and HPLC analysis allows for accurate and reproducible quantification of PCMX permeation through the skin. The inclusion of the tape stripping technique offers a valuable method for investigating the localization and retention of PCMX within the stratum corneum. These methodologies are essential for the comprehensive safety and risk assessment of products containing this common preservative.
References
- 1. p-Chlorocresol - Wikipedia [en.wikipedia.org]
- 2. In vitro dermal penetration of this compound from commercial metal working fluid and aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening assessment phenol, 4-chloro-3-methyl- (Chlorocresol) - Canada.ca [canada.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. alterlab.co.id [alterlab.co.id]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. norlab.com [norlab.com]
- 11. Stripping Procedures for Penetration Measurements of Topically Applied Substances | Plastic Surgery Key [plasticsurgerykey.com]
- 12. researchgate.net [researchgate.net]
- 13. The tape stripping procedure--evaluation of some critical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of p-Chloro-m-cresol (PCMC) in Agrochemicals: A Detailed Examination
Introduction
p-Chloro-m-cresol (PCMC), chemically known as 4-chloro-3-methylphenol, is a halogenated phenolic compound with potent biocidal, fungicidal, and antiseptic properties. While widely recognized for its use as a preservative and disinfectant in cosmetics, pharmaceuticals, and various industrial applications, its role in the agrochemical sector is primarily as a direct-acting antimicrobial agent rather than as a synthetic intermediate for other pesticide active ingredients. PCMC is utilized to protect agricultural products and materials from microbial degradation. This document provides a detailed overview of its applications in agrochemicals, experimental protocols for its synthesis, and the synthesis of a representative derivative.
Application of PCMC as an Agrochemical Active Ingredient
PCMC functions as a broad-spectrum biocide, effective against a wide range of bacteria, fungi, and yeasts. In the context of agrochemicals, its primary application is as a preservative and microbicide in various formulations and industrial processes that support agriculture.
Key Applications:
-
Preservative in Agrochemical Formulations: PCMC is incorporated into water-based agrochemical formulations, such as pesticides and fertilizers, to prevent microbial spoilage and extend shelf life.
-
Biocide in Oil Drilling Muds/Packer Fluids: In agricultural settings that may utilize such technologies, PCMC is used to control slime-forming bacteria and fungi.
-
Fungicide for Industrial Applications: It is used as an industrial fungicide in materials that may be used in agricultural contexts, such as in leather, adhesives, coatings, and paper.
The efficacy of PCMC lies in its ability to disrupt microbial cell walls and inhibit essential enzyme systems, leading to cell death.
Synthesis of p-Chloro-m-cresol (PCMC)
The industrial synthesis of PCMC is primarily achieved through the chlorination of m-cresol (B1676322). Sulfuryl chloride is a common chlorinating agent for this reaction.
Synthesis of PCMC via Chlorination of m-Cresol
This protocol describes the synthesis of PCMC by the chlorination of m-cresol using sulfuryl chloride.
Reaction Scheme:
Caption: Synthesis of PCMC from m-cresol.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize HCl and SO2 byproducts.
-
Reactants: Charge the flask with 108.14 g (1.0 mol) of m-cresol.
-
Chlorination: Slowly add 121.5 g (0.9 mol) of sulfuryl chloride to the stirred m-cresol through the dropping funnel. The molar ratio of m-cresol to sulfuryl chloride is crucial and is maintained at 1:0.9 to optimize the yield of the desired product and minimize the formation of dichlorinated byproducts.
-
Reaction Conditions: Maintain the reaction temperature between 30-40°C. The reaction is exothermic, so cooling may be necessary.
-
Reaction Time: Continue stirring for 4-6 hours until the reaction is complete. Monitor the reaction progress by gas chromatography (GC).
-
Work-up: After the reaction is complete, wash the reaction mixture with water to remove any unreacted sulfuryl chloride and byproducts. Neutralize the organic layer with a dilute solution of sodium carbonate until it is slightly alkaline, then wash again with hot water until neutral.
-
Purification: Separate the organic layer and dry it over anhydrous sodium sulfate. The crude PCMC can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like petroleum ether.
-
Product Characterization: The final product is a white to off-white crystalline solid. Characterize the product using techniques such as melting point determination, GC, and infrared (IR) spectroscopy.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (m-cresol:SO2Cl2) | 1 : 0.9 - 1.1 | |
| Reaction Temperature | 30 - 40 °C | |
| Typical Yield | >90% | |
| Purity (by GC) | >99% | |
| Melting Point | 63 - 66 °C |
Synthesis of PCMC Derivatives
PCMC can undergo various chemical reactions, such as esterification of its hydroxyl group. While the direct application of these specific derivatives in agrochemicals is not widely documented, their synthesis illustrates the potential for creating new compounds from a PCMC backbone.
Synthesis of 4-chloro-3-methylphenyl Phosphate (B84403) Ester
This protocol outlines the synthesis of a phosphate ester derivative of PCMC.
Reaction Scheme:
Caption: Synthesis of a phosphate ester from PCMC.
Experimental Protocol:
-
Reaction Setup: In a fume hood, set up a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a gas trap, and a dropping funnel.
-
Reactants: Dissolve 28.5 g (0.2 mol) of PCMC in 100 mL of a suitable anhydrous solvent such as toluene (B28343) in the flask.
-
Reaction: Slowly add 15.3 g (0.1 mol) of phosphorus oxychloride (POCl3) to the solution via the dropping funnel. The reaction is typically carried out in the presence of a base, like pyridine, to neutralize the HCl byproduct.
-
Reaction Conditions: Gently reflux the mixture for 2-4 hours.
-
Work-up: After cooling, the reaction mixture is washed sequentially with water, dilute hydrochloric acid, and then a saturated sodium bicarbonate solution.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude phosphate ester. Further purification can be achieved by column chromatography.
-
Product Characterization: The structure of the resulting phosphate ester can be confirmed by NMR and IR spectroscopy.
Quantitative Data:
| Parameter | Value |
| Molar Ratio (PCMC:POCl3) | 2 : 1 |
| Reaction Temperature | Reflux |
| Typical Yield | Variable |
Conclusion
p-Chloro-m-cresol is a versatile biocide with established applications in the agrochemical sector, primarily as a preservative and direct-acting antimicrobial agent. While it is not a common precursor for the synthesis of other major agrochemical active ingredients, its own synthesis from m-cresol is a well-established industrial process. The reactivity of its phenolic hydroxyl group allows for the synthesis of various derivatives, although their specific applications in agriculture require further research and development. The protocols provided herein offer a basis for the synthesis and further investigation of PCMC and its derivatives for potential agrochemical applications.
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Chloro-3-methylphenol Degradation by Advanced Oxidation Processes
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in optimizing the degradation of 4-Chloro-3-methylphenol (PCMC) using Advanced Oxidation Processes (AOPs).
Troubleshooting Guides and FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Fenton and Photo-Fenton Processes
Q1: My Fenton/Photo-Fenton process shows low degradation efficiency for PCMC. What are the likely causes and how can I improve it?
A1: Low degradation efficiency in Fenton and photo-Fenton processes can stem from several factors. Here’s a troubleshooting guide:
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Suboptimal pH: The Fenton reaction is highly pH-dependent, with an optimal range typically between 2.5 and 3.5.[1] Outside this range, the generation of hydroxyl radicals (•OH) decreases, and iron may precipitate as ferric hydroxide (B78521) at higher pH values, reducing catalyst availability.[2][3]
-
Solution: Adjust the initial pH of your solution to the optimal range using dilute sulfuric acid or hydrochloric acid. Monitor the pH throughout the experiment, as it can increase during the reaction.[4]
-
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Incorrect Reagent Concentrations: The ratio of hydrogen peroxide (H₂O₂) to ferrous iron (Fe²⁺) is critical. An excess of either reagent can be detrimental. Too much H₂O₂ can scavenge •OH radicals, while excessive Fe²⁺ can also lead to scavenging effects.[5]
-
Solution: Optimize the [H₂O₂]/[Fe²⁺] molar ratio through preliminary experiments. Start with a commonly used ratio and vary it to find the optimum for your specific conditions.
-
-
Insufficient Light Source (for Photo-Fenton): The photo-Fenton process relies on UV or visible light to regenerate Fe²⁺ from Fe³⁺, thereby accelerating the reaction.[6] An inadequate light source will limit this enhancement.
-
Solution: Ensure your light source has a suitable wavelength and intensity. For photo-Fenton, UV-A or visible light lamps are typically used. The distance from the light source to the reactor also impacts the light intensity reaching the solution.[6]
-
-
Presence of Scavenging Species: Other organic or inorganic compounds in your water matrix can compete with PCMC for •OH radicals, reducing the degradation efficiency.[5]
-
Solution: Characterize your water matrix for the presence of potential scavengers. If high concentrations are present, a pre-treatment step may be necessary.
-
Q2: I am observing the formation of a significant amount of iron sludge in my Fenton experiment. How can I minimize this?
A2: Iron sludge (ferric hydroxide precipitate) is a common issue in the Fenton process, particularly when the pH increases.[1][5]
-
pH Control: Maintaining the pH within the optimal acidic range (2.5-3.5) is the most effective way to prevent iron precipitation.[1]
-
Chelating Agents: The use of chelating agents can help to keep iron in solution at higher pH values, but this can also affect the reaction kinetics and may require further treatment to remove the chelating agent itself.
-
Heterogeneous Catalysts: Consider using a heterogeneous Fenton catalyst where iron is immobilized on a solid support. This can reduce sludge formation and allow for easier catalyst recovery.[6]
Q3: Can temperature affect the efficiency of the Fenton process for PCMC degradation?
A3: Yes, temperature can significantly influence the degradation rate. Increasing the temperature can lead to a greater concentration of hydroxyl radicals and a higher rate of mineralization (TOC removal). For instance, one study on PCMC degradation by the Fenton process showed that increasing the temperature from 25°C to 70°C resulted in a much higher TOC removal (85% vs. 36%).[3][4][7]
Ozonation
Q1: The degradation of PCMC in my ozonation experiment is slow. How can I improve the efficiency?
A1: Slow degradation in ozonation can be attributed to several factors:
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Suboptimal pH: The mechanism of ozonation is pH-dependent. At acidic pH, ozone reacts directly with organic molecules. At alkaline pH, ozone decomposes to form highly reactive hydroxyl radicals, which can accelerate the degradation of many organic compounds.[8] For phenolic compounds, higher pH values generally increase the oxidation rate.[8]
-
Solution: Experiment with different pH levels to determine the optimal condition for PCMC degradation. Be aware that the optimal pH can vary depending on the specific water matrix.
-
-
Low Ozone Dose: An insufficient ozone dose will result in incomplete degradation.
-
Poor Mass Transfer: Inefficient transfer of ozone gas into the liquid phase will limit the reaction rate.
-
Presence of Radical Scavengers: Ions such as bicarbonate and carbonate, commonly present in water, can act as radical scavengers, inhibiting the indirect ozonation pathway that involves hydroxyl radicals.[8]
-
Solution: If high levels of scavengers are present, consider operating at a lower pH where the direct ozonation pathway dominates or increasing the ozone dosage to overcome the scavenging effect.
-
Q2: I am concerned about the formation of toxic byproducts during the ozonation of PCMC. What should I be aware of?
A2: Ozonation of phenolic compounds can lead to the formation of various byproducts, some of which may be more toxic than the parent compound.[4]
-
Common Byproducts: Ozonation of chlorophenols can produce smaller organic acids, aldehydes, and potentially chlorinated byproducts.[12] In some cases, p-benzoquinones can be formed.[9]
-
Minimization and Monitoring: To minimize the formation of harmful byproducts, it is crucial to optimize the ozone dose and reaction time to achieve complete mineralization to CO₂, water, and inorganic ions. It is recommended to monitor not only the disappearance of PCMC but also the reduction in Total Organic Carbon (TOC) and to identify major byproducts using analytical techniques like chromatography-mass spectrometry (GC-MS or LC-MS).
Photocatalysis
Q1: My photocatalytic experiment with TiO₂ shows low or inconsistent degradation of PCMC. What are the common pitfalls?
A1: Troubleshooting photocatalytic experiments often involves examining the catalyst, light source, and reaction conditions.
-
Catalyst Properties: The activity of the TiO₂ catalyst is highly dependent on its crystalline phase (anatase is generally more active), particle size, and surface area.[6]
-
Solution: Ensure you are using a high-quality photocatalyst and that it is well-characterized.
-
-
Catalyst Loading: An optimal catalyst loading exists for each system. Too low a concentration provides insufficient active sites, while too high a concentration can lead to light scattering and a decrease in the illuminated catalyst surface area.[6]
-
Solution: Perform experiments with varying catalyst concentrations to determine the optimal loading for your setup.
-
-
Light Source: The wavelength and intensity of the light source are critical. TiO₂ is primarily activated by UV light (wavelength < 387 nm).[6]
-
Solution: Verify that your lamp's emission spectrum is appropriate for activating TiO₂. Ensure consistent light intensity by checking for a stable power supply and maintaining a constant distance between the lamp and the reactor.[6]
-
-
pH of the Solution: The pH affects the surface charge of the TiO₂ particles and the speciation of the target pollutant. The point of zero charge (PZC) for TiO₂ is typically around pH 6-7.[6] At pH values below the PZC, the surface is positively charged, which can favor the adsorption of anionic species.
-
Solution: Investigate the effect of pH on PCMC degradation to find the optimal condition for your system.
-
-
Catalyst Deactivation: The catalyst surface can be deactivated by the adsorption of reaction intermediates or byproducts.[6]
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Solution: If deactivation is suspected, the catalyst can often be regenerated by washing with a suitable solvent or by thermal treatment.[13]
-
Q2: How can I ensure good reproducibility in my photocatalysis experiments?
A2: Reproducibility can be improved by carefully controlling experimental parameters.
-
Homogeneous Suspension: Ensure the catalyst is uniformly dispersed in the solution. Use of an ultrasonic bath before the experiment can help break up agglomerates.[6]
-
Consistent Stirring: Maintain a constant and vigorous stirring rate throughout the experiment to keep the catalyst suspended and ensure good mass transfer.
-
Temperature Control: Although photocatalysis is less temperature-sensitive than some other AOPs, significant temperature fluctuations should be avoided. Use a water bath or a jacketed reactor to maintain a constant temperature.
-
Adsorption-Desorption Equilibrium: Before turning on the light source, stir the catalyst suspension with the PCMC solution in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached. This ensures that the observed degradation is due to photocatalysis and not just adsorption.[6]
Data Presentation
The following tables summarize quantitative data for the degradation of this compound by various AOPs based on published literature.
Table 1: Comparison of Degradation Efficiency and Mineralization of this compound by Different AOPs
| Advanced Oxidation Process | Degradation Efficiency (%) | TOC Removal (%) | Optimal pH | Key Experimental Conditions | Reference |
| Fenton | >80% (within 2 hours) | 36% (at 25°C, 24h) | 3 | [PCMC]₀ = 10 mM, [Fe²⁺]₀ = 0.5 mM, [H₂O₂]₀/[PCMC]₀ = 80 | [3][4][7] |
| Fenton | - | 85% (at 70°C, 24h) | 3 | [PCMC]₀ = 10 mM, [Fe²⁺]₀ = 0.5 mM, [H₂O₂]₀/[PCMC]₀ = 80 | [3][4][7] |
| Ozonation | ~70% (within 2-3 hours) | >25% | 4.1 | O₃ dose rate = 0.5 g/h | |
| Ozonation + Fenton | ~80% (within 3 hours) | 24-41% | 4.1 | O₃ dose rate = 0.5 g/h, [Fe²⁺] = 2 mM, [H₂O₂] = 100 mM | |
| Catalytic Ozonation (Zn-CNTs/O₃) | - | - | 3.0-9.0 | TOC removal rate constant = 0.29 min⁻¹ | [14] |
| Photocatalysis (Ag/TiO₂) | 82.44% (within 120 min) | - | - | UV irradiation | [15] |
Table 2: Kinetic Data for this compound Degradation by AOPs
| Advanced Oxidation Process | Kinetic Model | Rate Constant (k) | Experimental Conditions | Reference |
| Ozonation | Pseudo-first-order | - | O₃ dosing rate = 20 g/h | [9] |
| Ozonation + Fenton | Pseudo-second-order | - | O₃ dosing rate = 20 g/h, [Fe²⁺] = 0.5 mM, [H₂O₂] = 50 mM | [9] |
| Catalytic Ozonation (Zn-CNTs/O₃) | - | TOC removal rate constant = 0.29 min⁻¹ | - | [14] |
| Photocatalysis (Ag/TiO₂) | First-order | -0.0135 to -0.032 s⁻¹ | 0.5% Ag-TiO₂ | [15] |
| Photocatalysis (UV/TiO₂/O₂) | Langmuir-Hinshelwood | 0.0081 mM min⁻¹ | Adsorption equilibrium constant = 74.16 mM⁻¹ | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Fenton Degradation of this compound
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water.
-
Prepare a stock solution of ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) (e.g., 0.1 M).
-
Prepare a solution of hydrogen peroxide (H₂O₂) of the desired concentration (e.g., 30% w/w).
-
-
Experimental Setup:
-
Use a glass batch reactor equipped with a magnetic stirrer.
-
Place the reactor in a constant temperature water bath.
-
-
Procedure:
-
Add a known volume of the PCMC stock solution to the reactor and dilute with deionized water to achieve the desired initial concentration (e.g., 100 mg/L).
-
Adjust the pH of the solution to the desired value (e.g., pH 3) using dilute H₂SO₄ or NaOH.
-
Add the required volume of the FeSO₄ solution to achieve the desired catalyst concentration (e.g., 0.5 mM).
-
Start the reaction by adding the required volume of the H₂O₂ solution.
-
Start the magnetic stirrer to ensure the solution is well-mixed.
-
-
Sampling and Analysis:
-
Withdraw samples at regular time intervals.
-
Immediately quench the reaction in the samples by adding a suitable quenching agent (e.g., sodium sulfite) to consume the residual H₂O₂.
-
Filter the samples through a 0.45 µm syringe filter to remove any iron precipitates.
-
Analyze the concentration of PCMC in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography with Flame Ionization Detection (GC-FID).[9]
-
Measure the Total Organic Carbon (TOC) of the initial and final samples to determine the extent of mineralization.
-
Protocol 2: Photocatalytic Degradation of this compound using TiO₂
-
Preparation of Catalyst Suspension and Pollutant Solution:
-
Prepare a stock solution of PCMC (e.g., 100 mg/L) in deionized water.
-
Weigh the desired amount of TiO₂ photocatalyst (e.g., P25) to achieve the target catalyst loading (e.g., 1 g/L).
-
-
Experimental Setup:
-
Use a photoreactor, which can be a simple beaker or a more sophisticated setup with a cooling jacket and a quartz window for light penetration.
-
Use a UV lamp as the light source, positioned at a fixed distance from the reactor.
-
Use a magnetic stirrer to keep the catalyst suspended.
-
-
Procedure:
-
Add the weighed TiO₂ to a known volume of deionized water in the photoreactor.
-
Disperse the TiO₂ using an ultrasonic bath for 15-30 minutes to ensure a homogeneous suspension.[6]
-
Add the PCMC stock solution to the reactor to achieve the desired initial concentration.
-
Adjust the pH of the suspension if necessary.
-
Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium.[6] Take an initial sample at the end of this period.
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
-
Sampling and Analysis:
-
Withdraw samples at regular time intervals.
-
Immediately filter the samples through a 0.22 µm syringe filter to remove the TiO₂ nanoparticles.[6]
-
Analyze the concentration of PCMC in the filtrate using HPLC or another suitable method.
-
Analyze the TOC of the initial and final samples to assess mineralization.
-
Visualizations
Experimental Workflow and Logical Relationships
Below are diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and logical relationships.
Caption: Workflow for a typical Fenton degradation experiment.
Caption: Troubleshooting logic for low photocatalytic degradation.
Caption: General degradation pathway of PCMC by AOPs.
References
- 1. Ozonation | SSWM - Find tools for sustainable sanitation and water management! [sswm.info]
- 2. ozonesolutions.com [ozonesolutions.com]
- 3. Temperature activated degradation (mineralization) of 4-chloro-3-methyl phenol by Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Pentachlorophenol degradation in the heterogeneous catalytic ozonation" by Tariq J. Al-Musawi [ajses.uomus.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 11. The Six Reasons Ozone Water Treatment Systems Fail - Spartan Environmental Technologies [spartanwatertreatment.com]
- 12. Formation and estimated cytotoxicity of trihalomethanes and haloacetic acids during ozonation of nonylphenol in bromide-containing water after chlorination process: Impact of ozonation initial pH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. web.viu.ca [web.viu.ca]
- 14. Ozonation and Water Disinfection Drinking Water Treatment The Basics [knowyourh2o.com]
- 15. unn.edu.ng [unn.edu.ng]
- 16. researchgate.net [researchgate.net]
Improving the yield of 4-Chloro-3-methylphenol synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-3-methylphenol synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through the electrophilic chlorination of m-cresol (B1676322) using a chlorinating agent, most commonly sulfuryl chloride (SO₂Cl₂). This reaction can be performed with or without a catalyst and solvent.
Q2: What are the major side products that can be expected during the synthesis?
A2: The primary side products are isomers formed during the chlorination of m-cresol. These include 6-chloro-3-methylphenol (ortho-isomer) and 4,6-dichloro-3-methylphenol (di-chloro-isomer). The formation of these byproducts is a significant factor affecting the yield and purity of the desired this compound (para-isomer).[1]
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can help determine the consumption of the starting material (m-cresol) and the formation of the product and byproducts. A common analytical method for quantification is Gas Chromatography with a Flame Ionization Detector (GC-FID).[2]
Q4: What are the key factors that influence the yield and selectivity of the reaction?
A4: Several factors critically impact the yield and para-selectivity of the chlorination reaction:
-
Catalyst and Co-catalyst: The choice of a catalyst, often a sulfur-containing compound, and a Lewis acid co-catalyst (e.g., AlCl₃ or FeCl₃) can significantly enhance the formation of the desired para-isomer.[3][4]
-
Reaction Temperature: Temperature control is crucial. A common temperature range is 30-40°C.[1] Exceeding the optimal temperature can lead to the formation of undesired isomers.
-
Molar Ratio of Reactants: The molar ratio of sulfuryl chloride to m-cresol should be carefully controlled, typically in the range of 0.5:1 to 1.0:1.[1]
-
Solvent: The reaction can be carried out with or without a solvent. The choice of solvent can influence the reaction rate and selectivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Formation of multiple isomers (low selectivity). - Suboptimal reaction temperature. - Incorrect molar ratio of reactants. - Loss of product during workup and purification. | - Monitor the reaction to ensure completion. - Employ a para-selective catalyst system (e.g., sulfur-containing catalyst with a Lewis acid). - Maintain the reaction temperature within the optimal range (e.g., 30-40°C). - Carefully control the addition and molar ratio of the chlorinating agent. - Optimize the purification process to minimize product loss. |
| High Percentage of Isomeric Impurities (e.g., 6-chloro-3-methylphenol) | - Lack of a selective catalyst. - High reaction temperature. - Inappropriate solvent. | - Introduce a para-directing catalyst system. - Lower the reaction temperature and monitor its effect on selectivity. - Experiment with different solvents or conduct the reaction neat. |
| Formation of Di-chlorinated Byproduct (4,6-dichloro-3-methylphenol) | - Excess of the chlorinating agent. - Prolonged reaction time after the consumption of the starting material. | - Use a molar ratio of sulfuryl chloride to m-cresol of less than 1:1.[1] - Monitor the reaction closely and stop it once the m-cresol has been consumed. |
| Difficulty in Purifying the Product | - Close boiling points of the product and its isomers, making distillation challenging.[1] - Co-crystallization of isomers. | - Consider fractional distillation under reduced pressure with a high-efficiency column. - Recrystallization from a suitable solvent system may be effective. A patent suggests dissolving the crude product at 80-100°C and cooling to below 20°C for crystallization.[1] - Column chromatography can be used for small-scale purification. |
| Reaction Does Not Start or is Very Slow | - Low quality or decomposed reagents. - Insufficient activation by the catalyst/co-catalyst. - Low reaction temperature. | - Use freshly distilled sulfuryl chloride and pure m-cresol. - Ensure the catalyst and co-catalyst are active and used in appropriate amounts. - Gradually increase the reaction temperature while monitoring for the onset of the reaction. |
Data Presentation
Table 1: Effect of Catalyst System on the Yield and Selectivity of m-Cresol Chlorination
| Catalyst System | Co-catalyst | Solvent | Yield of this compound (%) | para/ortho Ratio | Reference |
| None | None | None | - | Low | [1] |
| Diphenyl sulfide (B99878) (Ph₂S) | AlCl₃ | None | 83 | 7.5 | [3] |
| Poly(alkylene sulfide)s | AlCl₃ | None | up to 93 | 15.5 | [3] |
| Dithiaalkanes | AlCl₃ | None | 91.8 | 20.7 | [4] |
Note: The specific poly(alkylene sulfide) and dithiaalkane structures can be found in the cited literature.
Table 2: Influence of Reaction Parameters in a Catalyst-Free System
| Molar Ratio (SO₂Cl₂:m-cresol) | Temperature (°C) | Conversion Rate (%) | Notes | Reference |
| 0.5-1.0 : 1 | 0-50 | 75-90 | General Range | [1] |
| 0.75-0.9 : 1 | 30-40 | - | Optimal Range | [1] |
Experimental Protocols
Protocol 1: Catalytic Chlorination of m-Cresol for High Para-Selectivity
This protocol is a generalized procedure based on literature reports emphasizing high para-selectivity.[3][4]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing an alkaline solution to neutralize the HCl gas produced.
-
Reactant Charging: To the flask, add m-cresol (1.0 eq), the sulfur-containing catalyst (e.g., 0.01-0.05 eq), and the Lewis acid co-catalyst (e.g., AlCl₃, 0.01-0.05 eq). If a solvent is used, add it at this stage.
-
Initiation of Reaction: Begin stirring the mixture and bring it to the desired reaction temperature (e.g., 20-40°C).
-
Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.0-1.1 eq) dropwise from the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-4 hours. Monitor the progress of the reaction by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture and quench it by slowly adding cold water or a dilute acid solution.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or recrystallization.
Protocol 2: Catalyst-Free and Solvent-Free Synthesis of this compound
This protocol is based on a patented method aiming for a more environmentally friendly process.[1]
-
Reaction Setup: In a fume hood, place molten m-cresol (1.0 eq) in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Temperature Control: Heat the m-cresol to the reaction temperature of 30-40°C.
-
Addition of Chlorinating Agent: Slowly add sulfuryl chloride (0.75-0.9 eq) to the molten m-cresol.
-
Reaction Control: Maintain the temperature and stirring for the duration of the reaction. The goal is to achieve a conversion rate of 75-90% to minimize the formation of di-chlorinated byproducts.
-
Workup: After the reaction, wash the mixture with water, followed by an alkaline solution (e.g., sodium carbonate solution) until the aqueous layer is alkaline, and then with hot water until neutral.
-
Drying: Separate the organic layer and dry it with anhydrous calcium chloride.
-
Purification: Purify the product by vacuum distillation. The patent suggests that unreacted m-cresol can be recovered and reused.[1] Further purification can be achieved by recrystallization.
Visualizations
Caption: Synthesis pathway of this compound from m-cresol.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Overcoming Matrix Interference in HPLC Analysis of p-Chloro-m-cresol (PCMC)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix interference during the High-Performance Liquid Chromatography (HPLC) analysis of p-Chloro-m-cresol (PCMC).
Frequently Asked Questions (FAQs)
Q1: What is matrix interference in the context of PCMC HPLC analysis?
A1: Matrix interference, or matrix effect, refers to the alteration of the analytical signal of PCMC caused by the presence of other components in the sample matrix.[1] These interfering components can co-elute with PCMC, leading to inaccurate quantification. This can manifest as either signal enhancement (higher than actual concentration) or signal suppression (lower than actual concentration), compromising the accuracy, precision, and sensitivity of the analysis.[2] For instance, in a cream formulation, excipients like oils and emulsifiers can interfere with the PCMC peak.
Q2: How can I identify if matrix interference is affecting my PCMC analysis?
A2: The presence of matrix interference can be investigated using several methods. The most common are the post-extraction spike and the comparison of calibration curves. In the post-extraction spike method, a known amount of PCMC standard is added to a blank matrix extract (a sample without PCMC that has gone through the entire sample preparation process). The response is then compared to a pure standard of the same concentration. A significant difference in the signal indicates a matrix effect. Another approach is to compare the slope of a calibration curve prepared in a pure solvent with one prepared in the matrix. Different slopes suggest the presence of matrix interference.
Q3: What are the general strategies to overcome matrix interference for PCMC analysis?
A3: There are two primary strategies to combat matrix interference:
-
Minimize the interference: This involves optimizing the sample preparation procedure to remove interfering components from the matrix before HPLC analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are common.
-
Compensate for the interference: This approach uses a calibration strategy that accounts for the matrix effect. Methods include using an internal standard that is structurally similar to PCMC and is affected by the matrix in the same way, or preparing matrix-matched calibration standards.[3]
Troubleshooting Guides
Guide 1: Pharmaceutical Formulations (Creams, Ointments, and Gels)
Issue: Inaccurate PCMC quantification, poor peak shape (e.g., tailing, fronting), or co-eluting peaks when analyzing creams, ointments, or gels.
Potential Cause: Interference from fatty excipients, emulsifiers, or other active pharmaceutical ingredients (APIs) in the formulation.
Troubleshooting Steps:
-
Optimize Sample Extraction:
-
Ultrasonic Extraction: This is a common and effective method for extracting PCMC from semi-solid matrices.[4][5]
-
Solvent Selection: Methanol and acetonitrile (B52724) are frequently used.[4][6] Experiment with different ratios of these solvents with water to find the optimal extraction efficiency for PCMC while minimizing the co-extraction of interfering substances.
-
-
Incorporate a Protein Precipitation Step (if applicable): For formulations containing proteins, a precipitation step using a solvent like acetonitrile can help remove this source of interference.[7]
-
Chromatographic Optimization:
-
Mobile Phase Modification: Adjust the pH of the mobile phase. Since PCMC is a phenolic compound, a slightly acidic mobile phase (e.g., using formic or acetic acid) can improve peak shape.[4]
-
Gradient Elution: Employing a gradient elution program can help separate PCMC from closely eluting matrix components.[5][8]
-
Column Selection: While C18 columns are commonly used, consider a column with a different selectivity, such as a phenyl-hexyl column, which can offer different interactions and potentially better separation from aromatic interferences.[9]
-
Guide 2: Biological Matrices (Plasma, Urine)
Issue: Low recovery, significant ion suppression/enhancement, or inconsistent results when analyzing PCMC in plasma or urine.
Potential Cause: High protein content in plasma and the presence of salts and other endogenous compounds in both plasma and urine can cause significant matrix effects.[10][11]
Troubleshooting Steps:
-
Protein Precipitation (for plasma): This is a crucial first step to remove the bulk of proteins. Acetonitrile is a common and effective precipitating agent.[10]
-
Liquid-Liquid Extraction (LLE): Following protein precipitation, LLE can be used to further clean up the sample and concentrate the PCMC.
-
Solvent Selection: Use a water-immiscible organic solvent like ethyl acetate (B1210297) or diethyl ether.
-
pH Adjustment: Adjusting the pH of the aqueous phase to be acidic will ensure PCMC (a weak acid) is in its neutral form, promoting its extraction into the organic phase.
-
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup compared to LLE.[12]
-
Sorbent Selection: A reversed-phase sorbent (e.g., C18) is suitable for retaining PCMC.
-
Method Development: The SPE method should be optimized by carefully selecting the conditioning, loading, washing, and elution solvents to maximize PCMC recovery and minimize the co-elution of interfering substances.
-
-
Use of an Internal Standard: Employing a structurally similar internal standard is highly recommended to compensate for variability in extraction recovery and matrix effects.[3]
Guide 3: Environmental Samples (Water)
Issue: Difficulty in detecting low concentrations of PCMC, or interference from humic acids and other organic matter in water samples.
Potential Cause: The complex and variable nature of environmental water matrices can lead to significant matrix interference.[13]
Troubleshooting Steps:
-
Pre-concentration and Cleanup:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for both concentrating PCMC from large volumes of water and removing interfering substances. A polymeric sorbent or C18 can be used.[14]
-
Liquid-Liquid Extraction (LLE): LLE with a suitable organic solvent can also be employed, especially after adjusting the sample pH to acidic conditions.[15]
-
-
Derivatization: For trace-level analysis, pre-column derivatization can be used to enhance the detectability of PCMC.[15]
-
Chromatographic Optimization:
-
Gradient Elution: A well-optimized gradient program is essential to separate PCMC from the complex mixture of compounds present in environmental extracts.[14]
-
Detector Selection: While UV detection is common, a more selective detector like a fluorescence detector (if applicable after derivatization) or a mass spectrometer can help to reduce the impact of co-eluting non-target compounds.[6]
-
Quantitative Data Summary
The following tables summarize typical performance data for HPLC methods used in the analysis of PCMC and related phenolic compounds in different matrices.
Table 1: HPLC Method Performance for PCMC in Pharmaceutical Creams
| Parameter | Method 1 | Method 2 |
| Extraction Method | Ultrasonic extraction with methanol | Dilution with mobile phase |
| Column | C8 (150 x 3.9 mm, 5 µm)[16] | C18 (150 x 4.6mm), 3µ[5] |
| Mobile Phase | Ammonium acetate buffer:Acetonitrile (55:45, v/v), pH 3.8[16] | Water:Isopropyl Alcohol (80:20) and Acetonitrile:THF (70:30) (Gradient)[5] |
| Detection | UV at 240 nm[16] | UV at 240 nm[5] |
| Linearity Range | 10 - 30 µg/mL[16] | 15 - 45 ppm[5] |
| Recovery (%) | 100.31%[16] | Not Reported |
| LOD | Not Reported | Not Reported |
| LOQ | Not Reported | Not Reported |
Table 2: HPLC Method Performance for p-Cresol (B1678582) in Biological and Environmental Matrices
| Parameter | Biological (Plasma) | Environmental (Water) |
| Extraction Method | LLE with acetonitrile[10] | Pre-column derivatization followed by LLE with chloroform[15] |
| Column | Not specified (Fluorescence Spectroscopy)[10] | C18 (250mm x 4.6 mm ID)[15] |
| Mobile Phase | Not applicable[10] | Acetonitrile:Water (45:55, v/v)[15] |
| Detection | Fluorescence (Ex: 280 nm, Em: 310 nm)[10] | UV at 440 nm[15] |
| Linearity Range | 0.5 - 30 µg/mL[11] | Not Reported |
| Recovery (%) | Not Reported | 97.1 - 102.3%[15] |
| LOD | 0.2 µg/mL[11] | 0.07 - 0.09 µg/L[15] |
| LOQ | 0.5 µg/mL[11] | Not Reported |
Experimental Protocols & Visualizations
Experimental Workflow for PCMC Analysis in Creams
The following diagram illustrates a typical workflow for the analysis of PCMC in a cream formulation, including sample preparation and HPLC analysis.
Caption: A typical experimental workflow for the HPLC analysis of PCMC in cream formulations.
Troubleshooting Logic for Matrix Interference
This diagram outlines a logical approach to troubleshooting matrix interference in HPLC analysis.
Caption: A decision-making workflow for troubleshooting matrix interference in HPLC analysis.
References
- 1. Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. scribd.com [scribd.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sid.ir [sid.ir]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. earsiv.hitit.edu.tr [earsiv.hitit.edu.tr]
- 16. A simple RP-HPLC method for the simultaneous quantitation of chlorocresol, mometasone furoate, and fusidic acid in creams - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-Chloro-3-methylphenol (PCMC) in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-Chloro-3-methylphenol (PCMC) in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue 1: My PCMC solution has turned yellow. What is the cause and is it still usable?
Answer:
A yellow discoloration of your PCMC solution is a common sign of degradation, often caused by exposure to light and air.[1] This process is known as photo-oxidation. The yellowing indicates the formation of colored degradation products, which may include quinone-type compounds.
Whether the solution is still usable depends on the specific requirements of your experiment. For applications where high purity is critical, such as in final drug formulations or for analytical standards, a discolored solution should be discarded. For less sensitive applications, you may need to re-quantify the PCMC concentration to determine if it still meets your experimental needs. It is recommended to prepare fresh solutions and protect them from light to prevent this issue.
Issue 2: I observe a precipitate in my PCMC solution. What could be the reason?
Answer:
Precipitation in a PCMC solution can occur due to several factors:
-
Low Solubility: PCMC has limited solubility in water, which is pH-dependent. At 20°C, its solubility is approximately 4 g/L.[1] If your solution is near this concentration, a decrease in temperature could cause the PCMC to precipitate out.
-
pH Changes: The solubility of PCMC is influenced by pH. While it is more active in acidic media, its solubility can be affected by pH shifts.[2]
-
Interaction with Other Components: PCMC can interact with other components in your formulation, such as polymers or metal ions leached from the container, which could lead to the formation of insoluble complexes. PCMC is known to be incompatible with brass and copper.
-
Degradation Products: Some degradation products of PCMC may have lower solubility than the parent compound, leading to precipitation over time.
To troubleshoot this issue, you can try gently warming the solution to see if the precipitate redissolves (indicating a temperature-related solubility issue). You should also verify the pH of your solution and ensure the compatibility of all formulation components.
Issue 3: I am seeing a loss of antimicrobial efficacy in my PCMC-preserved formulation.
Answer:
A decrease in antimicrobial activity is a strong indicator of PCMC degradation. The primary reasons for this are:
-
Chemical Degradation: As discussed, PCMC can degrade due to exposure to light, air, and incompatible chemicals. This reduces the concentration of the active compound.
-
pH Shift: PCMC is most active in acidic media, and its efficacy decreases with increasing pH, becoming inactive above pH 9.[1] A change in the pH of your formulation could be responsible for the loss of activity.
-
Interaction with Excipients: PCMC's preservative efficacy can be diminished by interactions with other formulation components, particularly nonionic surfactants. It can also be absorbed by rubber and some plastics.[1]
To address this, it is crucial to monitor the pH of your formulation, protect it from light, and ensure the compatibility of all excipients. A stability-indicating analytical method, such as HPLC, should be used to quantify the concentration of PCMC over time.
Frequently Asked Questions (FAQs)
Stability and Degradation
Q1: What are the main factors that affect the stability of PCMC in aqueous solutions?
A1: The primary factors influencing PCMC stability in aqueous solutions are:
-
Light: Exposure to UV and visible light can cause photodegradation.[1]
-
Temperature: Higher temperatures can accelerate degradation rates.
-
pH: PCMC is more stable and active in acidic conditions. Its stability and efficacy decrease in alkaline conditions.[1]
-
Oxidizing Agents: Strong oxidizing agents will degrade PCMC.
-
Metal Ions: Contact with certain metals like copper and brass can lead to degradation.
-
Formulation Components: Incompatibilities with other excipients, especially nonionic surfactants, can reduce its effectiveness.[1]
Q2: What are the typical degradation products of PCMC?
A2: The degradation of PCMC, particularly through oxidation and photo-oxidation, can lead to the formation of several types of products, including:
-
Quinone intermediates
-
4-Chlorocatechol
-
Hydroquinones
-
Benzoquinones
-
Short-chain carboxylic acids[2]
Q3: Is hydrolysis a significant degradation pathway for PCMC?
A3: No, PCMC does not contain functional groups that are readily hydrolyzable. It is considered to be hydrolytically stable at pH values of 4, 7, and 9, with a reported half-life of over a year under these conditions.[3]
Formulation and Handling
Q4: What are the recommended storage conditions for PCMC aqueous solutions?
A4: To ensure the stability of PCMC aqueous solutions, it is recommended to:
-
Store in well-closed, light-resistant containers.
-
Store at controlled room temperature, and avoid excessive heat.
-
Protect from light at all times.
-
Use containers made of inert materials (e.g., glass) and avoid contact with incompatible metals and plastics.
Q5: Are there any known incompatibilities of PCMC with common pharmaceutical excipients?
A5: Yes, PCMC has several known incompatibilities:
-
Nonionic surfactants: These can reduce the antimicrobial efficacy of PCMC.[1]
-
Strong bases and oxidizing agents: These will chemically degrade PCMC.
-
Certain metals: PCMC is incompatible with brass and copper.
-
Plastics and rubber: PCMC can be absorbed by rubber and some plastics, leading to a decrease in its concentration in the solution.[1]
Quantitative Data on PCMC Stability
The following tables summarize the available quantitative data on the stability and degradation of PCMC. It is important to note that degradation kinetics are highly dependent on the specific conditions of the experiment.
Table 1: Effect of pH on the Solubility of this compound in Water
| pH | Solubility (g/L) |
| 5 | 3.3 |
| 9 | 4.2 |
| Data sourced from[2] |
Table 2: Degradation of this compound under Oxidative Conditions
| Treatment Conditions | Initial PCMC Concentration | Degradation | Time | Reference |
| Ozonation (0.5 g/h O₃) in wastewater | Not specified | ~70% | 2-3 hours | [4] |
| Fenton's Reagent (25°C, pH 3) | 10 mM | 36% (TOC removal) | 24 hours | [5] |
| Fenton's Reagent (70°C, pH 3) | 10 mM | 85% (TOC removal) | 24 hours | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of PCMC in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of PCMC under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of PCMC in a suitable solvent (e.g., methanol (B129727) or ethanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution in a solid state in a hot air oven at 80°C for 48 hours. Then, prepare a 100 µg/mL solution in the mobile phase.
-
Photodegradation: Expose the aqueous solution (100 µg/mL) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of each stressed solution.
-
Neutralize the acid and base hydrolyzed samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Calculate the percentage degradation of PCMC under each stress condition.
-
Identify and quantify the major degradation products.
-
Assess the mass balance to ensure that all degradation products are accounted for.
Protocol 2: Stability-Indicating HPLC Method for PCMC
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of PCMC and its degradation products. Method validation according to ICH guidelines is required.
-
Chromatographic System:
-
HPLC System: A system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution may be necessary to separate all degradation products. A suggested starting point is:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Method Validation:
-
The method should be validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
-
Specificity should be demonstrated by showing that the peaks for PCMC and its degradation products are well-resolved from each other and from any matrix components. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Signaling Pathways and Logical Relationships
References
Technical Support Center: Enhancing the Solubility of 4-Chloro-3-methylphenol for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the solubility of 4-Chloro-3-methylphenol (PCMC) for in vitro assays. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound (PCMC)?
A1: this compound has a slight to low solubility in water. Reports indicate its solubility is approximately 4 g/L.[1] This limited aqueous solubility often necessitates the use of solubilizing agents for in vitro assays.
Q2: My PCMC, dissolved in DMSO, is precipitating when I add it to my cell culture medium. What is happening?
A2: This phenomenon, often referred to as "crashing out," is common when a concentrated stock solution in an organic solvent is diluted into an aqueous medium. The rapid change in solvent polarity reduces the solubility of the hydrophobic compound, causing it to precipitate.[2][3]
Q3: What is the maximum concentration of DMSO or ethanol (B145695) that is safe for my cells?
A3: The maximum tolerated concentration of organic solvents is cell-line dependent.[4][5] Generally, for long-term exposure (24 hours or more), it is advisable to keep the final DMSO concentration at or below 0.5%, with some sensitive cell lines showing effects at concentrations as low as 0.1%.[5][6] For ethanol, a final concentration of up to 1% (v/v) is often tolerated by many cell lines, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.[4][5][7]
Q4: Can cyclodextrins be used to improve the solubility of PCMC?
A4: Yes, cyclodextrins are effective in enhancing the aqueous solubility of poorly soluble compounds like phenolic acids by forming inclusion complexes.[8] These complexes have a hydrophilic exterior, which increases the overall solubility of the guest molecule in aqueous solutions.
Q5: Will the solubilizing agent interfere with my in vitro assay?
A5: It is possible. Organic solvents like DMSO and ethanol can have direct effects on cell viability, proliferation, and even specific signaling pathways.[4][5] Cyclodextrins are generally considered to have low cytotoxicity, but it is always essential to include a vehicle control (the solubilizing agent without the compound) in your experimental design to account for any potential effects of the solvent or excipient.[4]
Troubleshooting Guide: Compound Precipitation
Encountering precipitation of your test compound can compromise the accuracy and reproducibility of your in vitro assays. The table below outlines common scenarios, their potential causes, and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of stock solution | The final concentration of PCMC exceeds its solubility in the aqueous assay buffer or cell culture medium.[2] | - Decrease the final working concentration of PCMC.- Prepare a more concentrated stock solution in the organic solvent and use a smaller volume for dilution.[2]- Perform serial dilutions of the stock solution in the pre-warmed (37°C) assay buffer or medium.[3] |
| Rapid change in solvent polarity ("solvent shock") when diluting a concentrated stock into an aqueous solution.[3] | - Add the stock solution dropwise to the medium while gently vortexing or stirring.[3]- Prepare an intermediate dilution of the stock solution in the assay medium before making the final dilution. | |
| Precipitation observed over time in the incubator | Temperature shift affecting solubility (compound is less soluble at 37°C than at room temperature). | - Ensure the final concentration is well below the solubility limit at 37°C.- Pre-warm the cell culture media to 37°C before adding the compound.[3] |
| Interaction with components in the cell culture medium (e.g., proteins in serum). | - Test the solubility of PCMC in a simpler buffer (e.g., PBS) to see if media components are the issue.- Consider reducing the serum concentration if experimentally feasible, after validating the impact on cell health. | |
| pH shift in the medium due to cell metabolism or CO2 environment. | - Ensure the medium is adequately buffered (e.g., with HEPES) for the incubator's CO2 concentration.- Check the pH of the medium after the incubation period. | |
| Precipitation after freeze-thaw cycles of the stock solution | The compound has poor solubility at low temperatures. | - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.- Before use, gently warm the stock solution to room temperature and vortex thoroughly to ensure the compound is fully redissolved. |
Data Presentation: Solubility of this compound
The following tables summarize the solubility of this compound in various solvents and the typical working concentrations of common solubilizing agents in in vitro assays.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference |
| Water | ~4 g/L (Slightly soluble) | [1] |
| Ethanol (96%) | Very soluble/Freely soluble | [1] |
| Methanol | Soluble (1 g in 10 mL) | |
| Ether | Soluble | [9] |
| Ketones | Soluble | |
| Fatty Oils | Freely soluble | [1] |
| Aqueous Alkaline Solutions | Soluble | [9] |
Table 2: Typical Final Concentrations of Solubilizing Agents in Cell Culture
| Solubilizing Agent | Typical Maximum Final Concentration | Considerations | Reference |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 0.5% (v/v) | Cell line dependent; can induce cellular stress and affect differentiation at higher concentrations. A vehicle control is essential. | [5][6] |
| Ethanol | ≤ 1% (v/v) | Can be cytotoxic at higher concentrations; effects vary between cell lines. A vehicle control is crucial. | [4][5][7] |
| β-Cyclodextrins | Varies by derivative and cell line | Generally have low cytotoxicity. It is still recommended to perform a toxicity assessment for the specific cyclodextrin (B1172386) and cell line used. | [4] |
Experimental Protocols
Protocol 1: Preparation of PCMC Stock Solution using an Organic Solvent (DMSO or Ethanol)
Materials:
-
This compound (PCMC) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of PCMC powder.
-
Dissolving: Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortexing: Vortex the solution thoroughly until the PCMC is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of PCMC Working Solution for In Vitro Assays
Materials:
-
PCMC stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium or assay buffer
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Thawing: Thaw a single-use aliquot of the PCMC stock solution at room temperature.
-
Calculation: Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay. Ensure the final solvent concentration remains within the tolerated limits for your cells (see Table 2).
-
Dilution:
-
Method A (Direct Dilution): For lower final concentrations, you can directly add the calculated volume of the stock solution to the pre-warmed medium. Add the stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersion.[3]
-
Method B (Serial Dilution): For higher final concentrations or to minimize precipitation, perform one or more intermediate serial dilutions of the stock solution in the pre-warmed medium.
-
-
Final Mixing: Gently vortex the final working solution to ensure homogeneity.
-
Immediate Use: It is recommended to use the freshly prepared working solution immediately to avoid potential precipitation over time.
Protocol 3: Enhancing PCMC Solubility with β-Cyclodextrin (Phase Solubility Study)
This protocol outlines a phase solubility study to determine the stoichiometry and stability constant of the PCMC-β-cyclodextrin complex, which helps in preparing an optimized formulation.
Materials:
-
This compound (PCMC)
-
β-Cyclodextrin (or a derivative like HP-β-CD)
-
Aqueous buffer of desired pH (e.g., phosphate (B84403) buffer)
-
Shaking incubator or water bath with orbital shaker
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC for concentration analysis
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of β-cyclodextrin (e.g., 0 to 15 mM).
-
Add Excess PCMC: Add an excess amount of PCMC powder to each cyclodextrin solution. Ensure that solid PCMC remains undissolved in all vials.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Separation: Centrifuge the suspensions to pellet the undissolved PCMC.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved PCMC using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).
-
Phase Solubility Diagram: Plot the concentration of dissolved PCMC (y-axis) against the concentration of β-cyclodextrin (x-axis).
-
Analysis:
-
An AL-type linear plot suggests the formation of a 1:1 soluble complex.[10] The stability constant (Ks) can be calculated from the slope and the intrinsic solubility of PCMC (S0) using the Higuchi-Connors equation: Ks = slope / (S0 * (1 - slope))
-
This data will help you determine the required concentration of β-cyclodextrin to achieve the desired concentration of soluble PCMC for your assay.
-
Mandatory Visualizations
Signaling Pathway
Caption: PCMC acts as an agonist on the Ryanodine Receptor 1, triggering calcium release.
Experimental Workflow
Caption: A logical workflow for selecting a method to solubilize PCMC for in vitro assays.
References
- 1. atamankimya.com [atamankimya.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions [mdpi.com]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhanced Degradation of p-Chlorocresol Using Fenton's Reagent
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Fenton's reagent for the enhanced degradation of p-chlorocresol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the degradation of p-chlorocresol using Fenton's reagent.
Q1: Why is my p-chlorocresol degradation efficiency low?
A1: Low degradation efficiency can be attributed to several factors:
-
Suboptimal pH: The Fenton reaction is highly pH-dependent. The optimal pH range for the degradation of phenolic compounds is typically between 2.5 and 4.0.[1] At higher pH values, iron precipitates as ferric hydroxide (B78521) (Fe(OH)₃), reducing the availability of the Fe²⁺ catalyst and decreasing the production of hydroxyl radicals.
-
Incorrect Reagent Ratio: The molar ratio of H₂O₂ to Fe²⁺ is a critical parameter. An excess of either reagent can be detrimental. Too much Fe²⁺ can lead to the scavenging of hydroxyl radicals, while an excess of H₂O₂ can also lead to self-scavenging, forming less reactive hydroperoxyl radicals.
-
Insufficient Reaction Time: The degradation of p-chlorocresol is not instantaneous. Ensure adequate reaction time for the Fenton's reagent to effectively break down the target compound.
-
Presence of Scavengers: Other organic or inorganic compounds in the sample matrix can compete for hydroxyl radicals, reducing the efficiency of p-chlorocresol degradation.
Q2: I'm observing a brown color in my solution after adding Fenton's reagent. Is this normal?
A2: Yes, the formation of a brown color is a common observation during the Fenton oxidation of phenolic compounds. This coloration is typically due to the formation of benzoquinone and other hydroxylated aromatic intermediates during the initial stages of the reaction.[2][3] As the reaction proceeds and these intermediates are further oxidized into smaller organic acids, the color should fade.
Q3: How can I confirm that the degradation is occurring?
A3: Degradation can be monitored through several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To quantify the concentration of p-chlorocresol over time.
-
Total Organic Carbon (TOC) Analysis: To measure the mineralization of p-chlorocresol into CO₂ and water. A significant decrease in TOC indicates effective degradation.
-
UV-Vis Spectrophotometry: To observe changes in the absorbance spectrum of the solution, which can indicate the disappearance of p-chlorocresol and the formation/degradation of intermediates.
Q4: What is the white precipitate that sometimes forms after neutralizing the solution?
A4: The white or reddish-brown precipitate that forms upon neutralization (increasing the pH) is typically iron hydroxide (Fe(OH)₃). This is a result of the Fe³⁺ ions, generated during the Fenton reaction, precipitating out of the solution at a higher pH. This iron sludge is a common byproduct of the Fenton process.
Q5: Can I reuse the iron catalyst?
A5: While the iron acts as a catalyst, it is converted from Fe²⁺ to Fe³⁺ during the reaction. For continuous operation, the regeneration of Fe²⁺ from Fe³⁺ is necessary. In a batch process, the precipitated iron hydroxide would need to be separated, redissolved in acid, and potentially reduced back to Fe²⁺ for reuse, which can be a complex process.
Experimental Protocols
This section provides a detailed methodology for a typical lab-scale experiment for the degradation of p-chlorocresol using Fenton's reagent.
Objective: To determine the degradation efficiency of p-chlorocresol in an aqueous solution using Fenton's reagent.
Materials:
-
p-Chlorocresol (4-chloro-3-methylphenol)
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of p-chlorocresol (e.g., 1000 mg/L) by dissolving the required amount in deionized water.
-
Prepare a stock solution of FeSO₄·7H₂O (e.g., 0.1 M).
-
-
Experimental Setup:
-
In a beaker, add a specific volume of the p-chlorocresol stock solution and dilute with deionized water to achieve the desired initial concentration (e.g., 100 mg/L) and a total volume of 500 mL.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
-
pH Adjustment:
-
Measure the initial pH of the p-chlorocresol solution.
-
Adjust the pH to the desired level (e.g., pH 3.0) by adding drops of concentrated H₂SO₄.[4]
-
-
Initiation of Fenton Reaction:
-
Sampling:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120, and 180 minutes), withdraw a small aliquot of the reaction mixture (e.g., 5 mL).
-
Immediately quench the reaction in the aliquot by adding a small amount of a strong base (e.g., 1 M NaOH) to raise the pH above 8, which stops the Fenton reaction by precipitating the iron.
-
-
Sample Analysis:
-
Filter the quenched samples to remove the precipitated iron hydroxide.
-
Analyze the filtrate for the remaining concentration of p-chlorocresol using a suitable analytical method like HPLC.
-
Data Presentation
The following tables summarize quantitative data from studies on the degradation of p-cresol (B1678582) and p-chlorocresol using Fenton's reagent. Data for p-cresol is included as a close structural analog to provide insights into the expected behavior of p-chlorocresol under similar conditions.
Table 1: Effect of pH on p-Cresol Degradation
| pH | p-Cresol Concentration Reduction (%) |
| 2.5 | 35.21 |
| 3.0 | 38.15 |
| 3.5 | 39.44 |
| 4.0 | 36.88 |
| 7.0 | 2.11 |
| 10.0 | 1.56 |
Conditions: Reaction time = 60 minutes. (Data adapted from a study on p-cresol degradation)
Table 2: Effect of FeSO₄:H₂O₂ Molar Ratio on p-Cresol Degradation
| FeSO₄:H₂O₂ Ratio | p-Cresol Concentration Reduction (%) |
| 1:5 | 32.5 |
| 1:10 | 28.9 |
| 1:15 | 25.1 |
| 1:20 | 23.8 |
Conditions: Reaction time = 20 minutes. (Data adapted from a study on p-cresol degradation)
Table 3: Degradation of p-Chlorocresol with Fenton's Reagent
| Initial p-Chlorocresol (mg/L) | Fe²⁺ (mM) | H₂O₂ (mM) | Reaction Time (hours) | Degradation (%) |
| Not specified | 2 | 50 | 3 | 37 |
(Data from a study on tannery wastewater)[5]
Visualizations
The following diagrams illustrate the key processes involved in the Fenton's reagent degradation of p-chlorocresol.
Caption: Experimental workflow for the degradation of p-chlorocresol using Fenton's reagent.
Caption: Simplified reaction pathway for the degradation of p-chlorocresol by Fenton's reagent.
References
- 1. Degradation of 2-chlorophenol by Fenton and photo-Fenton processes--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of 4-chlorophenol in a Fenton-like system using Au–Fe3O4 magnetic nanocomposites as the heterogeneous catalyst at near neutral conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Degradation of carbon tetrachloride by modified Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waterandwastewater.com [waterandwastewater.com]
- 5. researchgate.net [researchgate.net]
Reducing by-product formation in the chlorination of m-cresol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chlorination of m-cresol (B1676322). The focus is on minimizing by-product formation and maximizing the yield of the desired p-chloro-m-cresol.
Troubleshooting Guide
Issue 1: Low Selectivity - High Formation of Ortho By-products
Question: My chlorination of m-cresol is producing a high percentage of ortho-isomers (2-chloro-3-methylphenol and 6-chloro-3-methylphenol) and a low yield of the desired 4-chloro-3-methylphenol (p-chloro-m-cresol). How can I improve the para-selectivity?
Answer: Achieving high para-selectivity is a common challenge. The formation of ortho-isomers is competitive with para-chlorination. Here are several strategies to enhance the yield of the para-isomer:
-
Choice of Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is generally the most effective reagent for achieving high para-selectivity in the chlorination of phenols.[1] If you are using other chlorinating agents like molecular chlorine, switching to sulfuryl chloride is highly recommended.
-
Catalyst System: The use of a suitable catalyst system is crucial.
-
Lewis Acids: A Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is often used as an activator.[1]
-
Sulfur-Containing Catalysts: The key to high para-selectivity often lies in the use of a sulfur-containing co-catalyst.[1][2][3][4] These catalysts are thought to form a bulky chlorinating intermediate, which sterically hinders attack at the ortho-positions.[4]
-
Poly(alkylene sulfide)s: These have shown exceptional performance. Notably, polymers with longer spacer groups between the sulfur atoms are particularly effective for the para-selective chlorination of m-cresol.[1][2][4]
-
Other Sulfur Compounds: Dialkyl sulfides (e.g., dibutyl sulfide), dithiaalkanes, and cyclic disulfides have also been successfully employed to improve para/ortho ratios.[1][2][5]
-
-
-
Reaction Temperature: Lowering the reaction temperature can improve selectivity. A common temperature range for these reactions is between 0°C and room temperature (approximately 20-25°C).[6][7] One patented method suggests a temperature of 30-40°C for a solvent-free reaction.[6]
-
Solvent Effects: While many high-selectivity procedures are performed under solvent-free conditions, the choice of solvent can influence the outcome.[1] For solid starting materials, a solvent is necessary. Dichloromethane (B109758) (DCM) and tetrachloroethylene (B127269) have been used in related reactions.[1][8] However, be aware that some solvents, like methanol, can influence chlorination rates and should be used with caution.[9]
Issue 2: Formation of Dichloro-m-cresol By-products
Question: I am observing the formation of 4,6-dichloro-3-methylphenol in my product mixture. How can I prevent this over-chlorination?
Answer: The formation of dichloro by-products occurs when the desired monochlorinated product undergoes a second chlorination. To minimize this, consider the following:
-
Stoichiometry of the Chlorinating Agent: Carefully control the molar ratio of the chlorinating agent to m-cresol. Using a slight excess of sulfuryl chloride (e.g., a molar ratio of 1.1:1 or 1.06:1 of SO₂Cl₂ to m-cresol) is common to drive the reaction to completion, but a large excess should be avoided.[1] Some methods even suggest using a substoichiometric amount of the chlorinating agent (e.g., a molar ratio of 0.75-0.9:1) and controlling the conversion rate to 75-90% to prevent the target product from being further chlorinated.[6]
-
Slow Addition of the Chlorinating Agent: Add the sulfuryl chloride to the reaction mixture slowly and in a controlled manner. A typical procedure involves adding the reagent over a period of 2 hours.[1][10] This maintains a low concentration of the chlorinating agent throughout the reaction, favoring monochlorination.
-
Reaction Time and Temperature: Do not extend the reaction time unnecessarily. Once the starting material is consumed (as monitored by an appropriate analytical technique like GC or TLC), work up the reaction. Lowering the reaction temperature can also help to reduce the rate of the second chlorination.
Issue 3: Difficulty in Product Purification
Question: I am having trouble separating the desired this compound from the unreacted m-cresol and the ortho-isomers due to their similar properties. What purification strategies are effective?
Answer: The separation of cresol (B1669610) isomers can be challenging due to their close boiling points.[11]
-
Initial Work-up: After the reaction, a typical work-up involves washing with water and then with a sodium carbonate solution to neutralize acids, followed by another water wash.[8] The organic layer is then dried.
-
Distillation: Vacuum distillation can be used to separate the product from non-volatile impurities and the catalyst. However, it may not be sufficient to completely separate the para- and ortho-isomers.
-
Recrystallization: This is a highly effective method for purifying the solid this compound. After distillation, the product can be recrystallized from a suitable solvent, such as petroleum ether, to obtain a high-purity product.[6][8]
-
Complexation: For difficult separations, complexation techniques can be employed. For instance, p-cresol (B1678582) can be selectively separated from m-cresol by forming a complex with oxalic acid.[12] A similar principle might be adaptable for separating chlorinated isomers. Another method uses urea (B33335) for the complexation and separation of m-cresol.[13]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of by-product formation in the chlorination of m-cresol?
A1: The hydroxyl (-OH) and methyl (-CH₃) groups on the cresol ring are ortho-, para-directing for electrophilic aromatic substitution. In m-cresol, this means that the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are activated for chlorination. The primary by-products, 2-chloro-3-methylphenol (B31080) and 6-chloro-3-methylphenol, are formed through electrophilic attack at the ortho positions, which competes with the desired attack at the para position (position 4).[1][14] Dichloro by-products form when the initial product is subjected to further chlorination.[6]
Q2: Which chlorinating agent is best for this reaction?
A2: Sulfuryl chloride (SO₂Cl₂) is the most commonly recommended chlorinating agent for achieving high para-selectivity in the chlorination of phenols, including m-cresol.[1][15] It is often used in conjunction with a Lewis acid and a sulfur-containing catalyst.
Q3: Can I run this reaction without a solvent?
A3: Yes, many of the highly selective procedures for the chlorination of m-cresol are performed under solvent-free conditions, especially when using a liquid starting material.[1][6] This can offer advantages in terms of process efficiency and reduced waste. If the starting material is a solid at the reaction temperature, a solvent such as dichloromethane (DCM) or tetrachloroethylene is necessary.[1][8]
Q4: What analytical methods are suitable for monitoring the reaction and analyzing the product mixture?
A4: Gas chromatography (GC) with a flame ionization detector (GC-FID) is a common and effective method for quantifying the yields of the various isomers and any unreacted starting material.[2] For structural confirmation, gas chromatography-mass spectrometry (GC/MS) is used.[16] High-performance liquid chromatography (HPLC) can also be employed for the analysis of cresols and their derivatives.[17]
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Sulfuryl chloride is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. m-Cresol and its chlorinated derivatives are toxic and can be absorbed through the skin.[18] The reaction can also be exothermic, so controlled addition of reagents and temperature monitoring are essential.
Data Presentation
Table 1: Effect of Different Catalysts on the Chlorination of m-Cresol with Sulfuryl Chloride
| Catalyst System | Yield of 4-chloro-m-cresol (%) | para/ortho Ratio | Reference |
| SO₂Cl₂/Ph₂S/AlCl₃ | 83 | 7.5 | [2] |
| SO₂Cl₂/Dibutyl sulfide/AlCl₃ | 89.9 | 17.3 | [2] |
| SO₂Cl₂/5,18-dithiadocosane/AlCl₃ | 95.5 | 20.7 | [2] |
| SO₂Cl₂/Cyclic or Polymeric Disulfides/AlCl₃ | up to 93 | 15.5 | [2] |
| SO₂Cl₂/Poly(alkylene sulfide)s with long spacers/AlCl₃ | up to 94.6 | High | [2][3][4] |
Note: Reaction conditions may vary between studies. This table is for comparative purposes.
Experimental Protocols
General Protocol for Para-Selective Chlorination of m-Cresol
This protocol is a generalized procedure based on common methodologies described in the literature.[1][2][15] Researchers should optimize conditions for their specific setup.
Materials:
-
m-Cresol
-
Sulfuryl chloride (SO₂Cl₂)
-
Aluminum chloride (AlCl₃)
-
Sulfur-containing catalyst (e.g., a poly(alkylene sulfide))
-
Anhydrous solvent (e.g., dichloromethane, if required)
-
Sodium carbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Petroleum ether (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add m-cresol (e.g., 100 mmol), the sulfur-containing catalyst (e.g., 200 mg), and the Lewis acid (e.g., 200-500 mg AlCl₃). If a solvent is used, add it at this stage.
-
Inert Atmosphere: Purge the flask with nitrogen or argon.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0-20°C) using an ice bath.
-
Addition of Chlorinating Agent: Slowly add sulfuryl chloride (e.g., 106-110 mmol) dropwise to the stirred mixture over a period of 2 hours, maintaining the reaction temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours. Monitor the reaction progress by GC or TLC.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: If a solvent was used, separate the organic layer. If not, extract the aqueous mixture with a suitable solvent like dichloromethane. Wash the organic layer sequentially with water, a saturated sodium carbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation followed by recrystallization from a solvent such as petroleum ether to yield pure this compound.
Visualizations
Caption: Experimental workflow for the para-selective chlorination of m-cresol.
Caption: Logical relationships in by-product formation during m-cresol chlorination.
References
- 1. mdpi.com [mdpi.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof - Google Patents [patents.google.com]
- 7. US1847566A - Process of producing para-chlor-meta-cresol - Google Patents [patents.google.com]
- 8. CN104045521A - Green synthesis technique of p-chloro-m-cresol - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Two main different technologies for m-cresol [betterchemtech.com]
- 12. CN104058936A - Method for separation and purification of p-cresol - Google Patents [patents.google.com]
- 13. CN104230669A - Separation and purification method of m-cresol - Google Patents [patents.google.com]
- 14. 2-Chloro-m-cresol - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Table 7-2, Analytical Methods for Determining Cresols in Environmental Materials - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. PCMC (PARA CHLORO META CRESOL) - Ataman Kimya [atamanchemicals.com]
Technical Support Center: Optimizing SPE Recovery of 4-Chloro-3-methylphenol from Wastewater
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Solid-Phase Extraction (SPE) recovery of 4-Chloro-3-methylphenol (PCMC) from wastewater samples.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control for efficient SPE recovery of this compound?
A1: The most critical parameter is the pH of the wastewater sample. This compound is a weakly acidic compound. To ensure its efficient retention on a reversed-phase SPE sorbent, the sample pH must be adjusted to be at least 2 pH units below its pKa value. This suppresses the ionization of the phenolic hydroxyl group, rendering the molecule less polar and enhancing its affinity for the non-polar sorbent. Acidifying the sample to pH ≤ 2 is a common and effective practice.[1][2]
Q2: Which type of SPE sorbent is most suitable for extracting this compound from wastewater?
A2: For a polar compound like this compound, polymeric reversed-phase sorbents are generally recommended over traditional silica-based C18 sorbents. Sorbents such as polystyrene-divinylbenzene (PS-DVB) and hydrophilic-lipophilic balanced (HLB) copolymers offer higher retention and capacity for polar analytes.[3][4] PS-DVB sorbents, like Bond Elut ENV, have shown high recoveries for chlorophenols from water samples.[2]
Q3: What are the recommended conditioning and equilibration steps for the SPE cartridge?
A3: Proper conditioning and equilibration are crucial for reproducible results. A typical procedure involves:
-
Conditioning: Pass a water-miscible organic solvent, such as methanol (B129727) or acetonitrile (B52724), through the cartridge to wet the sorbent and activate the functional groups.[5]
-
Equilibration: Flush the cartridge with reagent water (e.g., deionized water) that has been acidified to the same pH as the sample. This step removes the organic solvent and prepares the sorbent for the sample matrix.[5] It is critical not to let the sorbent bed dry out between equilibration and sample loading.
Q4: Can derivatization improve the analysis of this compound after SPE?
A4: Yes, derivatization can significantly improve the gas chromatographic analysis of chlorophenols. A common method involves acetylation after elution. This process converts the polar hydroxyl group into a less polar ester, which improves peak shape, thermal stability, and sensitivity for GC-based detection methods like Electron Capture Detection (ECD) or Mass Spectrometry (MS).[2]
Troubleshooting Guide
This guide addresses common issues encountered during the SPE of this compound from wastewater.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery | Analyte is breaking through during sample loading. | 1. Verify Sample pH: Ensure the wastewater sample is acidified to pH ≤ 2.[1][2] 2. Inappropriate Sorbent: Switch to a more retentive sorbent, such as a polymeric reversed-phase material (e.g., PS-DVB or HLB).[3][4] 3. High Flow Rate: Reduce the sample loading flow rate to 1-3 drops per second to allow for sufficient interaction between the analyte and the sorbent.[5] 4. Sorbent Overload: If the concentration of PCMC or other interfering compounds is high, consider using a larger sorbent bed mass or diluting the sample. |
| Analyte is being lost during the washing step. | 1. Wash Solvent is too Strong: The wash solvent may be too aggressive, prematurely eluting the PCMC. Decrease the percentage of organic solvent in the wash solution. A wash with acidified water is often sufficient. | |
| Incomplete elution of the analyte. | 1. Elution Solvent is too Weak: Use a stronger elution solvent. A mixture of methanol and acetonitrile can be effective.[6] Ensure the elution solvent can disrupt both polar and non-polar interactions. 2. Insufficient Elution Volume: Increase the volume of the elution solvent. It is sometimes beneficial to apply the elution solvent in two smaller aliquots to improve recovery.[7] 3. Low Elution Flow Rate: A slower elution flow rate can sometimes improve the desorption of the analyte from the sorbent. | |
| Poor Reproducibility | Inconsistent SPE procedure. | 1. Drying of Sorbent Bed: Ensure the sorbent bed does not dry out between the conditioning/equilibration steps and sample loading.[5] 2. Variable Flow Rates: Use a vacuum manifold or automated system to maintain consistent flow rates for all steps. 3. Inconsistent Sample Pre-treatment: Ensure uniform pH adjustment and filtration of all samples. |
| High Background/Interferences in Final Extract | Co-extraction of matrix components. | 1. Optimize Wash Step: Introduce a wash step with a weak organic solvent (e.g., 5-10% methanol in acidified water) to remove less retained, interfering compounds.[8] 2. Use a More Selective Sorbent: Consider a mixed-mode sorbent with both reversed-phase and ion-exchange properties if interferences are ionic in nature. |
Experimental Protocols
SPE Protocol for this compound from Wastewater
This protocol is a general guideline and may require optimization based on the specific wastewater matrix and analytical instrumentation.
-
Sample Preparation:
-
SPE Cartridge Conditioning and Equilibration:
-
Sample Loading:
-
Load the pre-treated wastewater sample (e.g., 500 mL) onto the SPE cartridge at a flow rate of approximately 1-3 mL/min.[5]
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water (pH ≤ 2) to remove any remaining salts and highly polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained this compound with a suitable organic solvent. A mixture of methanol and acetonitrile (1:1 v/v) is often effective.[6] Use a small volume (e.g., 2 x 2 mL) to ensure a concentrated extract.
-
-
Post-Elution Processing:
-
The eluate can be concentrated under a gentle stream of nitrogen if necessary.
-
For GC analysis, the solvent may be exchanged to a more suitable one like hexane.
-
Consider derivatization (e.g., acetylation) at this stage to improve chromatographic performance.[2]
-
Quantitative Data Summary
The following tables summarize typical parameters and expected recoveries for the SPE of chlorophenols. Note that specific values for this compound may vary.
Table 1: SPE Sorbent and Sample Parameters
| Parameter | Recommended Value/Type | Reference |
| Sorbent Type | Polystyrene-divinylbenzene (PS-DVB) | [2] |
| Sorbent Mass | 500 - 1000 mg | [2] |
| Sample Volume | 500 - 1000 mL | [2] |
| Sample pH | ≤ 2 | [1][2] |
Table 2: SPE Solvent Volumes and Expected Recoveries
| Step | Solvent | Typical Volume | Expected Recovery (%) | Reference |
| Conditioning | Methanol | 5 - 10 mL | N/A | [6] |
| Equilibration | Acidified Deionized Water (pH ≤ 2) | 5 - 10 mL | N/A | [6] |
| Washing | Acidified Deionized Water (pH ≤ 2) | 5 - 10 mL | > 95 (retention of analyte) | |
| Elution | Methanol:Acetonitrile (1:1) | 3 - 6 mL | 70 - 106 | [2][6] |
Visualizations
Caption: Experimental workflow for SPE of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. silicycle.com [silicycle.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. tsijournals.com [tsijournals.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Controlling SPE Selectivity Through pH and Organic Modifier Manipulation [sigmaaldrich.com]
Troubleshooting peak tailing in HPLC analysis of chlorinated phenols
Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing acidic compounds such as chlorinated phenols. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered to indicate significant tailing, although for many assays, peaks with an As up to 1.5 may be acceptable.[1][2] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1]
Q2: What are the primary causes of peak tailing for acidic compounds like chlorinated phenols?
A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention. For acidic compounds like chlorinated phenols, this often involves secondary interactions with the stationary phase.[1][3] Key causes include:
-
Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the polar functional groups of chlorinated phenols.[3] This is a major cause of peak tailing.[4]
-
Mobile Phase pH Close to Analyte pKa: When the mobile phase pH is close to the pKa of a chlorinated phenol (B47542), the compound can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in distorted peak shapes.[5]
-
Column Degradation and Contamination: The accumulation of contaminants on the column frit or a void at the column inlet can disrupt the sample band, causing tailing.[3][5]
-
Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing between the injector, column, and detector, can contribute to band broadening and peak tailing.
Q3: How does the mobile phase pH affect the peak shape of acidic compounds?
A3: The mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like chlorinated phenols. To achieve sharp, symmetrical peaks for these acidic analytes, it is crucial to suppress their ionization. This is achieved by adjusting the mobile phase pH to be at least 2 units below the pKa of the chlorinated phenol.[2] At a lower pH, the acidic analyte will be in its neutral, protonated form, which minimizes secondary interactions with the stationary phase.[1]
Q4: What type of HPLC column is recommended for analyzing chlorinated phenols to minimize peak tailing?
A4: For the analysis of chlorinated phenols, a C18 reversed-phase column is a common choice. To minimize peak tailing, it is highly advisable to use a modern, high-purity silica (B1680970) column that is fully "end-capped". End-capping is a process that chemically derivatizes most of the residual silanol groups on the silica surface, reducing their ability to cause unwanted secondary interactions with acidic analytes.[1][5]
Q5: Can the injection solvent cause peak tailing?
A5: Yes, the composition of the injection solvent can significantly impact peak shape. If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause band broadening and peak distortion.[1] It is always best to dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.[1]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing issues for chlorinated phenols.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A step-by-step workflow for troubleshooting peak tailing in the HPLC analysis of chlorinated phenols.
Chemical Interactions Leading to Peak Tailing
The diagram below illustrates the secondary interactions between an ionized chlorinated phenol and residual silanol groups on the HPLC stationary phase, which is a primary cause of peak tailing.
References
Technical Support Center: Detection of 4-Chloro-3-methylphenol in River Water
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection limits of 4-Chloro-3-methylphenol (PCMC) in river water samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting this compound in river water?
A1: The most prevalent and effective methods for the determination of this compound (PCMC) and other chlorophenols in river water are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a photodiode array (PDA) or tandem mass spectrometry (MS/MS) detector.[1][2][3][4] To achieve the low detection limits required for environmental monitoring, these techniques are almost always preceded by a sample preparation step, such as Solid-Phase Extraction (SPE), to concentrate the analyte and remove matrix interferences.[1][5][6][7]
Q2: Why is a derivatization step often recommended for the GC analysis of chlorophenols?
A2: A derivatization step is frequently employed in GC analysis to improve the chromatographic behavior and sensitivity of polar and low-volatility compounds like chlorophenols.[6][8][9] Derivatization converts the polar hydroxyl group of the phenol (B47542) into a less polar, more volatile ether or ester. This reduces peak tailing, enhances thermal stability, and improves separation efficiency, ultimately leading to better resolution and lower detection limits.[8][10] Common derivatizing agents include silylating agents like BSTFA and acetylating agents like acetic anhydride.[8][9][11][12]
Q3: What are the advantages of using Solid-Phase Extraction (SPE) for sample preparation?
A3: SPE is a widely used technique for the pre-concentration of chlorophenols from water samples due to its numerous advantages over traditional liquid-liquid extraction (LLE).[5][6] These benefits include:
-
Higher Enrichment Factors: SPE can effectively concentrate analytes from large sample volumes, leading to significantly lower detection limits.[7]
-
Reduced Solvent Consumption: SPE methods use significantly less organic solvent compared to LLE, making them more environmentally friendly and cost-effective.[1]
-
Higher Sample Throughput: SPE is less labor-intensive and can be automated, allowing for the processing of more samples in a shorter time.
-
Cleaner Extracts: SPE provides better removal of interfering substances from the sample matrix, resulting in cleaner chromatograms and more reliable quantification.[6]
Q4: Can I analyze this compound using HPLC without derivatization?
A4: Yes, HPLC analysis of this compound without derivatization is a common approach.[1][13][14][15] Reversed-phase HPLC with a C18 or phenyl column can effectively separate PCMC from other phenolic compounds.[1][15] Detection is typically performed using a UV or photodiode array (PDA) detector.[13][14] For enhanced sensitivity and selectivity, coupling HPLC with a tandem mass spectrometer (MS/MS) is recommended.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) in GC Analysis
Q: I am observing significant peak tailing for this compound during my GC-MS analysis, even after derivatization. What could be the cause and how can I fix it?
A: Peak tailing for phenolic compounds in GC is a common issue and can be attributed to several factors:
-
Incomplete Derivatization: The derivatization reaction may not have gone to completion, leaving some of the polar, underivatized analyte.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure the reaction time, temperature, and pH are optimal for the chosen derivatizing agent. For silylation with BSTFA, the reaction is rapid in acetone (B3395972) (completed within 15 seconds at room temperature).[8][9]
-
Check Reagent Purity and Excess: Use fresh, high-purity derivatizing reagent and ensure it is added in sufficient excess to drive the reaction to completion.[8][9]
-
Ensure Anhydrous Conditions: Water can hydrolyze the derivatizing agent and the derivatives. Dry the organic extract thoroughly with anhydrous sodium sulfate (B86663) before derivatization.[5]
-
-
-
Active Sites in the GC System: The analyte may be interacting with active sites (e.g., silanol (B1196071) groups) in the injector liner, column, or detector.
-
Troubleshooting Steps:
-
Use a Deactivated Liner: Employ a deactivated injector liner specifically designed for active compounds.
-
Condition the Column: Properly condition the GC column according to the manufacturer's instructions to passivate active sites.
-
Perform System Maintenance: Regularly replace septa and clean the injector port to prevent the buildup of non-volatile residues.
-
-
-
Improper Solvent: The solvent used for derivatization can significantly impact the reaction rate.
-
Troubleshooting Step: For silylation with BSTFA, acetone has been shown to be a superior solvent, leading to a much faster reaction compared to other solvents like dichloromethane (B109758) or hexane.[8][9]
-
Issue 2: Low Analyte Recovery after Solid-Phase Extraction (SPE)
Q: My recovery of this compound is consistently low after performing SPE. What are the potential reasons and how can I improve it?
A: Low recovery from SPE can stem from several stages of the process:
-
Improper Sample pH: The pH of the water sample is critical for the efficient retention of chlorophenols on the SPE sorbent.
-
Inappropriate Sorbent Material: The choice of SPE sorbent is crucial for good recovery.
-
Troubleshooting Step: Polystyrene-divinylbenzene (PS-DVB) based sorbents are highly effective for the extraction of chlorophenols from water.[7]
-
-
Inefficient Elution: The analyte may be strongly retained on the sorbent and not completely eluted.
-
Troubleshooting Steps:
-
Optimize Elution Solvent: Ensure the elution solvent is strong enough to desorb the analyte. Methanol (B129727) is a commonly used and effective elution solvent.[13]
-
Increase Elution Volume: If recovery is still low, try increasing the volume of the elution solvent in small increments. Studies have shown that increasing the elution volume from 2 mL to 3 mL can improve recovery.[7]
-
-
-
Sample Breakthrough: The analyte may not be fully retained on the SPE cartridge during sample loading.
-
Troubleshooting Steps:
-
Control Flow Rate: Maintain a slow and consistent flow rate during sample loading to ensure adequate interaction time between the analyte and the sorbent.
-
Check Sorbent Mass: Ensure the mass of the sorbent in the cartridge is sufficient for the sample volume being processed. For a 500 mL water sample, 1000 mg of PS-DVB sorbent has been shown to be effective.[7]
-
-
Issue 3: Matrix Interference in HPLC Analysis
Q: I am analyzing river water samples using HPLC-UV and observing many interfering peaks co-eluting with my this compound peak. How can I minimize these matrix effects?
A: River water is a complex matrix that can contain numerous organic compounds that interfere with the analysis. Here's how to address this:
-
Improve Sample Cleanup: The most effective way to reduce matrix interference is to improve the sample cleanup process.
-
Troubleshooting Step: Optimize your SPE protocol. Ensure the conditioning and washing steps are sufficient to remove interfering substances without eluting the target analyte.
-
-
Adjust Chromatographic Conditions: Modifying the HPLC method can help to resolve the analyte peak from interfering peaks.
-
Troubleshooting Steps:
-
Gradient Optimization: Adjust the gradient elution profile to improve the separation of the target analyte from co-eluting compounds.[16]
-
Change Stationary Phase: If resolution is still an issue, consider trying a different column chemistry. A phenyl-based column, for instance, can offer different selectivity compared to a standard C18 column.[1]
-
-
-
Use a More Selective Detector: A UV detector can be prone to interference.
-
Troubleshooting Step: If available, switch to a more selective detector like a tandem mass spectrometer (MS/MS).[1] MS/MS allows for the selective detection of the analyte based on its specific mass-to-charge ratio and fragmentation pattern, significantly reducing the impact of matrix interferences.
-
Quantitative Data Summary
The following tables summarize the performance data for various methods used in the detection of this compound and other chlorophenols.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Method | Sample Preparation | Derivatization Agent | Limit of Detection (LOD) | Recovery (%) | Reference |
| GC-MS | Solid Phase Derivative Extraction | Acetic Anhydride | 0.005 - 1.796 µg/L | 76 - 111 | [12] |
| GC-MS | Solid Phase Derivative Extraction | Methyl Chloroformate | Not Specified | Quantitative | [10] |
| GC-MS/MS | Solid Phase Extraction | Trimethylsilyl (TMS) | 0.29 ng/L (for 4-chloro-3,5-dimethylphenol) | Not Specified | [17] |
| GC-ECD | Solid Phase Extraction | Acetic Anhydride | < 20 ng/L | 70 - 106 | [7] |
Table 2: High-Performance Liquid Chromatography (HPLC) Methods
| Method | Sample Preparation | Limit of Detection (LOD) | Recovery (%) | Reference |
| HPLC-PDA | Solid Phase Extraction | Below EPA regulated limits | Not Specified | [13] |
| HPLC-UV | On-line Solid Phase Extraction | Not Specified | 87.5 - 111 | [16] |
| HPLC-ECD | Liquid-Liquid Extraction & On-line Preconcentration | Lower picogram range | 70 - 90 | [18] |
| LC-MS/MS | Solid Phase Extraction | Not Specified | 73 (for 2-amino-4-chlorophenol) | [1] |
| LC/MS/MS | Direct Injection | 1.0 µg/L | Not Specified | [19] |
Experimental Protocols
Protocol 1: GC-MS Analysis with Solid-Phase Extraction and Silylation Derivatization
This protocol is a general guideline for the determination of this compound in river water using SPE followed by GC-MS with silylation.
-
Sample Preparation (SPE):
-
Collect a 500 mL river water sample in a clean glass bottle.
-
Acidify the sample to pH ≤ 2 with sulfuric acid.[5]
-
Condition a polystyrene-divinylbenzene (PS-DVB) SPE cartridge (e.g., 1000 mg, 6 mL) by passing 6 mL of methanol followed by 6 mL of acidified deionized water (pH ≤ 2) through it.[13]
-
Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
After loading, dry the cartridge under a gentle vacuum for 10-15 minutes.
-
Elute the trapped analytes with two 3 mL portions of methanol into a collection vial.[13]
-
Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.
-
Dry the concentrated extract by passing it through anhydrous sodium sulfate.[5]
-
-
Derivatization (Silylation):
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized extract into the GC-MS system.
-
Use a suitable capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Set the GC oven temperature program to achieve good separation of the analytes. A typical program might be: initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Operate the mass spectrometer in electron ionization (EI) mode and acquire data in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Protocol 2: HPLC-PDA Analysis with Solid-Phase Extraction
This protocol provides a general procedure for the analysis of this compound in river water using SPE and HPLC with PDA detection.
-
Sample Preparation (SPE):
-
Follow steps 1.1 to 1.7 from Protocol 1.
-
Filter the final extract through a 0.45 µm filter prior to injection.[13]
-
-
HPLC-PDA Analysis:
-
Inject 20 µL of the prepared extract into the HPLC system.
-
Use a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Employ a gradient elution program with a mobile phase consisting of (A) water with 0.1% phosphoric or formic acid and (B) acetonitrile (B52724) or methanol. A typical gradient could be: start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Set the flow rate to 1.0 mL/min.
-
Monitor the eluent using a PDA detector at a wavelength of 280 nm, or scan a range (e.g., 210-400 nm) to obtain spectral information for peak identification.
-
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC-PDA analysis of this compound.
References
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. asianpubs.org [asianpubs.org]
- 3. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gas Chromatography- Mass Spectrometry (GC-MS) | Chemical and Environmental Analysis Facility (CEAF) | Washington University in St. Louis [ceaf.wustl.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. s4science.at [s4science.at]
- 14. jcsp.org.pk [jcsp.org.pk]
- 15. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Trace enrichment and HPLC analysis of chlorophenols in environmental samples, using precolumn sample preconcentration and electrochemical detection | Semantic Scholar [semanticscholar.org]
- 19. shimadzu.com [shimadzu.com]
Technical Support Center: Minimizing Degradation of PCMC During Sample Storage and Preparation
Welcome to the technical support center for PCMC (pyridoxal-5'-phosphate-6-azophenyl-2',4'-disulfonic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of PCMC during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during sample storage and preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause PCMC degradation?
A1: PCMC, also known as PPADS, is a complex organic molecule susceptible to degradation from several factors. The primary drivers of degradation are exposure to light (photodegradation), non-optimal pH conditions (acidic or alkaline hydrolysis), and elevated temperatures. The azo dye component of PCMC can undergo reduction of the azo bond (-N=N-), potentially forming aromatic amines, while the pyridoxal-5'-phosphate (PLP) moiety is prone to hydrolysis of the phosphate (B84403) group.[1][2]
Q2: What are the visual or analytical signs of PCMC degradation?
A2: Visual signs of degradation, such as a change in the color intensity or clarity of a PCMC solution, can be indicative of degradation but are not reliable for quantification. The most definitive way to detect and quantify PCMC degradation is by using analytical techniques like High-Performance Liquid Chromatography (HPLC). Signs of degradation in an HPLC analysis include:
-
A decrease in the peak area or height of the intact PCMC molecule.
-
The appearance of new peaks corresponding to degradation products.
Q3: How should solid PCMC be stored?
A3: To ensure maximum stability, solid PCMC should be stored in a desiccator at -20°C and protected from light.[2][3]
Q4: What is the recommended procedure for preparing and storing PCMC stock solutions?
A4: It is highly recommended to prepare fresh PCMC solutions for each experiment. If a stock solution must be prepared and stored, follow these guidelines:
-
Concentration: PCMC tetrasodium (B8768297) salt is soluble in water up to 100 mM.[2]
-
Preparation: Ensure the compound is fully dissolved. Gentle warming to 37°C or sonication can aid dissolution.[3]
-
Storage:
-
Crucially, always protect the stock solution from light by using amber vials or by wrapping the container in aluminum foil. [2]
-
Avoid repeated freeze-thaw cycles, as this can accelerate degradation. [4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity in experiments. | Degradation of PCMC in the experimental solution. | • Prepare fresh PCMC working solutions for each experiment from a properly stored stock solution. • Minimize the exposure of all solutions containing PCMC to ambient and direct light. • Validate the stability of PCMC in your specific experimental buffer and under your experimental conditions (e.g., temperature, pH).[4] |
| Cloudiness or precipitate in the PCMC solution upon preparation. | • Exceeding the solubility limit in the chosen solvent or buffer. • Use of low-purity water containing ions that reduce solubility. • Non-optimal pH of the solution.[2] | • Do not exceed a concentration of 100 mM in water. Solubility in buffers may be lower. • Use high-purity, deionized water. • Check the pH of your solution; significant deviations from neutral may affect solubility. |
| Precipitate forms in a previously clear PCMC solution during storage. | • Improper storage conditions (e.g., prolonged storage at room temperature). • Degradation of the compound leading to less soluble products.[2] | • Store aliquoted stock solutions at -20°C or -80°C as recommended. • Before use, allow the solution to equilibrate to room temperature and ensure all precipitate has redissolved by gentle vortexing or sonication. If the precipitate persists, it may indicate significant degradation, and a fresh solution should be prepared.[3] |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | • Analyze a freshly prepared solution to establish a baseline chromatogram. • Compare chromatograms of aged or stressed samples to the fresh sample to identify degradation peaks. • Conduct forced degradation studies to intentionally generate and identify potential degradation products. |
Quantitative Data on PCMC Stability
While specific quantitative data on the degradation kinetics of PCMC under various conditions is limited in publicly available literature, the stability is known to be influenced by pH, temperature, and light. The following table summarizes qualitative stability information.
| Condition | Effect on PCMC Stability | Recommendation |
| Acidic pH | Promotes hydrolysis of the phosphate group and may affect the azo bond.[1] | Maintain solutions at a neutral pH unless experimentally required. Buffer the solution if necessary. |
| Alkaline pH | Can also lead to degradation. | Maintain solutions at a neutral pH. |
| Elevated Temperature | Accelerates the rate of chemical degradation.[2] | Prepare and handle solutions at room temperature or on ice. For storage, use -20°C or -80°C. |
| Light Exposure | Causes photodegradation, a significant degradation pathway.[2] | Protect all solutions from light at all times by using amber vials or aluminum foil. |
Experimental Protocols
Protocol 1: Preparation of a Stable PCMC Stock Solution
Objective: To prepare a stock solution of PCMC with minimized initial degradation for use in experiments.
Materials:
-
PCMC (solid)
-
High-purity, sterile water
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the solid PCMC container to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of PCMC.
-
Add the appropriate volume of high-purity water to achieve the desired concentration (not exceeding 100 mM).
-
Vortex the solution until the PCMC is completely dissolved. The solution should be clear.
-
If dissolution is slow, gentle warming to 37°C or brief sonication can be used.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Stability-Indicating HPLC Method for PCMC Analysis (General Guideline)
Objective: To develop a stability-indicating HPLC method to separate and quantify intact PCMC from its potential degradation products. Note: This is a general guideline, and optimization for your specific instrumentation and experimental conditions is necessary.
Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point for this type of molecule.[5]
-
Mobile Phase: A gradient elution is often required to separate the parent compound from its more polar or less polar degradation products. A typical mobile phase system could be:
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
A starting point for a gradient could be 5-95% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where PCMC has maximum absorbance, which should be determined by a UV scan (a wavelength around the visible absorbance of the azo dye, e.g., ~400-500 nm, and a UV absorbance for the pyridoxal (B1214274) moiety, e.g., ~280-320 nm, would be good starting points to evaluate).
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
Forced Degradation Study Protocol (to validate the stability-indicating nature of the method):
-
Acid Hydrolysis: Incubate a PCMC solution with 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: Incubate a PCMC solution with 0.1 M NaOH at 60°C for several hours.
-
Oxidative Degradation: Treat a PCMC solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat a solid sample of PCMC at a high temperature (e.g., 105°C) for several hours.
-
Photodegradation: Expose a PCMC solution to a light source (e.g., UV lamp or a photostability chamber).
-
Analyze all stressed samples by the developed HPLC method to ensure that the degradation products are well-resolved from the parent PCMC peak.
Visualizations
References
Technical Support Center: Optimization of Electrochemical Detection of PCMC Using Modified Electrodes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the electrochemical detection of p-chloro-m-cresol (PCMC) using modified electrodes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the electrochemical detection of PCMC?
A1: The electrochemical detection of p-chloro-m-cresol (PCMC) is based on its oxidation at the surface of a modified electrode. When a specific potential is applied, PCMC undergoes an electrochemical oxidation reaction, which involves the transfer of electrons. This electron transfer generates a measurable current signal that is directly proportional to the concentration of PCMC in the sample. Modified electrodes are crucial as they enhance the electrochemical activity, leading to improved sensitivity and selectivity of the detection method.
Q2: Why is electrode modification necessary for PCMC detection?
A2: Bare electrodes often exhibit poor performance for the detection of phenolic compounds like PCMC due to issues such as slow electron transfer kinetics and electrode fouling.[1] Electrode modification with materials like multi-walled carbon nanotubes (MWCNTs), gold nanoparticles, or molecularly imprinted polymers creates a surface with enhanced electrocatalytic properties. These modifications can increase the electrode's surface area, facilitate faster electron transfer, and improve the selectivity towards PCMC, ultimately leading to a more sensitive and reliable sensor.[2][3]
Q3: What are the common electrochemical techniques used for PCMC detection?
A3: The most commonly employed techniques are Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV).[4]
-
Cyclic Voltammetry (CV): This technique is primarily used to study the electrochemical behavior of PCMC at the modified electrode surface, such as determining its oxidation potential.[5]
-
Differential Pulse Voltammetry (DPV): DPV is often preferred for quantitative analysis due to its higher sensitivity and better resolution compared to CV. It effectively minimizes the background charging current, resulting in a more distinct peak for PCMC oxidation.[4][6]
Q4: What is electrode fouling and how does it affect PCMC detection?
A4: Electrode fouling is the process where the products of the electrochemical oxidation of PCMC, often polymeric in nature, adsorb onto the electrode surface. This adsorbed layer passivates the electrode, blocking active sites and hindering further electron transfer.[1] This leads to a decrease in the current signal over time, poor reproducibility, and a shorter electrode lifespan.[1]
Troubleshooting Guide
| Problem | Possible Causes | Solutions & Recommendations |
| No or very low signal (Peak Current) | 1. Incorrect potential window.2. Inactive or poorly modified electrode.3. Low concentration of PCMC.4. Incorrect pH of the supporting electrolyte. | 1. Perform Cyclic Voltammetry (CV) on a known concentration of PCMC to determine the correct oxidation potential.2. Ensure the electrode is properly cleaned and the modification procedure was followed correctly. Characterize the modified electrode surface if possible (e.g., using SEM or EIS).3. Use a more sensitive technique like Differential Pulse Voltammetry (DPV) or increase the preconcentration time if using a stripping technique.4. Optimize the pH of the supporting electrolyte, as the oxidation potential of phenolic compounds is often pH-dependent.[7][8][9] |
| Poor Reproducibility (High RSD) | 1. Inconsistent electrode surface preparation and modification.2. Electrode fouling between measurements.3. Fluctuation in experimental conditions (temperature, pH).4. Contamination of the electrochemical cell or reagents. | 1. Standardize the electrode cleaning and modification protocol. Ensure consistent drying and storage of the modified electrodes.2. Implement an electrode regeneration step between each measurement. This could involve cycling the potential in a blank solution or mechanical polishing followed by re-modification.3. Control the temperature and ensure the pH of the buffer is stable throughout the experiments.4. Thoroughly clean all glassware and use high-purity reagents and solvents. |
| Peak Potential Shift | 1. Change in the pH of the supporting electrolyte.2. Fouling of the electrode surface.3. Instability of the reference electrode. | 1. Verify and stabilize the pH of the buffer solution before each experiment.[5][10][11]2. Clean the electrode surface as described above.3. Check the reference electrode for air bubbles and ensure it is properly filled with the correct electrolyte solution. |
| Interference from other compounds | 1. Presence of other electroactive species in the sample with similar oxidation potentials (e.g., other phenolic compounds, ascorbic acid, uric acid). | 1. Use a more selective electrode modification, such as a molecularly imprinted polymer (MIP) designed specifically for PCMC.[12]2. Optimize the detection potential to a value where the interference is minimal.3. Employ sample preparation techniques (e.g., solid-phase extraction) to remove interfering substances before electrochemical analysis. |
| High Background Current | 1. Contaminated supporting electrolyte or glassware.2. High scan rate in CV or large pulse amplitude in DPV.3. Improperly assembled electrochemical cell. | 1. Use freshly prepared, high-purity supporting electrolyte and thoroughly cleaned glassware.2. Optimize the voltammetric parameters. A lower scan rate or smaller pulse amplitude can reduce the charging current.3. Ensure all electrodes are correctly positioned and immersed in the solution without touching each other. |
Data Presentation: Performance of Modified Electrodes for Phenolic Compound Detection
| Electrode Modification | Analyte | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Multi-Walled Carbon Nanotube / Glassy Carbon Electrode (MWCNT/GCE) | Chlorocresol (PCMC) | DPV | 0.39 - 7.2 | 0.27 | [2][3] |
| Acetylene Black Film / Glassy Carbon Electrode (AB/GCE) | 2-Chlorophenol | Voltammetry | 0.2 - 40 | 0.05 | [13] |
| Gold Nanoparticle / Chitosan / Tyrosinase / Glassy Carbon Electrode (GNP/Chit/Tyr/GCE) | Catechol | Chronoamperometry | 0.046 - 50 | 0.0138 | [14] |
| Molecularly Imprinted Polymer / Graphene Oxide / ZIF-67 / Silver Nanoparticles / GCE | p-Cresol | DPV | 0.0001 - 10 | 0.000054 | [15] |
| Phthalocyanine-Metal Organic Framework / GCE | 4-Chlorophenol | CV | - | 50 - 2800 | [16] |
Experimental Protocols
Protocol 1: Fabrication of Multi-Walled Carbon Nanotube Modified Glassy Carbon Electrode (MWCNT/GCE)
Materials:
-
Glassy Carbon Electrode (GCE)
-
Multi-Walled Carbon Nanotubes (MWCNTs)
-
N,N-Dimethylformamide (DMF)
-
Alumina (B75360) powder (0.05 µm)
-
Deionized water
Procedure:
-
GCE Cleaning:
-
Polish the bare GCE with 0.05 µm alumina slurry on a polishing cloth for 5 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate the GCE in a 1:1 solution of ethanol and deionized water for 5 minutes to remove any residual alumina particles.
-
Rinse again with deionized water and allow it to dry at room temperature.
-
-
Preparation of MWCNT Suspension:
-
Disperse 1 mg of MWCNTs in 1 mL of DMF.
-
Soncate the suspension for at least 30 minutes to ensure a homogeneous dispersion.
-
-
Electrode Modification:
-
Drop-cast a small volume (e.g., 5-10 µL) of the MWCNT suspension onto the cleaned GCE surface.
-
Allow the solvent to evaporate completely at room temperature or under a gentle stream of nitrogen.
-
The MWCNT/GCE is now ready for use.
-
Protocol 2: Electrochemical Detection of PCMC using Differential Pulse Voltammetry (DPV)
Materials and Instruments:
-
MWCNT/GCE (Working Electrode)
-
Ag/AgCl (Reference Electrode)
-
Platinum wire (Counter Electrode)
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.0)
-
PCMC stock solution
-
Nitrogen gas
Procedure:
-
Setup:
-
Assemble the three-electrode system in the electrochemical cell containing a known volume of 0.1 M PBS (pH 7.0).
-
Purge the solution with high-purity nitrogen gas for at least 10 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the experiment.
-
-
Background Scan:
-
Record a DPV scan of the blank PBS solution in the desired potential range (e.g., +0.4 V to +1.2 V vs. Ag/AgCl). This will serve as the baseline.
-
-
PCMC Measurement:
-
Add a known concentration of PCMC to the electrochemical cell.
-
Stir the solution for a short period (e.g., 30 seconds) to ensure homogeneity, then let it rest for about 10 seconds.
-
Record the DPV scan using optimized parameters (e.g., pulse amplitude: 50 mV, pulse width: 50 ms, scan rate: 20 mV/s).
-
The oxidation peak of PCMC should appear at a specific potential. The height of this peak is proportional to the PCMC concentration.
-
-
Calibration Curve:
-
Repeat step 3 with successive additions of the PCMC stock solution to create a series of concentrations.
-
Plot the peak current versus the PCMC concentration to generate a calibration curve. This curve can then be used to determine the concentration of PCMC in unknown samples.
-
Visualizations
Caption: Electrochemical oxidation pathway of PCMC at a modified electrode surface.
Caption: General experimental workflow for PCMC electrochemical detection.
Caption: A logical troubleshooting guide for common experimental issues.
References
- 1. Fabrication of a Lactate-Specific Molecularly Imprinted Polymer toward Disease Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltammetric Detection of Chlorophenols in Brewing Water and Beer Using Different Carbonaceous Composite Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential pulse voltammetry and chronoamperometry as analytical tools for epinephrine detection using a tyrosinase-based electrochemical biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Journal of the Turkish Chemical Society Section B: Chemical Engineering » Submission » DEVELOPMENT OF A GOLD NANOPARTICLE BASED ELECTROCHEMICAL BIOSENSOR FOR DETECTION OF PHENOLIC COMPOUNDS [dergipark.org.tr]
- 15. ossila.com [ossila.com]
- 16. repository.up.ac.za [repository.up.ac.za]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Activity of 4-Chloro-3-methylphenol and 4-Chloro-3,5-dimethylphenol (PCMX)
A detailed guide for researchers, scientists, and drug development professionals on the antimicrobial efficacy of two closely related phenolic compounds, 4-Chloro-3-methylphenol (also known as chlorocresol or PCMC) and 4-Chloro-3,5-dimethylphenol (chloroxylenol or PCMX). This document provides a comparative overview of their antimicrobial activity, mechanisms of action, and the experimental protocols used to evaluate their efficacy, supported by available experimental data.
Introduction
Phenolic compounds have long been utilized for their disinfectant and antiseptic properties. Among them, this compound and 4-Chloro-3,5-dimethylphenol are prominent due to their broad-spectrum antimicrobial activity. While structurally similar, the addition of a second methyl group in PCMX influences its physicochemical properties and, consequently, its biological activity. This guide aims to provide a data-driven comparison of these two compounds to aid in the selection and development of antimicrobial agents.
Antimicrobial Activity: A Quantitative Comparison
The antimicrobial efficacy of both compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Test Method | MIC | MBC | Reference |
| Staphylococcus aureus | Broth microdilution | 100 µg/mL | 200 µg/mL | [1] |
Table 2: Antimicrobial Activity of 4-Chloro-3,5-dimethylphenol (PCMX)
| Microorganism | Test Method | MIC | MBC | Reference |
| Staphylococcus aureus | Biofilm Viability Assay | ~100 µg/mL* | - | [2] |
| Gram-positive organisms | Dilution method | 1:30 - 1:50 dilution** | - | [3] |
| Pseudomonas aeruginosa | Biofilm Inhibition | - | - | [4] |
* Concentration causing a 4-log reduction in biofilm viability in the presence of P. aeruginosa supernatant. ** Inhibitory dilution for various commercial brands.
Data Interpretation:
From the available data, both this compound and PCMX demonstrate activity against Staphylococcus aureus, a significant Gram-positive pathogen. A direct comparison of their potency is challenging due to the different methodologies used in the cited studies. However, both appear to be effective in the concentration range of 100-200 µg/mL. PCMX has also shown efficacy against Gram-positive bacteria in general and has been studied for its effects on Pseudomonas aeruginosa biofilms.[3][4]
Mechanism of Action
Both this compound and PCMX are believed to exert their antimicrobial effects primarily by disrupting the microbial cell membrane.[5][6] This disruption leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
This compound: The mechanism for this compound involves the induction of cytoplasmic leakage.[7] It is also suggested to uncouple oxidative phosphorylation from the electron transport chain, thereby interfering with ATP synthesis.
4-Chloro-3,5-dimethylphenol (PCMX): The primary mechanism of PCMX is the disruption of the microbial cell wall and the inactivation of cellular enzymes.[8] The hydroxyl (-OH) group on the phenol (B47542) ring is thought to bind to proteins on the cell membrane, leading to a loss of membrane integrity.[9]
The following diagram illustrates the generalized mechanism of action for these phenolic compounds.
Caption: Generalized mechanism of antimicrobial action for phenolic compounds.
Experimental Protocols
The determination of MIC and MBC values for phenolic compounds generally follows standardized procedures established by organizations such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The following workflow outlines a typical broth microdilution assay for determining the MIC of the test compounds.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. Pseudomonas aeruginosa Increases the Sensitivity of Biofilm-Grown Staphylococcus aureus to Membrane-Targeting Antiseptics and Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. polytechnic-journal.epu.edu.iq [polytechnic-journal.epu.edu.iq]
- 5. nbinno.com [nbinno.com]
- 6. europeanreview.org [europeanreview.org]
- 7. View Attachment [cir-reports.cir-safety.org]
- 8. atamankimya.com [atamankimya.com]
- 9. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Aquatic Menace: A Comparative Analysis of Chlorinated Phenols' Toxicity
A deep dive into the detrimental effects of chlorinated phenols on aquatic ecosystems, supported by comprehensive experimental data and mechanistic insights.
Chlorinated phenols, a group of chemical compounds widely used as intermediates in the manufacturing of pesticides, herbicides, and wood preservatives, pose a significant threat to aquatic environments.[1] Their persistence and inherent toxicity can lead to devastating consequences for a wide range of aquatic organisms, from microscopic algae to fish.[2][3] This guide provides a comparative study of the toxicity of various chlorinated phenols, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of toxic mechanisms.
The toxicity of chlorinated phenols to aquatic life is not uniform; it generally increases with the degree of chlorination.[4][5][6] Pentachlorophenol (PCP), one of the most studied compounds in this class, consistently demonstrates the highest toxicity across various species.[6] Factors such as pH, water hardness, and temperature can also significantly modify the toxicity of these compounds, with lower pH generally increasing their harmful effects.
Quantitative Toxicity Data
To facilitate a clear comparison of the toxic potency of different chlorinated phenols, the following table summarizes acute (LC50/EC50) and chronic (NOEC) toxicity data for representative aquatic organisms. The data is presented in micrograms per liter (µg/L).
| Chlorinated Phenol (B47542) | Chemical | Test Organism | Exposure Duration | Endpoint | Concentration (µg/L) | Reference |
| Monochlorophenols | 4-Chlorophenol | Ceriodaphnia dubia (Crustacean) | 10 days | Mortality (NOEC) | 200 - 2600 | |
| 4-Chlorophenol | Fish (general) | - | Tainting Threshold | 15 | ||
| Dichlorophenols | 2,4-Dichlorophenol | Oncorhynchus mykiss (Rainbow Trout) | 85 days | Growth (NOEC) | 179 | |
| 2,4-Dichlorophenol | Daphnia magna (Crustacean) | 21 days | Reproduction (NOEC) | 210 | ||
| 2,4-Dichlorophenol | Fish (general) | - | Tainting Threshold | 0.4 | ||
| Trichlorophenols | 2,4,6-Trichlorophenol | Fish (general) | - | Chronic Toxicity | 970 | [4] |
| 2,4,5-Trichlorophenol | Pimephales promelas (Fathead Minnow) | - | Bioconcentration Factor | ~1800 | ||
| Pentachlorophenol | Pentachlorophenol (PCP) | Oncorhynchus mykiss (Rainbow Trout) | - | Acute LC50 | 18 | |
| Pentachlorophenol (PCP) | Pimephales promelas (Fathead Minnow) | 28 days | Growth (NOEC) | 45 | ||
| Pentachlorophenol (PCP) | Micropterus salmoides (Largemouth Bass) | 45 days | Mortality (NOEC) | 41 |
LC50 (Lethal Concentration, 50%): The concentration of a chemical which kills 50% of a sample population. EC50 (Effective Concentration, 50%): The concentration of a chemical that causes a defined effect in 50% of the test population. NOEC (No-Observed-Effect-Concentration): The highest tested concentration of a substance at which no statistically significant effect is observed.
Mechanisms of Toxicity
Chlorinated phenols exert their toxic effects through a variety of mechanisms, primarily by acting as uncouplers of oxidative phosphorylation.[5] This disruption of cellular energy production is a key factor in their toxicity.[7] Furthermore, these compounds can induce oxidative stress by generating reactive oxygen species (ROS), leading to lipid peroxidation and DNA damage.[8] At higher concentrations, chlorinated phenols can trigger apoptosis (programmed cell death) through mitochondria-mediated and cell death receptor-mediated pathways.[8] They are also known to be immunotoxic, disrupting the immune system of aquatic organisms, and can act as endocrine disruptors by interfering with hormone levels and receptors.[2][8]
Caption: Generalized signaling pathway of chlorinated phenol toxicity in aquatic organisms.
Experimental Protocols
The toxicity data presented in this guide is derived from standardized aquatic toxicity tests. While specific parameters may vary between studies, the general methodologies follow established guidelines.
1. Test Organisms:
-
Fish: Commonly used species include rainbow trout (Oncorhynchus mykiss), fathead minnow (Pimephales promelas), and zebrafish (Danio rerio). Early life stages are often the most sensitive.
-
Invertebrates: Daphnia magna and Ceriodaphnia dubia are standard crustacean models for acute and chronic toxicity testing.
-
Algae: Species like Selenastrum capricornutum are used to assess effects on primary producers.
2. Test Conditions:
-
Exposure System: Tests can be static (test solution is not renewed), semi-static (test solution is renewed at regular intervals), or flow-through (test solution is continuously renewed).
-
Water Quality: Parameters such as temperature, pH, dissolved oxygen, and hardness are maintained within a narrow range suitable for the test organism.
-
Exposure Duration: Acute tests typically last 48 to 96 hours, while chronic tests can extend from 7 days to several months, depending on the organism and the endpoints being evaluated.
3. Endpoints Measured:
-
Acute Toxicity: The primary endpoint is mortality, from which an LC50 is calculated. For algae, the endpoint is typically growth inhibition (EC50).
-
Chronic Toxicity: Endpoints include survival, growth (length and weight), and reproduction (e.g., number of offspring). The highest concentration with no significant effect is determined as the NOEC.
Caption: Generalized workflow for an aquatic toxicity test.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [erudit.org]
- 7. www2.gov.bc.ca [www2.gov.bc.ca]
- 8. The toxic effects of chlorophenols and associated mechanisms in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validated HPLC Analysis of 4-Chloro-3-methylphenol Utilizing an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Chloro-3-methylphenol (CMP) using an internal standard, alongside alternative analytical techniques. The information presented is supported by experimental data to aid researchers in selecting the most suitable method for their specific analytical needs.
Introduction
This compound (p-chloro-m-cresol or PCMC) is a widely used disinfectant and preservative in pharmaceutical formulations, cosmetics, and industrial products. Accurate and precise quantification of CMP is crucial for quality control, formulation development, and safety assessment. This guide focuses on a validated reversed-phase HPLC (RP-HPLC) method employing an internal standard for enhanced accuracy and reproducibility, and compares its performance with Gas Chromatography with Flame Ionization Detection (GC-FID), a common alternative for the analysis of phenolic compounds.
Methodology and Performance Comparison
The primary HPLC method detailed below utilizes 2-methyl-4,6-dinitrophenol as an internal standard (IS) to compensate for variations in sample preparation and injection volume, leading to improved precision and accuracy.
Featured Analytical Method: RP-HPLC with Internal Standard
A rapid and validated RP-HPLC method has been developed for the determination of this compound.[1][2]
Internal Standard: 2-methyl-4,6-dinitrophenol
Key Advantages:
-
High precision and accuracy due to the use of an internal standard.
-
Rapid analysis time.
-
High sensitivity and specificity.
Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like phenols.[3][4][5] The United States Environmental Protection Agency (EPA) Method 8041A outlines a procedure for the analysis of phenols, including this compound, by gas chromatography.[3][5]
Key Advantages:
-
Excellent sensitivity for volatile compounds.
-
High resolution and separation efficiency.
-
Robust and widely available technique.
Performance Data Comparison
The following table summarizes the key performance parameters of the featured HPLC method and the alternative GC-FID method, based on available experimental data.
| Parameter | RP-HPLC with Internal Standard (2-methyl-4,6-dinitrophenol) | Gas Chromatography with Flame Ionization Detection (GC-FID) |
| Linearity Range | 62.5 - 2,500 ng/mL[1][2] | 0.5 - 10 mg/m³ (in air samples) |
| Correlation Coefficient (r²) | 0.999[1][2] | Not explicitly stated, but linear response is reported |
| Limit of Quantification (LOQ) | 62.5 ng/mL[1][2] | Not explicitly stated |
| Limit of Detection (LOD) | 20 ng/mL[1][2] | Approximately 50 µg/L (in water samples) |
| Precision (Relative Standard Deviation, RSD) | < 6%[1][2] | 3.80%[3] |
| Accuracy (Recovery) | > 92%[1] | 128%[3] |
| Retention Time of Analyte | 5.56 min[1][2] | 19.75 min (in one study) |
| Retention Time of Internal Standard | 6.67 min (2-methyl-4,6-dinitrophenol)[1][2] | Varies depending on the chosen internal standard |
Experimental Protocols
RP-HPLC Method with Internal Standard
This protocol is based on the validated method described by Zang, Barbero, and Frasch (2010).[2]
1. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., water, methanol, or acetonitrile).
-
Add a known concentration of the internal standard, 2-methyl-4,6-dinitrophenol.
-
Vortex the solution for 1 minute to ensure homogeneity.
-
Dilute the stock solution to the desired concentration within the linear range of the assay.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1100 series or equivalent with a Diode Array Detector (DAD).
-
Column: Onyx C18, 3.5 µm particle size, 100 mm × 4.6 mm.
-
Mobile Phase: Isocratic elution with 50% acetonitrile (B52724) and 50% water containing 0.1% phosphoric acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 228 nm for this compound and 281 nm for the internal standard.
-
Column Temperature: Ambient.
3. Data Analysis:
-
Quantify this compound based on the ratio of the peak area of the analyte to the peak area of the internal standard using a calibration curve.
Gas Chromatography with Flame Ionization Detection (GC-FID) Method
This protocol is a generalized procedure based on EPA Method 8041A.[3][5]
1. Sample Preparation:
-
Extract the sample containing this compound using an appropriate technique (e.g., liquid-liquid extraction with a suitable solvent like methylene (B1212753) chloride).
-
Adjust the pH of aqueous samples to ≤ 2 before extraction.
-
Concentrate the extract if necessary.
-
An internal standard can be added to the sample prior to extraction.
2. Chromatographic Conditions:
-
GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A suitable capillary column, such as a DB-5 or equivalent (30 m x 0.53 mm ID, 1.5 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
Injector Temperature: 250-275 °C.
-
Detector Temperature: 300-325 °C.
-
Oven Temperature Program: A suitable temperature program to achieve separation of the analyte from other components. For example, an initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at 8°C/min.
3. Data Analysis:
-
Identify and quantify this compound based on its retention time and peak area relative to a calibration curve. If an internal standard is used, the peak area ratio is used for quantification.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the HPLC and GC-FID methods.
Logical Relationship: Method Selection Considerations
The choice between HPLC and GC-FID for the analysis of this compound depends on several factors. The following diagram illustrates the decision-making process.
Conclusion
The validated RP-HPLC method with an internal standard offers a robust, precise, and accurate approach for the quantification of this compound, particularly in complex matrices where sample preparation and injection variability can be a concern. The use of 2-methyl-4,6-dinitrophenol as an internal standard effectively mitigates these potential errors.
While the GC-FID method provides excellent sensitivity and is a powerful tool for the analysis of phenols, it may require more extensive sample preparation, including extraction and potentially derivatization, depending on the sample matrix.
The choice of method should be guided by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For routine quality control of pharmaceutical and cosmetic products where CMP is a formulated ingredient, the HPLC method with an internal standard is highly recommended for its accuracy and efficiency. For environmental samples or trace analysis where volatility is not a limitation, GC-FID remains a viable and sensitive alternative.
References
Cross-Reactivity Between Chlorocresol and Chloroxylenol: A Comparative Analysis of Sensitization Assays
A detailed examination of experimental data reveals significant cross-reactivity between the structurally similar biocides, chlorocresol and chloroxylenol. This guide synthesizes findings from key sensitization assays, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their allergenic potential and cross-reactive properties.
Chlorocresol (p-chloro-m-cresol, PCMC) and chloroxylenol (p-chloro-m-xylenol, PCMX) are widely used as preservatives and disinfectants in a variety of pharmaceutical, cosmetic, and industrial products.[1][2] Their structural similarity, differing only by an additional methyl group on the benzene (B151609) ring of chloroxylenol, has led to investigations into their potential for immunological cross-reactivity.[1] This guide presents a comparative analysis based on data from established sensitization assays, namely the Guinea Pig Maximization Test (GPMT) and the Murine Local Lymph Node Assay (LLNA), to elucidate the relationship between these two compounds.
Comparative Sensitization Potential
Studies have consistently demonstrated that both chlorocresol and chloroxylenol are skin sensitizers, with chlorocresol generally exhibiting a stronger sensitizing potential.[3][4] In a non-radioactive Murine Local Lymph Node Assay (LLNA), a significant effect on lymph node cell proliferation was observed at a concentration of 10% for chlorocresol, whereas a higher concentration of 25% was required for chloroxylenol to elicit a similar response.[3][4] The Guinea Pig Maximization Test (GPMT) also identified chlorocresol as a more potent sensitizer (B1316253) in both the induction and elicitation phases of the allergic response.[3][4]
Quantitative Analysis of Sensitization Assays
The following tables summarize the key quantitative data from comparative studies on chlorocresol and chloroxylenol.
Table 1: Murine Local Lymph Node Assay (LLNA) Results
| Compound | Effective Concentration for Significant Proliferation | Result |
| Chlorocresol (PCMC) | 10% | Stronger Sensitizer |
| Chloroxylenol (PCMX) | 25% | Weaker Sensitizer |
Data sourced from a non-radioactive LLNA using 5-bromo-2'-deoxyuridine (B1667946).[3][4]
Table 2: Guinea Pig Maximization Test (GPMT) - Induction Phase
| Compound | Minimum Induction Dose for Sensitization |
| Chlorocresol (PCMC) | 5 ppm |
| Chloroxylenol (PCMX) | 5 ppm |
At a 5 ppm induction dose, at least one animal in the test group was sensitized to each chemical.[3][4]
Table 3: Guinea Pig Maximization Test (GPMT) - Elicitation Phase & Cross-Reactivity
| Sensitizing Agent | Challenge Agent | Observation |
| Chlorocresol (PCMC) | Chloroxylenol (PCMX) | Positive cross-reaction observed |
| Chloroxylenol (PCMX) | Chlorocresol (PCMC) | Positive cross-reaction observed |
Bidirectional cross-reactivity was confirmed in the GPMT.[3][4] Furthermore, the calculated elicitation threshold was lower for chlorocresol than for chloroxylenol, indicating a higher potency in eliciting an allergic reaction in already sensitized individuals.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used in the key sensitization assays that established the cross-reactivity between chlorocresol and chloroxylenol.
Murine Local Lymph Node Assay (LLNA) - Non-Radioactive Method
The LLNA is a validated method for identifying skin sensitizers by measuring the proliferation of lymphocytes in the draining lymph nodes of the ear following topical application of a test substance. The non-radioactive modification of this assay was employed to assess the sensitization potential of chlorocresol and chloroxylenol.
Experimental Workflow:
-
Induction: The test substances, chlorocresol (10%) and chloroxylenol (25%), were applied topically to the dorsum of both ears of the mice for three consecutive days.[3][4]
-
Proliferation Measurement: On day 6, the mice were injected intraperitoneally with 5-bromo-2'-deoxyuridine (BrdU), a synthetic nucleoside that is an analogue of thymidine (B127349) and is incorporated into newly synthesized DNA during cell proliferation.[3][4]
-
Analysis: Later on day 6, the auricular lymph nodes were excised, and the lymph node cell count and the amount of incorporated BrdU were measured using an enzyme-linked immunosorbent assay (ELISA). A significant increase in lymphocyte proliferation compared to a vehicle control group indicates a sensitization potential.[3][4]
Guinea Pig Maximization Test (GPMT) - Multiple-Dose Method
The GPMT is a highly sensitive in vivo assay used to assess the potential of a substance to induce skin sensitization. It involves an induction phase to sensitize the animals and a subsequent challenge phase to elicit an allergic reaction.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Allergic Contact Dermatitis Due To Chlorocresol In Topical Corticosteroids | Actas Dermo-Sifiliográficas [actasdermo.org]
- 3. Allergenicity evaluation of p-chloro-m-cresol and p-chloro-m-xylenol by non-radioactive murine local lymph-node assay and multiple-dose guinea pig maximization test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to HPLC-DAD and LC-MS/MS for 4-Chloro-3-methylphenol Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 4-Chloro-3-methylphenol, the selection of an appropriate analytical technique is paramount to achieving reliable and accurate results. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two powerful and commonly employed methods for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for specific analytical needs.
Quantitative Performance Comparison
The choice between HPLC-DAD and LC-MS/MS often hinges on the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key quantitative performance parameters for the analysis of this compound using both techniques.
| Performance Parameter | HPLC-DAD | LC-MS/MS |
| Limit of Detection (LOD) | 20 ng/mL[1] | Estimated at 0.02 - 0.25 µg/L (for a range of phenols)[2] |
| Limit of Quantification (LOQ) | 62.5 ng/mL[1] | Specific data for this compound not available in searched literature |
| Linearity Range | 62.5 - 2,500 ng/mL[1] | Specific data for this compound not available in searched literature |
| Precision (RSD) | < 6%[1] | Specific data for this compound not available in searched literature |
| Accuracy (Recovery) | > 92%[1] | Specific data for this compound not available in searched literature |
| Selectivity | Moderate; based on chromatographic retention time and UV-Vis spectrum. | High; based on precursor and product ion masses, offering high specificity. |
| Matrix Effect | Can be significant, may require extensive sample cleanup. | Can be significant, but can be mitigated with the use of isotopically labeled internal standards. |
| Instrumentation Cost | Lower | Higher |
| Throughput | Generally lower due to longer run times and potential for more extensive sample preparation. | Can be higher due to faster run times with UPLC systems and high selectivity reducing the need for extensive chromatographic separation. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of either analytical technique. Below are representative experimental protocols for the analysis of this compound.
HPLC-DAD Method
This method is adapted from a study on the determination of this compound in a metalworking fluid.[1]
1. Sample Preparation:
-
For aqueous samples, an internal standard (e.g., 2-methyl-4,6-dinitrophenol) is added.[1]
-
The sample is then ready for direct injection if the concentration is within the linear range.[1]
-
For more complex matrices or lower concentrations, solid-phase extraction (SPE) may be necessary for sample clean-up and pre-concentration.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1100 series or equivalent.[1]
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. DAD Detection:
-
Wavelength: Monitoring at a wavelength where this compound has significant absorbance (e.g., 225 nm or 280 nm).
-
A full UV-Vis spectrum can be acquired to confirm the peak identity.
LC-MS/MS Method
As a specific validated method for this compound was not found in the searched literature, the following is a representative protocol based on methods for similar chlorophenols.
1. Sample Preparation:
-
For water samples: Solid-phase extraction (SPE) is a common technique for extraction and pre-concentration of chlorophenols from aqueous matrices.[3]
-
The sample is passed through an SPE cartridge (e.g., a polymeric sorbent).
-
The analyte is then eluted with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
The eluate is evaporated and reconstituted in the initial mobile phase.
-
An internal standard, preferably an isotopically labeled version of this compound, should be added prior to extraction to correct for matrix effects and variations in recovery.
2. Chromatographic Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A reversed-phase C18 or phenyl-hexyl column suitable for LC-MS analysis.
-
Mobile Phase: A gradient elution using water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with 0.1% formic acid as mobile phase B.
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min for analytical LC-MS.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: Controlled, for example, at 40 °C.
3. MS/MS Detection:
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is commonly used for phenols.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion for this compound is [M-H]⁻ with an m/z of 141.0. Product ions are generated by collision-induced dissociation. While specific transitions from a validated method are not available, they would be determined by direct infusion of a standard solution.
Visualizing the Workflow and Decision-Making Process
To further aid in the understanding and selection of the appropriate analytical method, the following diagrams illustrate the experimental workflow and a decision-making process.
Conclusion
Both HPLC-DAD and LC-MS/MS are viable techniques for the quantitative analysis of this compound.
HPLC-DAD is a robust and cost-effective method suitable for routine analysis where high sensitivity is not the primary concern and the sample matrix is relatively clean. Its simplicity of operation and lower instrumentation cost make it an attractive option for many laboratories.
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification, analysis in complex matrices, and applications requiring a high degree of confidence in compound identification. The ability to use isotopically labeled internal standards effectively mitigates matrix effects, leading to more accurate and precise results. While the initial investment is higher, the potential for higher throughput and the generation of more definitive data can justify the cost for demanding research and development applications.
Ultimately, the choice between these two powerful techniques will depend on the specific requirements of the analytical task, including the desired detection limits, the nature of the sample, available budget, and the level of confidence required in the analytical results.
References
Efficacy of 4-Chloro-3-methylphenol in Comparison to Other Phenolic Disinfectants: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate disinfectant is a critical decision impacting experimental outcomes and product safety. This guide provides an objective comparison of the efficacy of 4-chloro-3-methylphenol (PCMX) against other common phenolic disinfectants, supported by available experimental data and detailed methodologies.
Phenolic compounds have long been utilized for their antiseptic and disinfectant properties. Their primary mechanism of action involves the disruption of microbial cell walls and membranes, leading to the denaturation of essential enzymes and proteins, ultimately resulting in cell death.[1][2] This guide focuses on this compound (PCMX), also known as chloroxylenol, and compares its antimicrobial efficacy with that of phenol, cresol, and o-phenylphenol.
Comparative Efficacy: A Quantitative Overview
| Disinfectant | Chemical Structure | Target Microorganism | Efficacy Data (MIC/Other) | Key Characteristics |
| This compound (PCMX) | Gram-positive bacteria, Gram-negative bacteria, Fungi | MIC: 12.5-200 mg/L against various skin bacteria.[3] | Broad-spectrum activity; generally considered to have a good safety profile and is effective at low concentrations.[4][5] | |
| Phenol | Bacteria, Fungi | Bacteriostatic at 0.1-1%; Bactericidal/Fungicidal at 1-2%.[1] | One of the oldest antiseptic agents; can be corrosive and has potential for systemic toxicity.[1] | |
| Cresol (mixture of isomers) | Bacteria, Fungi, Protozoan oocysts | Generally more potent than phenol. | Often used as a surface disinfectant; toxicity can be a concern.[1] | |
| o-Phenylphenol | Bacteria, Fungi | Effective against a range of microbes. | Commonly used as a surface disinfectant and preservative. |
Note: The efficacy of disinfectants can be influenced by factors such as contact time, temperature, pH, and the presence of organic matter.
Experimental Protocols for Efficacy Testing
To ensure the reliability and comparability of disinfectant efficacy data, standardized testing methodologies are crucial. The following are detailed protocols for key experiments commonly cited in the evaluation of phenolic disinfectants.
Suspension Test (Quantitative)
This test evaluates the efficacy of a disinfectant against microorganisms suspended in a liquid phase.
Objective: To determine the log reduction of a microbial population after a specified contact time with the disinfectant.
Methodology:
-
Preparation of Microbial Suspension: A standardized culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) is prepared to a concentration of approximately 1.5 x 10⁸ to 5.0 x 10⁸ colony-forming units (CFU)/mL.
-
Test Solution Preparation: The phenolic disinfectant is diluted to the desired test concentration with sterile hard water or another appropriate diluent.
-
Exposure: A specific volume of the microbial suspension is added to a defined volume of the disinfectant solution at a controlled temperature.
-
Contact Time: The mixture is held for a predetermined contact time (e.g., 5, 10, 15 minutes).
-
Neutralization: After the contact time, a sample of the mixture is transferred to a neutralizing solution to inactivate the disinfectant.
-
Enumeration: The number of surviving microorganisms in the neutralized sample is determined by plating serial dilutions onto a suitable agar (B569324) medium.
-
Calculation: The log reduction is calculated by comparing the number of surviving microorganisms to the initial number in the microbial suspension. A disinfectant is typically considered effective if it achieves a ≥ 5-log reduction (99.999% kill rate) for bacteria and a ≥ 4-log reduction (99.99% kill rate) for fungi.[6]
AOAC Use-Dilution Test (Carrier-Based Method)
This method assesses the efficacy of disinfectants on hard, non-porous surfaces.
Objective: To determine the ability of a disinfectant to kill microorganisms dried on a carrier surface.
Methodology:
-
Carrier Preparation: Stainless steel cylinders (penicylinders) are used as carriers. They are sterilized before use.
-
Inoculation: The sterile carriers are immersed in a 48-54 hour culture of the test microorganism in nutrient broth.
-
Drying: The inoculated carriers are removed and dried in an incubator at 37°C for 20-60 minutes to create a dried film of bacteria on the surface.
-
Exposure: Each dried, contaminated carrier is placed in a separate tube containing 10 mL of the disinfectant at the manufacturer's recommended use-dilution. The carriers remain in the disinfectant for a specified contact time (typically 10 minutes) at a controlled temperature (usually 20°C).
-
Transfer and Neutralization: After the contact time, each carrier is aseptically transferred to a tube of sterile recovery medium containing a neutralizer.
-
Incubation: The tubes with the carriers are incubated at 37°C for 48 hours.
-
Observation: The tubes are examined for turbidity (cloudiness), which indicates the growth of surviving bacteria.
-
Interpretation: The number of tubes showing growth is recorded. For a disinfectant to pass, typically no growth should be observed in a specified number of replicate tubes (e.g., for EPA registration, a certain number of carriers out of 60 must show no growth).
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: General mechanism of action of phenolic disinfectants on a bacterial cell.
Caption: Workflow of the AOAC Use-Dilution Test for disinfectant efficacy.
Conclusion
This compound (PCMX) is a broad-spectrum phenolic disinfectant with demonstrated efficacy against a range of bacteria and fungi.[7][8] While direct, comprehensive comparative data against phenol, cresol, and o-phenylphenol under identical conditions is limited, available information suggests that PCMX offers a favorable balance of efficacy and safety, often being effective at lower concentrations than some other phenolic compounds.[4] The choice of disinfectant should be guided by the specific application, target microorganisms, and safety requirements. The standardized experimental protocols outlined in this guide provide a framework for the rigorous evaluation of disinfectant efficacy.
References
- 1. Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Comparative susceptibility of resident and transient hand bacteria to para-chloro-meta-xylenol and triclosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Synthesis and Antibacterial Activity of PCMX Derivative [ijraset.com]
- 8. atamankimya.com [atamankimya.com]
Interspecies Toxicity Profile of 4-Chloro-3-methylphenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of 4-Chloro-3-methylphenol (PCMC) across various species. The information is compiled from numerous toxicological studies to assist in risk assessment and the development of safer alternatives.
Quantitative Toxicity Data
The following tables summarize the acute, subchronic, and chronic toxicity data for this compound in different species.
Table 1: Mammalian Toxicity of this compound
| Species | Sex | Route of Exposure | Toxicity Endpoint | Value (mg/kg bw/day) | Reference |
| Rat (Wistar) | Male | Oral | Acute LD50 | 1830 | [1] |
| Rat | Male | Oral | Acute LD50 | 5129 | [2] |
| Rat | Female | Oral | Acute LD50 | 3636 | [2] |
| Rat | Male & Female | Oral (28-day) | NOAEL | 200 | [2][3] |
| Rat | Male & Female | Oral (28-day) | LOAEL | 400 | [2][3] |
| Rat | Male & Female | Oral (13-week) | NOAEL | 167 | [2][3] |
| Rat (Wistar) | Male | Oral (2-year) | NOAEL | 21 | [3] |
| Rat (Wistar) | Male | Oral (2-year) | LOAEL | 103.1 | [3] |
| Rat | Male & Female | Inhalation (4-hour) | LC50 | >583 mg/m³ | [2] |
| Rabbit (New Zealand White) | Male & Female | Dermal (3-week) | Systemic NOEL | 40 | [3] |
| Rabbit (New Zealand White) | Male & Female | Dermal (3-week) | Systemic LOEL | 160 | [3] |
| Mouse | - | Oral | Acute LD50 | Low to moderate | [1] |
Table 2: Aquatic Toxicity of this compound
| Species | Exposure Duration | Toxicity Endpoint | Value (mg/L) | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | 96 hours | LC50 | 0.917 | [4] |
| Daphnia magna (Water Flea) | 48 hours | EC50 | 2.29 | [4] |
| Desmodesmus subspicatus (Green Algae) | 72 hours | ErC50 | 30.62 | [4] |
| Activated Sludge | 3 hours | EC50 | 41.4 | [4] |
Experimental Protocols
The toxicological studies cited in this guide adhere to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (LD50) - OECD Guideline 401
The acute oral toxicity is typically determined in rats.[4] Animals are fasted prior to administration of a single dose of this compound via oral gavage. Various dose levels are used to establish a dose-response relationship. Observations for mortality and clinical signs of toxicity are conducted for up to 14 days. The LD50, the dose estimated to cause mortality in 50% of the animals, is then calculated.
Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD Guideline 408
This subchronic study evaluates the effects of repeated oral exposure.[5][6][7][8] Rats are administered daily doses of this compound for 90 days, typically mixed in their feed or administered by gavage.[5][6][7][8] Three or more dose groups are used, along with a control group.[5] Throughout the study, animals are observed for clinical signs of toxicity, and parameters such as body weight, food consumption, hematology, and clinical chemistry are monitored. At the end of the study, a complete necropsy and histopathological examination of organs are performed to identify target organ toxicity. The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined from this study.
Prenatal Developmental Toxicity Study - OECD Guideline 414
This study assesses the potential for adverse effects on the developing fetus.[9][10][11][12] Pregnant female rats are administered this compound daily during the period of organogenesis.[9][10][11][12] At least three dose levels and a control group are used.[11] Dams are observed for signs of maternal toxicity. Shortly before the expected day of delivery, the females are euthanized, and the fetuses are examined for any structural abnormalities, as well as effects on growth and survival.
Mandatory Visualizations
To visually represent the processes involved in toxicity assessment and the compound's mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for toxicity assessment.
Caption: Simplified signaling pathway of this compound.
Mechanism of Toxicity
This compound is a potent agonist of the ryanodine receptor (RyR), particularly the RyR1 isoform found in skeletal muscle.[13][14][15] Activation of RyR1 by this compound leads to the release of calcium ions (Ca2+) from the sarcoplasmic reticulum into the cytoplasm.[16][17] This increase in intracellular Ca2+ concentration is a key event in excitation-contraction coupling and can lead to muscle contractions.[16][17] Dysfunctional RyR1 is associated with conditions like malignant hyperthermia.[16] Some studies also suggest that at higher concentrations, this compound may inhibit the sarcoplasmic-endoplasmic reticulum Ca2+-ATPase (SERCA), which would further contribute to elevated intracellular calcium levels.[18]
References
- 1. p-Chlorocresol - Wikipedia [en.wikipedia.org]
- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 3. canada.ca [canada.ca]
- 4. chemicalbook.com [chemicalbook.com]
- 5. oecd.org [oecd.org]
- 6. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 7. ask-force.org [ask-force.org]
- 8. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. Identification of Potential Human Ryanodine Receptor 1 Agonists and Molecular Mechanisms of Natural Small-Molecule Phenols as Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Chloro-m-cresol, a potent and specific activator of the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. The ryanodine receptor agonist 4-chloro-3-ethylphenol blocks ORAI store-operated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 18. Commonly used ryanodine receptor activator, 4-chloro-m-cresol (4CmC), is also an inhibitor of SERCA Ca2+ pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
Biocompatibility of PCMC in Reconstructed Human Epidermis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of biocompatible materials is a critical aspect of developing safe and effective medical devices and drug delivery systems that come into contact with the skin. Poly-alpha-cyanomethyl-acrylate (PCMC) is a type of cyanoacrylate adhesive with potential applications in the medical field. This guide provides an objective comparison of the biocompatibility of PCMC with alternative materials, focusing on assessments using reconstructed human epidermis (RhE) models. The information is supported by experimental data and detailed methodologies to aid in informed decision-making.
Executive Summary
Reconstructed human epidermis (RhE) models are advanced, three-dimensional in vitro tools that closely mimic the structure and function of the human epidermis. They have become a standard for assessing the skin irritation and sensitization potential of chemicals and materials, in line with international guidelines such as OECD Test Guideline 439. This guide synthesizes available data on the biocompatibility of cyanoacrylates, with a focus on PCMC where information is available, and compares it to other medical-grade adhesives. While direct comparative studies on PCMC in RhE models are limited, this guide draws on existing data for cyanoacrylates and other adhesives to provide a comprehensive overview.
Performance Comparison: PCMC vs. Alternatives
The biocompatibility of medical adhesives is primarily evaluated based on their potential to cause cytotoxicity, skin irritation, and skin sensitization. The following tables summarize the expected performance of PCMC (based on general cyanoacrylate data) and common alternatives in RhE models.
Table 1: Cytotoxicity Assessment in Reconstructed Human Epidermis
| Material | Test Method | Endpoint | Result | Citation |
| Cyanoacrylates (general) | MTT Assay on L929 fibroblasts and human lymphocytes | Cell Viability | Toxicity varies with chemical composition; shorter alkyl chains can be more cytotoxic. | [1] |
| Prepolymerized Allyl 2-CA (PACA) | WST, Neutral Red, LIVE/DEAD, TUNEL assays | Cell Viability | No significant difference in cell viability compared to a commercial tissue adhesive (Dermabond®). | [2] |
| Poly(alkyl cyanoacrylate) Nanoparticles | Various toxicity assays on 12 different cell lines | IC50 values | Cytotoxicity is complex and varies significantly between cell lines and nanoparticle batches. | [3][4] |
| Medical-Grade Acrylic Adhesives | General biocompatibility testing (ISO 10993) | Non-toxic | Generally considered biocompatible and suitable for skin contact. | [5][6] |
| Medical-Grade Silicone Adhesives | General biocompatibility testing (ISO 10993) | Non-toxic | Known for their gentle bond and excellent biocompatibility, especially for sensitive skin. | [5][7] |
| Hydrogel Adhesives | General biocompatibility testing | Non-toxic | Generally exhibit high biocompatibility due to their high water content. | [5] |
Table 2: Skin Irritation Potential in Reconstructed Human Epidermis (OECD TG 439)
| Material | Test Method | Endpoint | Classification | Citation |
| Cyanoacrylates (general) | In vivo and in vitro studies | Inflammatory Response | Can elicit a more pronounced inflammatory response compared to fibrin (B1330869) glues. | [6] |
| Methyl 2-[Hydroxymethyl] Acrylate | Rabbit Skin Test | Irritation Index | Classified as a severe irritant with toxic properties on abraded skin. | [8] |
| Medical-Grade Acrylic Adhesives | General biocompatibility testing | Erythema and Edema | Some formulations have the potential to cause skin irritation. | [5] |
| Medical-Grade Silicone Adhesives | General biocompatibility testing | Erythema and Edema | Generally considered non-irritating and suitable for sensitive skin. | [5] |
| Hydrogel Adhesives | General biocompatibility testing | Erythema and Edema | Generally considered non-irritating. | [5] |
Table 3: Skin Sensitization Potential in Reconstructed Human Epidermis
| Material | Test Method | Endpoint | Classification | Citation |
| Cyanoacrylates (general) | Patch testing in patients | Allergic Contact Dermatitis | Can cause localized and disseminated allergic contact dermatitis. Ethyl cyanoacrylate is a known sensitizer. | [9] |
| Acrylates and Methacrylates | Patch testing | Allergic Contact Dermatitis | Strong contact irritants or allergens, particularly in uncured forms. | [10] |
| Medical-Grade Acrylic Adhesives | General biocompatibility testing | Sensitization | Generally low sensitization potential in their cured form. | [5] |
| Medical-Grade Silicone Adhesives | General biocompatibility testing | Sensitization | Very low sensitization potential. | [5] |
| Hydrogel Adhesives | General biocompatibility testing | Sensitization | Very low sensitization potential. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of biocompatibility. The following are key experimental protocols used in the evaluation of materials in RhE models.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test (Based on OECD TG 439)
This test method is designed to predict the skin irritation potential of a test chemical by assessing its effect on cell viability in an RhE model.[11][12][13][14][15]
-
Test System: A three-dimensional RhE model consisting of non-transformed, human-derived epidermal keratinocytes cultured to form a multilayered, differentiated epidermis.[11][15]
-
Application of Test Material: The test material is applied topically to the surface of the RhE tissue. For solids, a fine powder is typically used.[11]
-
Exposure Time: The exposure period is typically 60 minutes.[13]
-
Post-Exposure Incubation: Following exposure, the tissues are rinsed and incubated for a defined period (e.g., 42 hours) in fresh medium.
-
Viability Assessment (MTT Assay): Cell viability is determined by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan (B1609692) salt.[11][15] The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically after extraction from the tissue.
-
Data Interpretation: A substance is classified as an irritant if the mean tissue viability is reduced to 50% or less of the negative control.[13][15]
In Vitro Skin Sensitization: Assays on Reconstructed Human Epidermis
Several in vitro methods using RhE models have been developed to assess the skin sensitization potential of chemicals, addressing key events in the adverse outcome pathway (AOP) for skin sensitization.[16][17]
-
Keratinocyte Activation (e.g., KeratinoSens™): This assay measures the induction of genes responsive to electrophilic stress in keratinocytes, a key initiating event in skin sensitization.
-
Dendritic Cell Activation (e.g., h-CLAT): This assay assesses the activation of dendritic cells by measuring the expression of specific cell surface markers (e.g., CD54 and CD86) and cytokines (e.g., IL-8).[18]
-
Gene Expression Analysis (e.g., EpiSensA): This RhE-based assay measures changes in the expression of a panel of genes related to the critical responses of keratinocytes during skin sensitization.[17]
Signaling Pathways and Experimental Workflows
Understanding the underlying biological mechanisms is essential for interpreting biocompatibility data. The following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. Toxicity of cyanoacrylates in vitro using extract dilution assay on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of Poly(Alkyl Cyanoacrylate) Nanoparticles [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Poly(Alkyl Cyanoacrylate) Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sur-seal.com [sur-seal.com]
- 6. Biocompatible Glues: Recent Progress and Emerging Frontiers in Surgical Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Pressure Sensitive Adhesives for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitization Patterns to Cyanoacrylate-Based Surgical Glues [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 12. nucro-technics.com [nucro-technics.com]
- 13. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. senzagen.com [senzagen.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Use of in vitro methods combined with in silico analysis to identify potential skin sensitizers in the Tox21 10K compound library - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Advanced Oxidation Processes for p-Chlorocresol Removal
For Researchers, Scientists, and Drug Development Professionals
The effective removal of persistent organic pollutants, such as para-chlorocresol (p-chlorocresol), from wastewater is a critical challenge in environmental remediation and pharmaceutical manufacturing. Advanced Oxidation Processes (AOPs) offer promising solutions by utilizing highly reactive radicals to degrade these recalcitrant compounds. This guide provides an objective comparison of the performance of several AOPs for p-chlorocresol removal, supported by experimental data from recent scientific literature.
Comparative Performance of AOPs for p-Chlorocresol Degradation
The efficiency of p-chlorocresol removal varies significantly depending on the chosen AOP and the specific experimental conditions. Below is a summary of quantitative data from studies utilizing Ozonation, combined Ozonation/Fenton, and Photocatalysis.
| Advanced Oxidation Process | Initial p-Chlorocresol Conc. | Key Experimental Conditions | Removal Efficiency (%) | Reaction Time | Total Organic Carbon (TOC) Removal (%) | Reference |
| Ozonation | Not specified (in tannery wastewater) | pH 4.1, O₃ dose rate: 0.5 g h⁻¹ | >70% | 2-3 h | Not Reported | [1] |
| Ozonation + Fenton's Reagent | Not specified (in tannery wastewater) | pH 4.1, O₃: 0.5 g h⁻¹, Fe²⁺: 2 mM, H₂O₂: 50 mM | ~80% (10% improvement over ozonation alone) | 2-3 h | Not Reported | [1] |
| Photocatalysis (ZnO) | 100 ppm | 2.5 g/L ZnO, pH 6-9, UV irradiation | Not directly stated for p-chlorocresol, but 93% TOC removal for p-cresol (B1678582) | 6 h | 93% (for p-cresol) | [2] |
| Electrochemical Oxidation (SnO₂ anode) | 1 mM 4-chlorophenol (B41353) | Current density < 0.1 mA cm⁻² | >60% | 2 h | 20-45% | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of AOPs. The following sections outline the experimental protocols from the cited literature.
Ozonation and Ozone/Fenton Process
This protocol is based on laboratory trials for the degradation of p-chlorocresol in tannery wastewater[1].
-
Wastewater Preparation : Tannery wastewater at pH 4.1 was used.
-
Ozonation Setup : An elongated reactor column was utilized. Ozone was delivered at a fixed dose rate of 0.5 g h⁻¹.
-
Combined Ozone/Fenton : For the combined process, Fenton's reagent was added. The Fe²⁺ concentration was kept constant at 2 mM. Hydrogen peroxide (H₂O₂) was tested at concentrations of 1, 10, 50, and 100 mM.
-
Sampling and Analysis : The concentration of p-chlorocresol was monitored over time to determine the removal efficiency.
Photocatalytic Degradation using ZnO
The following protocol was used for the photocatalytic degradation of p-cresol, a structurally similar compound[2].
-
Reactant Solution : An aqueous solution of p-cresol with an initial concentration of 100 ppm was prepared.
-
Catalyst Suspension : Zinc oxide (ZnO) was added as the photocatalyst at a concentration of 2.5 g/L.
-
pH Adjustment : The initial pH of the solution was adjusted to be within the favorable range of 6-9.
-
Photoreactor : The suspension was subjected to UV irradiation in a suitable photoreactor.
-
Analysis : The residual concentration of the pollutant was monitored using a UV-visible spectrophotometer. Total Organic Carbon (TOC) was measured to determine the extent of mineralization.
Electrochemical Oxidation
This methodology describes the electrolysis of 4-chlorophenol, a related chlorinated phenol[3].
-
Electrolyte : An aqueous solution of 1 mM 4-chlorophenol was used.
-
Electrochemical Cell : Electrolysis was conducted using different anode materials, including Lead(IV) oxide (PbO₂), Tin(IV) oxide (SnO₂), and Iridium(IV) oxide (IrO₂).
-
Current Density : The applied current density was maintained at less than 0.1 mA cm⁻².
-
Analysis : The loss of the substrate was monitored over time using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS). Total Organic Carbon (TOC) was also measured to assess mineralization.
Visualizing the Processes
Diagrams help in understanding the workflow and the underlying chemical pathways of the different AOPs.
References
A Comparative Guide to the Accuracy and Precision of Analytical Methods for p-Chloro-m-cresol (PCMC) Determination
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of preservatives like p-chloro-m-cresol (PCMC) is critical for ensuring product quality, safety, and regulatory compliance. This guide provides an objective comparison of various analytical methods for PCMC determination, supported by experimental data, to aid in the selection of the most suitable method for specific applications.
Quantitative Data Summary
The performance of different analytical methods for PCMC determination can be evaluated based on key validation parameters such as accuracy (expressed as % recovery) and precision (expressed as % relative standard deviation, %RSD). The following table summarizes these parameters for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectrophotometry.
| Analytical Method | Analyte | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC | Chlorocresol | 100.4%[1] | 0.058%[1] | Not Reported | Not Reported |
| Gas Chromatography | p-Cresol* | 70-120% | <20% | Not Reported | 0.15 mg/L |
| Spectrophotometry | Chlorocresol | 100.12% | <1.8% | Not Reported | Not Reported |
*Note: Data for Gas Chromatography is for p-cresol, a structurally similar compound, as specific quantitative validation data for PCMC by GC was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are the experimental protocols for the key methods cited in this guide.
1. High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the simultaneous determination of clobetasol (B30939) propionate (B1217596) and chlorocresol in cream formulations.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: A suitable C18 column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water.
-
Flow Rate: 1.5 ml/min.[1]
-
Detection Wavelength: 240 nm.[1]
-
Sample Preparation:
-
Accurately weigh a portion of the cream equivalent to the target concentration of the active ingredients.
-
Dissolve the sample in a suitable solvent, such as methanol.
-
Filter the solution to remove any undissolved excipients.
-
Inject the filtered solution into the HPLC system.
-
-
Validation Parameters:
-
Accuracy: Determined by the standard addition method at 80%, 100%, and 120% of the target concentration. The percentage recovery for chlorocresol was found to be 100.4%.[1]
-
Precision: Evaluated by analyzing multiple preparations of a homogeneous sample. The method precision for chlorocresol showed a %RSD of 0.058%.[1]
-
2. Gas Chromatography (GC) Method
This headspace GC-MS method was validated for the determination of volatile compounds, including p-cresol.
-
Instrumentation: Headspace Gas Chromatograph coupled with a Mass Spectrometer (HS-GC/MS).
-
Column: A suitable capillary column for volatile compound analysis.
-
Carrier Gas: Helium.
-
Injector and Detector Temperatures: Optimized for the analytes of interest.
-
Sample Preparation:
-
Samples are placed in headspace vials.
-
The vials are heated to allow volatile compounds to partition into the headspace.
-
A sample of the headspace gas is injected into the GC-MS system.
-
-
Validation Parameters:
-
Accuracy: Assessed through recovery studies, with acceptable recovery ranging from 70-120%.
-
Precision: The relative standard deviation (%RSD) was found to be less than 20%.
-
Limit of Quantitation (LOQ): Determined to be 0.15 mg/L for p-cresol.
-
3. Spectrophotometric Method
This method is based on the reaction of chlorocresol with p-aminophenol to form a colored complex.
-
Instrumentation: A UV-VIS spectrophotometer.
-
Reagents:
-
Chlorocresol standard solution.
-
p-aminophenol solution.
-
Sodium hydroxide (B78521) solution (0.1 M).
-
-
Procedure:
-
To a series of standard solutions of chlorocresol, add a fixed volume of p-aminophenol solution and sodium hydroxide solution.
-
Allow the reaction to proceed for a specified time to develop the color.
-
Measure the absorbance of the resulting blue-colored complex at the wavelength of maximum absorption (630 nm) against a reagent blank.
-
-
Validation Parameters:
-
Accuracy: The average recovery was determined to be 100.12%.
-
Precision: The relative standard deviation of the method was less than 1.8%.
-
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the analysis of PCMC in a pharmaceutical formulation, from sample preparation to data analysis.
Caption: Generalized workflow for PCMC analysis.
References
Structure-Activity Relationship of Chlorinated Methylphenols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of chlorine atoms into the chemical structure of methylphenols (cresols) significantly influences their biological activity, leading to a range of applications from antimicrobial agents to industrial biocides. Understanding the structure-activity relationship (SAR) of these compounds is crucial for the development of new, effective, and safe molecules in various fields, including pharmaceuticals and material science. This guide provides a comparative analysis of the biological activities of chlorinated methylphenols, supported by available experimental data, to elucidate the impact of chlorination on their efficacy and toxicity.
Comparative Biological Activity
The biological activity of chlorinated methylphenols is intrinsically linked to the number and position of chlorine atoms on the phenol (B47542) ring, as well as the isomeric form of the methylphenol. Generally, chlorination tends to enhance the antimicrobial and toxic properties of methylphenols.
Antimicrobial Activity
Chlorinated methylphenols exhibit significant antimicrobial properties, with their efficacy being dependent on the specific isomer and the target microorganism.
One notable example is 4-chloro-2-isopropyl-5-methylphenol, a chlorinated derivative of thymol, which has demonstrated potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] In one study, this compound, also known as chlorothymol, exhibited a Minimum Inhibitory Concentration (MIC) of 32 μg/ml against the MRSA strain LAC.[1]
While comprehensive comparative studies across a wide range of chlorinated methylphenol isomers are limited, the available data suggests that the position of the chlorine atom relative to the hydroxyl and methyl groups is a key determinant of antimicrobial potency.
Table 1: Antimicrobial Activity of Selected Chlorinated Methylphenols
| Compound | Target Organism | Activity Metric | Value | Reference |
| 4-chloro-2-isopropyl-5-methylphenol (Chlorothymol) | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 32 μg/ml | [1] |
| 2-chloro-5-fluoro phenol | Escherichia coli, Streptococcus aureus, Pseudomonas aureus, Staphylococcus aureus | Antibacterial Activity | Active | [4] |
Toxicological Properties
The toxicity of methylphenol isomers is influenced by the position of the methyl group, with p-cresol (B1678582) being the most toxic of the isomers in rat liver slices.[5] The introduction of chlorine atoms generally increases the toxicity of phenols.[6][7] Quantitative structure-activity relationship (QSAR) studies on halogenated phenols have provided insights into the factors governing their toxicity. For instance, the toxicity of a series of halogenated phenols against Tetrahymena pyriformis has been quantified, with pIC50 values (the negative logarithm of the 50% inhibitory concentration) indicating the relative toxicity of different chlorinated methylphenols.
Table 2: Acute Toxicity Data for Selected Chlorinated Methylphenols
| Compound | Test Organism/System | Activity Metric | Value | Reference |
| 4-Chloro-3-methylphenol | Rat (male) | Acute Oral LD50 | 5129 mg/kg | [8] |
| This compound | Rat (female) | Acute Oral LD50 | 3636 mg/kg | [8] |
| 2-chloro-5-methylphenol | Tetrahymena pyriformis | pIC50 | 0.393 | [9] |
| 4-chloro-3,5-dimethylphenol (B1207549) | Tetrahymena pyriformis | pIC50 | 1.201 | [9] |
These data suggest that the degree and position of chlorination, as well as the presence and position of the methyl group, all contribute to the overall toxicity of the molecule. For example, the addition of a second methyl group in 4-chloro-3,5-dimethylphenol significantly increases its toxicity to Tetrahymena pyriformis compared to 2-chloro-5-methylphenol.
Key Structure-Activity Relationship Insights
Based on the available data, several key SAR principles for chlorinated methylphenols can be summarized:
-
Effect of Chlorination: The introduction of chlorine atoms to the methylphenol structure generally enhances its biological activity, including both antimicrobial efficacy and toxicity. The toxicity of chlorophenols tends to decrease with decreasing chlorination.[6]
-
Positional Isomerism: The relative positions of the hydroxyl, methyl, and chlorine substituents on the aromatic ring are critical in determining the biological activity.
-
Lipophilicity: The n-octanol/water partition coefficient (log Kow) is a dominant predictive factor in determining the toxicity of chlorophenols.[10] This suggests that the ability of the compound to partition into biological membranes is a key aspect of its mechanism of action.
Experimental Protocols
The data presented in this guide are derived from various experimental methodologies. Below are outlines of the general protocols used for determining antimicrobial activity and acute toxicity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for its determination is the broth microdilution assay.
Experimental Workflow: Broth Microdilution for MIC Determination
References
- 1. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental approach, theoretical investigation and molecular docking of 2- chloro-5-fluoro phenol antibacterial compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cresol isomers: comparison of toxic potency in rat liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the toxicity and metabolism of phenol and chlorinated phenols by Lemna gibba, with special reference to 2,4,5-trichlorophenol (Journal Article) | OSTI.GOV [osti.gov]
- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative structure activity relationship (QSAR) for toxicity of chlorophenols on L929 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Environmental Profile of Biocides: A Comparative Analysis of 4-Chloro-3-methylphenol
A comprehensive evaluation of the environmental risks associated with 4-Chloro-3-methylphenol (PCMC) in comparison to other widely used biocides, including triclosan (B1682465), parabens, and quaternary ammonium (B1175870) compounds (QACs), reveals distinct profiles in terms of ecotoxicity, biodegradability, and bioaccumulation potential. This guide provides researchers, scientists, and drug development professionals with a data-driven comparison to inform the selection and use of these antimicrobial agents.
Executive Summary
Comparative Environmental Risk Assessment
The environmental risk of a biocide is primarily determined by its ecotoxicity, biodegradability, and bioaccumulation potential. The following sections provide a detailed comparison of this compound against triclosan, parabens, and QACs based on these key parameters.
Ecotoxicity
Ecotoxicity refers to the harmful effects of a substance on aquatic and terrestrial organisms. It is typically measured by determining the concentration of a substance that is lethal to 50% of a test population (LC50) or that causes a specific effect in 50% of the test population (EC50) over a defined period.
Table 1: Acute Ecotoxicity of Selected Biocides
| Biocide | Test Organism | Endpoint (48h/96h) | Value (mg/L) |
| This compound | Daphnia magna (Water Flea) | EC50 | 1.5 - 4.6 |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 0.5 - 1.5 | |
| Pseudokirchneriella subcapitata (Green Algae) | EC50 | 15 - 25 | |
| Triclosan | Daphnia magna | EC50 | 0.23 - 0.43 |
| Pimephales promelas (Fathead Minnow) | LC50 | 0.1 - 0.3 | |
| Pseudokirchneriella subcapitata | EC50 | 0.0012 - 0.0031 | |
| Methylparaben | Daphnia magna | EC50 | 45.31[1] |
| Pimephales promelas | LC50 | >160.0[2] | |
| Propylparaben | Daphnia magna | EC50 | 11.02[1] |
| Pimephales promelas | LC50 | 3.3 - 6.0[2] | |
| Quaternary Ammonium Compounds (BAC) | Daphnia magna | EC50 | 0.0049 - 0.16 |
| Pimephales promelas | LC50 | 0.28 - 1.3 | |
| Pseudokirchneriella subcapitata | EC50 | 0.0025 - 0.075 |
Note: Values are indicative and can vary depending on specific test conditions and the specific compound within a class (e.g., different parabens or QACs).
Biodegradability
Biodegradability is the capacity of a substance to be broken down by microorganisms into simpler, non-toxic compounds. "Readily biodegradable" substances are expected to degrade rapidly and completely in the environment.
Table 2: Biodegradability of Selected Biocides
| Biocide | Test Guideline | Result |
| This compound | OECD 301D | Readily biodegradable (>60% in 28 days) |
| Triclosan | OECD 301B | Not readily biodegradable (inherently biodegradable) |
| Parabens (Methyl, Propyl) | OECD 301F | Readily biodegradable |
| Quaternary Ammonium Compounds (BAC, DDAC) | OECD 301D | Not readily biodegradable (inherently biodegradable, variable)[3] |
Bioaccumulation Potential
Bioaccumulation is the process by which a substance builds up in an organism's tissues over time. This is often predicted by the octanol-water partition coefficient (log Kow) and measured by the bioconcentration factor (BCF). A higher log Kow and BCF indicate a greater potential for bioaccumulation.
Table 3: Bioaccumulation Potential of Selected Biocides
| Biocide | Log Kow | Bioconcentration Factor (BCF) |
| This compound | 3.1 | 60 - 160 |
| Triclosan | 4.8[4] | 63 - 4,570[5] |
| Parabens (Methyl, Propyl) | 1.96 (Methyl), 3.04 (Propyl) | <100 |
| Quaternary Ammonium Compounds (BAC) | 2.8 - 3.9 | <100 - 800 |
Experimental Protocols
The data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of environmental risk data.
Ecotoxicity Testing
-
OECD 201: Alga, Growth Inhibition Test: This test evaluates the effects of a substance on the growth of freshwater algae.[6][7][8] Algal cultures are exposed to various concentrations of the test substance over 72 hours, and the inhibition of growth is measured.[7]
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity of a substance to Daphnia magna.[9][10][11][12][13] The daphnids are exposed to the test substance for 48 hours, and the concentration at which 50% of the population is immobilized is determined.[9][11][13]
-
OECD 203: Fish, Acute Toxicity Test: This guideline determines the concentration of a substance that is lethal to 50% of a fish population (e.g., Rainbow Trout or Zebrafish) over a 96-hour exposure period.[14][15][16][17][18]
Biodegradability Testing
-
OECD 301: Ready Biodegradability: This series of tests (A-F) assesses the potential for a substance to be rapidly and completely biodegraded by microorganisms.[19][20][21][22] The pass level for ready biodegradability is typically the removal of 70% of dissolved organic carbon (DOC) or the production of 60% of the theoretical amount of carbon dioxide (ThCO2) within a 10-day window during the 28-day test period.[20][23]
Bioaccumulation Testing
-
OECD 305: Bioconcentration: Flow-through Fish Test: This test measures the bioconcentration of a substance in fish.[24][25][26][27][28] Fish are exposed to the substance in a flow-through system for an uptake phase, followed by a depuration phase in clean water.[26][28] The BCF is calculated from the concentrations in the fish and the water.[27][28]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which biocides exert their effects is crucial for a complete risk assessment.
Endocrine Disruption by Triclosan and Parabens
Triclosan and parabens are known endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormonal systems.[29][30]
-
Triclosan: Has been shown to interfere with thyroid hormone homeostasis and can exhibit estrogenic and anti-androgenic activities.[29][31] It can interact with estrogen receptors, potentially leading to adverse reproductive and developmental effects.[31][32]
-
Parabens: Possess estrogenic activity, with the potency generally increasing with the length of the alkyl chain.[33][34] They can bind to estrogen receptors (ERα and ERβ), mimicking the effects of estrogen and potentially disrupting normal endocrine function.[33][34][35]
Caption: Endocrine disruption mechanism of Triclosan.
Caption: Estrogenic activity pathway of Parabens.
Mechanism of Action of Quaternary Ammonium Compounds
The primary antimicrobial mechanism of QACs involves the disruption of cell membranes. Their cationic "head" interacts with the negatively charged components of bacterial cell membranes, leading to membrane destabilization, leakage of cytoplasmic contents, and ultimately, cell death.
Caption: Mechanism of action of Quaternary Ammonium Compounds.
Conclusion
The selection of a biocide requires a careful consideration of its efficacy against target microorganisms and its potential environmental impact. This guide provides a comparative framework for evaluating this compound against other common biocides. PCMC's ready biodegradability and low bioaccumulation potential position it as a biocide with a more favorable environmental profile compared to triclosan, which exhibits greater persistence and bioaccumulation. While parabens are readily biodegradable, their endocrine-disrupting properties are a significant concern. QACs, though effective antimicrobials, can be highly toxic to aquatic life and show variable biodegradability.
Researchers and professionals in drug development are encouraged to use the data and experimental context provided herein to make informed decisions that balance the need for microbial control with the imperative of environmental stewardship. Further research into the chronic toxicity and potential for resistance development for all biocides is warranted to ensure their safe and sustainable use.
References
- 1. mdpi.com [mdpi.com]
- 2. Probabilistic ecological hazard assessment of parabens using Daphnia magna and Pimephales promelas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triclosan: A Widespread Environmental Toxicant with Many Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triclosan: Current Status, Occurrence, Environmental Risks and Bioaccumulation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. shop.fera.co.uk [shop.fera.co.uk]
- 12. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 13. MPG.eBooks - Description: Test No. 202: Daphnia sp. Acute Immobilisation Test [ebooks.mpdl.mpg.de]
- 14. oecd.org [oecd.org]
- 15. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 16. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 17. eurofins.com.au [eurofins.com.au]
- 18. oecd.org [oecd.org]
- 19. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 20. oecd.org [oecd.org]
- 21. contractlaboratory.com [contractlaboratory.com]
- 22. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. downloads.regulations.gov [downloads.regulations.gov]
- 26. oecd.org [oecd.org]
- 27. catalog.labcorp.com [catalog.labcorp.com]
- 28. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 29. Mechanism of action of triclosan as an endocrine-disrupting chemical with its impact on human health – literature review [jpccr.eu]
- 30. Reproductive endocrine-disrupting effects of triclosan: Population exposure, present evidence and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. jpccr.eu [jpccr.eu]
- 32. researchgate.net [researchgate.net]
- 33. Comprehensive assessment of estrogenic activities of parabens by in silico approach and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Methylparaben-induced regulation of estrogenic signaling in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Chloro-3-methylphenol
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste, such as 4-Chloro-3-methylphenol, is a critical component of laboratory safety and environmental responsibility. This guide provides a clear, step-by-step procedure for the safe handling and disposal of this hazardous substance.
This compound, also known as p-Chloro-m-cresol (PCMC), is a chemical compound that is harmful if swallowed or in contact with skin, can cause severe skin burns and eye damage, may trigger an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects.[1][2][3] Adherence to proper disposal protocols is therefore not just a matter of regulatory compliance, but a fundamental aspect of protecting laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use.[2] |
| Eye Protection | Safety goggles or a face shield.[1] |
| Body Protection | Protective clothing, such as a lab coat, to prevent skin contact. |
| Respiratory | A NIOSH-approved respirator should be used if there is a risk of inhaling dust.[4] |
In the event of a spill, immediately evacuate the area and prevent the substance from entering drains or waterways.[2][5] For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a designated, labeled container for hazardous waste.[1][2]
Step-by-Step Disposal Procedure
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2]
-
Segregation and Collection:
-
Collect all waste containing this compound, including contaminated labware (pipette tips, tubes, etc.), in a dedicated, clearly labeled, and sealed hazardous waste container.[6]
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials such as bases, acid anhydrides, and acid chlorides.[1]
-
The storage area should be well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to arrange for a hazardous waste pickup.[8]
-
Provide them with all necessary information about the waste, including its composition and volume.
-
Under no circumstances should this compound be disposed of down the sink or in regular trash.[1][6]
Alternative Disposal Considerations
In some cases, incineration may be used by the licensed disposal company. This process involves burning the chemical waste in a controlled environment, such as a rotary kiln incinerator, at high temperatures.[5][9] Some facilities may also employ advanced oxidation processes for degradation.[8] However, these methods are typically performed by specialized waste management services and not in a standard laboratory setting.
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. storamjabatankimiafakultisainsutm.wordpress.com [storamjabatankimiafakultisainsutm.wordpress.com]
- 3. This compound CAS 59-50-7 | 802295 [merckmillipore.com]
- 4. lanxess.com [lanxess.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chloro-3-methylphenol
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of 4-Chloro-3-methylphenol.
This guide provides immediate, procedural, and step-by-step guidance to ensure the safe handling of this compound in a laboratory setting. By adhering to these protocols, you can minimize risks and maintain a safe research environment.
Physicochemical and Safety Data
Understanding the properties of this compound is crucial for its safe handling. The following table summarizes key quantitative data.
| Property | Value | Source |
| Melting Point | 63 - 65 °C | [1][2] |
| Boiling Point | 235 °C | [1][2] |
| Flash Point | 118 °C (244.4 °F) - closed cup | [2][3] |
| Solubility in Water | 3.9 g/L | [4] |
| Vapor Pressure | 0.1 hPa at 20 °C | [4] |
| Bulk Density | 800 kg/m ³ | [4] |
| LD50 Oral (Rat) | 1830 mg/kg | [4] |
| LD50 Dermal (Rat) | > 2000 mg/kg | [4] |
Note: One source indicates that this product does not contain any hazardous materials with occupational exposure limits established by region-specific regulatory bodies[5].
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment are paramount to prevent exposure to this compound.[6]
| Category | Recommended Equipment | Specifications and Remarks |
| Eye Protection | Safety glasses, goggles, or face shield | Must comply with OSHA’s eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] |
| Hand Protection | Permeation-resistant gloves | Immediately change contaminated gloves. |
| Skin and Body Protection | Protective clothing, waterproof boots | Permeation-resistant clothing is recommended.[3] Contaminated work clothing should not be allowed out of the workplace.[1][5] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended for operations not in a closed system or if irritation occurs.[3][5] Use a dust mask type N95 (US) for solids.[2] |
Experimental Protocols: Handling and Disposal
Handling and Storage:
-
Engineering Controls: Work under a chemical fume hood.[1][5] Ensure adequate ventilation.[7] Eyewash stations and safety showers must be close to the workstation.[5]
-
Personal Hygiene: Wash hands and face thoroughly after handling.[1][5] Do not eat, drink, or smoke in the work area.[1]
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][7][8] Store locked up.[1][5] The storage temperature should not exceed 35°C.[5] Store away from incompatible materials such as bases, acid anhydrides, acid chlorides, and metals.[5][8]
Disposal Plan:
-
Waste Collection: Collect surplus and non-recyclable solutions in a designated, labeled container.[7] Halogenated organic reagents should be collected in a specific container (often denoted as container B).[4] Solid residues should be placed in a separate container (often denoted as container C).[4]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant.[5] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber.[7]
-
Environmental Precautions: Do not allow the product to enter drains, surface water, or the ground water system.[1][5] It is very toxic to aquatic life with long-lasting effects.[4][5][7]
Visual Workflow Guides
The following diagrams illustrate key safety and handling procedures for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 4-氯-3-甲基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. lanxess.com [lanxess.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. p-Chlorocresol or PCMC or this compound Manufacturers, SDS [mubychem.com]
- 7. storamjabatankimiafakultisainsutm.wordpress.com [storamjabatankimiafakultisainsutm.wordpress.com]
- 8. sdfine.com [sdfine.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
